molecular formula C38H33NO5 B557295 Fmoc-Thr(Trt)-OH CAS No. 133180-01-5

Fmoc-Thr(Trt)-OH

Cat. No.: B557295
CAS No.: 133180-01-5
M. Wt: 583.7 g/mol
InChI Key: JARBLLDDSTVWSM-IJAHGLKVSA-N
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Description

Fmoc-Thr(Trt)-OH (CAS Number 133180-01-5) is an N-α-Fmoc and O-side-chain protected L-threonine derivative essential for Fmoc solid-phase peptide synthesis (SPPS) . The compound features the 9-fluorenylmethoxycarbonyl (Fmoc) group as a temporary protecting group on the alpha-amino moiety, which can be removed under basic conditions with piperidine during the synthetic cycle . The side-chain hydroxyl group of threonine is protected with a base-stable trityl (Trt) group, which helps prevent side reactions such as aspartimide formation, a known challenge during the synthesis of long or difficult peptide sequences . This protection strategy is a standard part of the Fmoc/tBu approach, providing an orthogonal combination of temporary and permanent protecting groups that is crucial for the successful assembly of complex peptides . This compound is a critical building block for the synthesis of peptides for research in medicinal chemistry and pharmacology, including challenging targets like Exenatide and glycopeptide segments of erythropoietin (EPO) . The product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARBLLDDSTVWSM-IJAHGLKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457825
Record name Fmoc-Thr(Trt)-OH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133180-01-5
Record name Fmoc-Thr(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-trityl-L-threonine, N-FMOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Fmoc-Thr(Trt)-OH and its role in peptide synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, its strategic role in synthesizing complex and modified peptides, and provides standardized experimental protocols for its application.

Core Concepts: Understanding this compound

This compound is a derivative of the amino acid L-threonine, which has been strategically modified for use in Fmoc-based solid-phase peptide synthesis. The molecule incorporates two key protecting groups:

  • N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group safeguards the alpha-amino group of threonine during the peptide coupling reaction. Its removal is typically achieved using a solution of piperidine in a suitable solvent, a fundamental step in the iterative process of peptide chain elongation.[1][2]

  • O-Trt (trityl) group: This acid-labile protecting group shields the hydroxyl group on the side chain of threonine. The trityl group is notably more sensitive to acid than the more common tert-butyl (tBu) group.[3][4] This feature is pivotal for advanced peptide synthesis strategies.

The strategic use of these two protecting groups with different lability profiles allows for orthogonal protection, a cornerstone of modern peptide chemistry that enables the selective deprotection of specific functional groups without affecting others.[5][6]

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C₃₈H₃₃NO₅[7][8]
Molecular Weight 583.67 g/mol [6][7][9]
CAS Number 133180-01-5[7][9][8]
Appearance White to off-white powder[7][10]
Melting Point 70-85 °C[7]
Purity (HPLC) ≥98.0%[3][7]
Storage Temperature -20°C to 15-25°C[7][8]

The Role of this compound in Peptide Synthesis

The primary role of this compound is to serve as a protected building block for the incorporation of threonine residues into a growing peptide chain during SPPS. The choice of the trityl group for side-chain protection offers several distinct advantages:

  • Enhanced Purity of Final Peptide: The trityl protecting group is more readily cleaved and scavenged during the final trifluoroacetic acid (TFA) cleavage from the resin compared to the t-butyl group.[3][4] This minimizes the formation of t-butylated side products, leading to a higher quality and purer cleaved peptide.[3]

  • Selective Side-Chain Deprotection: The high acid lability of the trityl group allows for its selective removal while the peptide is still attached to the solid support and other acid-labile protecting groups (like Boc on other amino acids) remain intact. This is typically achieved using a dilute solution of TFA (e.g., 1% in dichloromethane).[7] This selective deprotection is particularly valuable for the synthesis of peptides with post-translational modifications.

  • Synthesis of Phosphopeptides: The ability to selectively deprotect the threonine side chain on the resin makes this compound an excellent derivative for the synthesis of phosphothreonine-containing peptides.[7][11] After selective removal of the trityl group, the exposed hydroxyl group can be phosphorylated on the solid phase.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in Fmoc-based solid-phase peptide synthesis.

Standard Coupling Protocol

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Reagents and Solvents:

  • This compound

  • Peptide-resin with a free amine

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin substitution) in DMF. Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents). Allow this activation mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction is complete, filter the resin and wash it thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Fmoc Deprotection Protocol

This protocol describes the removal of the N-α-Fmoc group to expose the amine for the next coupling cycle.

Reagents and Solvents:

  • 20% Piperidine in DMF (v/v)

  • DMF

Methodology:

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin-bound peptide. Agitate for 5 minutes.

  • Final Deprotection: Filter the resin and add a fresh solution of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.

  • Washing: Filter the resin and wash it extensively with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved fluorenyl moiety.

Selective Side-Chain Deprotection of the Trityl Group

This protocol details the selective removal of the O-trityl group from the threonine side chain while the peptide remains attached to the resin.

Reagents and Solvents:

  • 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)

  • 5% Triisopropylsilane (TIS) in DCM (v/v) (as a scavenger)

  • DCM

Methodology:

  • Resin Preparation: Wash the peptide-resin with DCM to replace the DMF.

  • Deprotection Cocktail: Prepare a fresh solution of 1% TFA in DCM containing 5% TIS.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. Monitor the reaction progress (typically 1-2 hours).

  • Washing: Filter the resin and wash it thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove the cleaved trityl groups and residual acid.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in which this compound is involved.

SPPS_Cycle Start Peptide-Resin (Free Amine) Coupling Coupling: + this compound + HBTU/DIPEA Start->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine/DMF Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Elongated Elongated Peptide-Resin (Free Amine) Wash2->Elongated

Caption: The iterative cycle of solid-phase peptide synthesis using this compound.

Orthogonal_Deprotection Peptide Fmoc-Thr(Trt)-Peptide-Resin Fmoc_Removal 20% Piperidine/DMF (Base Labile) Peptide->Fmoc_Removal N-alpha Deprotection Trt_Removal 1% TFA/DCM (Acid Labile) Peptide->Trt_Removal Side-Chain Deprotection Product_Fmoc H-Thr(Trt)-Peptide-Resin Fmoc_Removal->Product_Fmoc Product_Trt Fmoc-Thr(OH)-Peptide-Resin Trt_Removal->Product_Trt

Caption: Orthogonal deprotection strategy for this compound on a solid support.

References

An In-depth Technical Guide to Fmoc-Thr(Trt)-OH: Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Thr(Trt)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-L-threonine, is a critical building block in solid-phase peptide synthesis (SPPS). Its unique protecting group strategy offers significant advantages in the synthesis of complex and modified peptides. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed methodologies for its application.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-threonine. The α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the hydroxyl group of the threonine side chain is protected by the acid-labile trityl (Trt) group. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS.

The bulky trityl group on the side chain offers steric hindrance, preventing undesirable side reactions during peptide synthesis.

Chemical Structure:

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Synonyms N-α-Fmoc-O-trityl-L-threonine[1]
CAS Number 133180-01-5[1][2]
Molecular Formula C₃₈H₃₃NO₅[1][2]
Molecular Weight 583.67 g/mol [3]
Appearance White to off-white powder[4]
Melting Point 70-85 °C[5]
Purity (HPLC) ≥98.0%[4]
Purity (TLC) ≥98%[4]
Purity (Acidimetric) ≥78.0%[4]
Solubility Clearly soluble in DMF (1 mmole in 2 ml)[4]
Storage Temperature -20°C or 15-25°C (refer to supplier)[2]

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for the incorporation of threonine residues in Fmoc-based SPPS.[6] The use of the trityl protecting group for the threonine side chain offers several advantages over the more traditional t-butyl group.[7] The Trt group is more labile to acid, allowing for its removal under milder acidic conditions during the final cleavage from the resin. This can result in higher purity of the crude peptide by minimizing side reactions associated with prolonged exposure to strong acids.[7]

The trityl group can be selectively removed with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), which allows for selective modification of the threonine side-chain hydroxyl group while the peptide is still attached to the solid support. This feature is particularly valuable in the synthesis of phosphopeptides and other post-translationally modified peptides.

Experimental Protocols

The following are detailed methodologies for the key steps involving this compound in a standard Fmoc SPPS workflow.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.

Reagents:

  • 20% Piperidine in Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Amino Acid Coupling

Objective: To couple this compound (or another Fmoc-protected amino acid) to the deprotected N-terminus of the resin-bound peptide.

Reagents:

  • This compound (3-5 equivalents)

  • Coupling reagent, e.g., HBTU (3-5 equivalents) or HATU (3-5 equivalents)

  • Base, e.g., Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF

Procedure:

  • Dissolve this compound and the coupling reagent in DMF.

  • Add DIPEA to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction (disappearance of the free primary amine).

Cleavage and Final Deprotection

Objective: To cleave the synthesized peptide from the solid support and simultaneously remove the side-chain protecting groups, including the Trt group from threonine.

Reagents:

  • Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), a scavenger, and water. A common cocktail is:

    • 95% TFA

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

Procedure:

  • Wash the final resin-bound peptide with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the incorporation of an this compound residue in a typical Fmoc SPPS cycle.

SPPS_Workflow start Start with Resin-Bound Peptide (Free N-terminus) coupling Couple this compound (HBTU/DIPEA in DMF) start->coupling wash1 Wash with DMF coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotection wash2 Wash with DMF deprotection->wash2 next_cycle Couple Next Fmoc-AA or Proceed to Cleavage wash2->next_cycle

Caption: Workflow for a single coupling cycle using this compound in SPPS.

References

A Technical Guide to Fmoc-Thr(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-α-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, its role and advantages in peptide synthesis, and a detailed experimental protocol for its use.

Core Data Presentation

The fundamental properties of this compound are summarized below. This data is essential for calculating molar equivalents during synthesis and for characterizing the compound.

ParameterValueCitations
CAS Number 133180-01-5[1][2][3][4][5]
Molecular Weight 583.67 g/mol [3][5]
583.68 g/mol [1]
583.69 g/mol [4]
583.7 g/mol [2]
Molecular Formula C₃₈H₃₃NO₅[2][3]
Synonyms N-α-Fmoc-O-trityl-L-threonine[2][3]

The Role of Protecting Groups in Peptide Synthesis

Solid-phase peptide synthesis is a stepwise process that relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, temporary and permanent protecting groups are employed.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile temporary protecting group for the α-amino group of the amino acid.[6] It remains intact during the coupling reaction and is selectively removed at the beginning of each synthesis cycle with a mild base, typically a solution of piperidine in DMF, to allow for the next amino acid to be coupled.[7]

  • Trt (Trityl) Group: The trityl group is an acid-labile permanent protecting group used here to mask the hydroxyl side chain of the threonine residue.[6] This prevents the side chain from participating in unwanted reactions during synthesis. The Trt group offers distinct advantages over the more traditional tert-butyl (tBu) group. It is significantly more sensitive to acid, allowing for its removal under milder acidic conditions.[8][9] This property is particularly useful for synthesizing fully protected peptide fragments and can lead to purer final products, especially in complex or long sequences.[9] The steric bulk of the trityl group can also help to disrupt peptide aggregation during synthesis.[8]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This section details a generalized protocol for the manual synthesis of a peptide on a solid support resin using this compound as one of the constituent amino acids.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagent (e.g., HBTU/HCTU)

  • Base for activation (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane - TIPS)[10]

  • Cold methyl t-butyl ether

Methodology:

  • Resin Preparation (Swelling):

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin with DMF, followed by DCM, and then again with DMF.

    • Swell the resin in DMF for at least 1 hour to ensure accessibility of the reactive sites.[11]

  • First Amino Acid Loading (if starting with a bare resin):

    • If not using a pre-loaded resin, the first Fmoc-amino acid is coupled to the resin. This protocol assumes a pre-loaded resin for subsequent steps.

  • SPPS Cycle (for each amino acid):

    • a. Fmoc Deprotection:

      • Drain the DMF from the swollen resin.

      • Add a 20% solution of piperidine in DMF to the resin.[7]

      • Agitate the mixture for 15-30 minutes to remove the Fmoc group.[7]

      • Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

    • b. Amino Acid Coupling:

      • In a separate vial, dissolve the next Fmoc-amino acid (e.g., this compound) (3 eq.), a coupling agent like HCTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the mixture for 1-2 hours to ensure complete coupling.[7]

      • Drain the coupling solution and wash the resin thoroughly with DMF and then DCM.

      • (Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction.

    • c. Repeat:

      • Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform one last Fmoc deprotection step as described in 3a.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it thoroughly.

    • Prepare the cleavage cocktail. Reagent B is particularly effective for peptides containing Trt-protected residues.[10]

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[7] This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Trt group from threonine.[11]

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold methyl t-butyl ether.

    • Centrifuge or filter to collect the precipitated peptide.

    • Wash the peptide with cold ether.

    • The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process. This represents a chemical synthesis workflow.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle (Repeated for each Amino Acid) Resin Resin with Free Amine Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Remove Fmoc group Coupling 2. Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Form Peptide Bond Wash2->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final_Cleavage Final Cycle Complete Start Start: Swollen Resin Start->Resin Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

References

Stability and storage conditions for Fmoc-Thr(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Fmoc-Thr(Trt)-OH

Introduction

N-α-Fmoc-O-trityl-L-threonine, commonly abbreviated as this compound, is a critical building block in solid-phase peptide synthesis (SPPS). The stability and purity of this reagent are paramount to ensure the successful synthesis of high-quality peptides. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling conditions, potential degradation pathways, and detailed experimental protocols for stability assessment. This document is intended for researchers, scientists, and professionals involved in peptide chemistry and drug development.

Chemical Stability Profile

The stability of this compound is primarily dictated by its two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile trityl (Trt) group on the threonine side-chain hydroxyl. Understanding the lability of these groups is crucial for preventing degradation.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can accelerate degradation. While the solid compound may be stable at room temperature for short periods, such as during shipping, long-term storage at low temperatures is essential to minimize degradation.[1][2][3]

  • Moisture: The presence of moisture can facilitate the hydrolysis of the Fmoc group.[2][4] It is imperative to store and handle the compound in a dry environment.

  • Light: The fluorenyl moiety of the Fmoc group is known to have some photosensitivity.[2][4] Exposure to light, particularly UV light, should be minimized to prevent photochemical degradation.

  • pH (in solution): The stability of this compound in solution is highly pH-dependent. The Fmoc group is rapidly cleaved under basic conditions (e.g., piperidine used in SPPS), while the Trt group is labile to acidic conditions.[2][5] Maintaining a neutral pH is crucial for stability in solution, though long-term storage in solution is generally not recommended.[1]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and ensure the long shelf-life of this compound.

Storage Conditions:

ConditionSolid Compound (Long-Term)Solid Compound (Short-Term)Stock Solutions
Temperature -20°C to 2-8°CRoom Temperature-20°C or -80°C
Rationale Minimizes degradation over time.[4][6]Acceptable for transient periods like shipping.[1][3]Prevents degradation in solution; avoid repeated freeze-thaw cycles.[4][6]
Atmosphere Tightly sealed container, preferably under inert gas (e.g., Argon, Nitrogen).Tightly sealed container.Store under an inert atmosphere.
Rationale Prevents exposure to moisture and oxidation.[1]Prevents moisture absorption.[4][7]Minimizes exposure to air and moisture.[2]
Light Store in the dark or in an amber vial.Protect from direct light.Use amber vials and protect from light.
Rationale The Fmoc group is light-sensitive.[2][4]Minimizes potential photodegradation.[2]Prevents photochemical degradation in solution.[2]

Handling Precautions:

  • Before opening, refrigerated or frozen containers should be allowed to warm to room temperature in a desiccator to prevent water condensation on the cold product.[1]

  • Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Avoid the formation and inhalation of dust.[7][8]

  • When preparing solutions, use high-purity, anhydrous solvents (e.g., DMF, NMP) to prevent premature deprotection of the Fmoc group.[4]

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of its protecting groups.

  • Base-Catalyzed Fmoc Deprotection: Exposure to basic conditions leads to the removal of the Fmoc group, yielding H-Thr(Trt)-OH. This is the intended reaction during the deprotection step in SPPS but is considered degradation if it occurs prematurely.

  • Acid-Catalyzed Trt Deprotection: Exposure to acidic conditions results in the cleavage of the O-trityl group, yielding Fmoc-Thr-OH.[5] The liberated trityl cation can also potentially alkylate other sensitive residues if present.[9]

G cluster_base Base-Catalyzed Degradation cluster_acid Acid-Catalyzed Degradation FmocThrTrtOH This compound HThrTrtOH H-Thr(Trt)-OH FmocThrTrtOH->HThrTrtOH Base (e.g., Piperidine) FmocThrOH Fmoc-Thr-OH FmocThrTrtOH->FmocThrOH Acid (e.g., TFA) DBF Dibenzofulvene Adduct HThrTrtOH->DBF TrtCation Trityl Cation FmocThrOH->TrtCation G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Obtain this compound Sample (Stressed or Stored) dissolve Dissolve in Diluent (e.g., 1 mg/mL) start->dissolve inject Inject Sample into HPLC dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 265 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity and Degradation Products (%) integrate->calculate

References

Solubility of Fmoc-Thr(Trt)-OH in Organic Solvents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent in various organic solvents is paramount for optimizing coupling efficiency, ensuring high-purity peptide production, and developing robust manufacturing processes. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for determining thermodynamic solubility, and provides a visual workflow to guide researchers.

Core Topic: Solubility Profile of this compound

This compound is a derivative of the amino acid threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a bulky trityl (Trt) group. The presence of the large, hydrophobic trityl group significantly influences its solubility characteristics, generally enhancing its solubility in organic solvents compared to its unprotected or less-protected counterparts. However, like many large, protected amino acid derivatives, its solubility can be a limiting factor in achieving high concentrations required for efficient peptide coupling reactions.

The choice of solvent in SPPS is critical, with Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) being the most common choices due to their excellent solvating properties for both the growing peptide chain and the incoming protected amino acids. Other solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are also used in specific applications.

Data Presentation: Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. However, data from product specifications of closely related trityl-protected Fmoc-amino acids provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information.

SolventCompoundConcentration (Molar)ObservationSource Citation
Dimethylformamide (DMF) Fmoc-D-Gln(Trt)-OH0.5 MClearly soluble (1 mmole in 2 ml)
Dimethyl Sulfoxide (DMSO) Fmoc-Asn(Trt)-OH0.168 M (100 mg/mL)Soluble with sonication
N-Methyl-2-pyrrolidone (NMP) Fmoc-Asn(Trt)-OH-Readily soluble in standard peptide synthesis reagents[1][2]
Dichloromethane (DCM) Fmoc-Asn(Trt)-OH-Generally poor solubility for Fmoc-amino acids
Tetrahydrofuran (THF) General Fmoc-amino acids-Reported as an excellent solvent with PEG-based resins
Acetonitrile (ACN) General Fmoc-amino acids-Reported as an excellent solvent with PEG-based resins

General Observations for Trityl-Protected Fmoc-Amino Acids:

  • Fmoc-Gln(Trt)-OH and Fmoc-Asn(Trt)-OH are described as having good solubility in most organic solvents and dissolving readily in standard peptide synthesis reagents.[1][2][3][4] This suggests that this compound is also likely to exhibit good solubility in common SPPS solvents like DMF and NMP.

Experimental Protocols: Determining Thermodynamic Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a reliable method for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (e.g., DMF, NMP, DMSO, etc., HPLC grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Magnetic stirrer and stir bars

  • Constant temperature incubator or water bath

  • Syringes and syringe filters (0.2 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature environment (e.g., 25 °C) and stir vigorously using a magnetic stirrer.

    • Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved and the solution is saturated.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for at least 1 hour.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification of Dissolved Solute:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve of peak area (or absorbance) versus concentration.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same HPLC or UV-Vis method.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the thermodynamic solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantification A Add excess this compound B Add known volume of solvent A->B C Seal and equilibrate with stirring (24-48h) B->C D Settle undissolved solid C->D Equilibration Complete E Withdraw supernatant D->E F Filter through 0.2 µm filter E->F H Dilute filtered sample F->H Filtered Saturated Solution G Prepare calibration curve (HPLC/UV-Vis) I Analyze diluted sample G->I H->I J Calculate original concentration I->J

Caption: Experimental workflow for determining thermodynamic solubility.

References

An In-depth Technical Guide to the Core Advantages of Trityl (Trt) Protection for Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the amino acid threonine, with its reactive hydroxyl side chain, the choice of an appropriate protecting group is critical to prevent side reactions and ensure high purity and yield of the final peptide. Among the various options, the trityl (Trt) group has emerged as a versatile and advantageous choice, particularly within the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This guide elucidates the key technical advantages of employing Trt protection for threonine, supported by comparative data, detailed experimental protocols, and workflow visualizations.

The primary distinction of the Trt group lies in its high acid lability, which sets it apart from the more robust tert-butyl (tBu) group traditionally used for hydroxyl protection.[1] This characteristic allows for selective deprotection under exceptionally mild acidic conditions, a feature that is invaluable for complex synthetic strategies involving on-resin side-chain modifications.[1][2]

Key Advantages of Trt Protection for Threonine:
  • Mild Acid Lability and Orthogonality : The trityl group is significantly more sensitive to acid than the tBu group.[1] It can be cleaved using very dilute solutions of trifluoroacetic acid (TFA) (e.g., 1% TFA in dichloromethane), conditions under which tBu ethers and other acid-labile side-chain protecting groups remain fully intact.[1][3] This orthogonality is crucial for synthetic routes that require selective on-resin modification of the threonine side chain, such as phosphorylation, glycosylation, or the attachment of labels.[2][4]

  • Enhanced Performance in Difficult Sequences : The steric bulk of the trityl group can be beneficial in preventing peptide aggregation during the synthesis of long or hydrophobic sequences.[1] In the synthesis of aggregation-prone sequences, such as those containing multiple serine or threonine residues, Trt protection has demonstrated superiority over tBu protection.[1][4] Studies have shown that with tBu-protected serine/threonine, the N-terminal Fmoc group can become difficult to remove, likely due to peptide aggregation—a problem not observed when using Trt protection.[4]

  • Compatibility with Mild Cleavage Resins : The use of Fmoc-Thr(Trt)-OH is compatible with highly acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) resin. This allows for the cleavage of the peptide from the resin while keeping the side-chain protecting groups, including Trt and tBu, intact.[2][3] The resulting fully protected peptide fragments are essential building blocks for convergent synthesis strategies, where large peptides or small proteins are assembled by ligating several pre-synthesized fragments.

  • Improved Solubility of Protected Amino Acid Derivatives : A general benefit of Trt protection, also applicable to asparagine and glutamine, is the improved solubility of the protected amino acid derivatives in common SPPS solvents like dimethylformamide (DMF).[2] This can facilitate more efficient and complete coupling reactions during peptide chain elongation.

Data Presentation

To provide a clear comparison, the following tables summarize the distinct properties and cleavage conditions for Trt and tBu protecting groups on threonine.

Table 1: Comparison of Trt and tBu Protecting Groups for Threonine Side Chain

CharacteristicTrityl (Trt)tert-Butyl (tBu)
Primary Use Protection of Ser, Thr, Cys, Asn, Gln, His side chains[1]Protection of Ser, Thr, Asp, Glu, Tyr, Cys side chains[1]
Relative Acid Lability High; cleavable with very mild acid (e.g., 1% TFA)[1][5]Moderate; requires strong acid (e.g., >90% TFA) for efficient removal[1]
Orthogonality Orthogonal to tBu; allows for selective on-resin deprotection[1][4]Part of the standard Fmoc/tBu orthogonal pair (base-labile Fmoc, acid-labile tBu)[1]

Table 2: Cleavage Conditions for Side-Chain Protecting Groups

Protecting GroupReagent CocktailTimeOutcome
Thr(Trt) 1-10% TFA in DCM with scavengers (e.g., TIS)[3][5]2 - 30 minSelective cleavage of Trt group; tBu groups remain intact
Thr(tBu) 95% TFA, 2.5% H₂O, 2.5% TIS[6]2 - 4 hoursGlobal deprotection, including tBu and other acid-labile groups
General Trt Cleavage TFA/H₂O/TES/EDT (90:5:2.5:2.5)[5]2 hoursGlobal deprotection and cleavage from most resins

TFA: Trifluoroacetic Acid; DCM: Dichloromethane; TIS: Triisopropylsilane; TES: Triethylsilane; EDT: Ethanedithiol.

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of Threonine Trityl Group

This protocol describes the selective removal of the Trt group from a threonine residue on a peptide-resin, leaving tBu-based protecting groups intact.

Materials:

  • Peptide-resin containing a Thr(Trt) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deprotection Solution: 1% TFA, 2.5% TIS in DCM (v/v/v)

  • Washing Solvents: DCM, Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.

  • Initial Wash: Drain the DCM and wash the resin three times with fresh DCM.

  • Deprotection: Add the deprotection solution (1% TFA, 2.5% TIS in DCM) to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the resin at room temperature for 30 minutes.[5] To monitor the reaction, a few resin beads can be removed and treated with a drop of concentrated TFA; an immediate orange color indicates the presence of the trityl cation and successful cleavage.[7] Repeat the deprotection step if necessary.

  • Filtration: Drain the deprotection solution from the vessel.

  • Washing: Wash the resin thoroughly to remove all traces of acid and cleaved trityl groups.

    • Wash 3 times with DCM.

    • Wash 2 times with 1% Diisopropylethylamine (DIPEA) in DMF to neutralize residual acid.

    • Wash 3 times with DMF.

    • Wash 3 times with DCM.

  • The resin is now ready for the subsequent on-resin modification of the deprotected threonine hydroxyl group or for further peptide synthesis steps.

Protocol 2: Global Cleavage and Deprotection from Resin

This protocol outlines the final cleavage of the peptide from the solid support (e.g., Wang resin) with the simultaneous removal of all acid-labile side-chain protecting groups, including Trt and tBu.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Note: The choice of scavengers depends on the peptide sequence.[6] For peptides containing Trp, add 2.5% Ethanedithiol (EDT).

  • Cold diethyl ether

  • Centrifuge and tubes

  • Round-bottom flask

Procedure:

  • Preparation: Place the dry peptide-resin (e.g., 100 mg) in a round-bottom flask.

  • Cleavage: Add the freshly prepared cleavage cocktail (e.g., 2-5 mL) to the resin.

  • Reaction: Stopper the flask and allow the mixture to stand at room temperature for 2-3 hours with occasional swirling.

  • Filtration: Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.

  • Resin Wash: Wash the resin twice with a small volume of fresh TFA, collecting the washes with the original filtrate.

  • Precipitation: Slowly add the TFA solution to a centrifuge tube containing a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Incubation: Keep the tube at -20°C for 30 minutes to maximize precipitation.

  • Pelleting: Centrifuge the mixture to pellet the crude peptide.

  • Washing: Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to Trt protection.

Orthogonality_of_Trt_and_tBu PeptideResin Peptide-Resin Fmoc-AA-...-Thr(Trt)-...-Tyr(tBu)-Resin SelectiveDeprotection Selective Deprotection (1% TFA, TIS, DCM) PeptideResin->SelectiveDeprotection Step 1 Intermediate Deprotected Intermediate Fmoc-AA-...-Thr(OH)-...-Tyr(tBu)-Resin SelectiveDeprotection->Intermediate OnResinMod On-Resin Modification (e.g., Phosphorylation) Intermediate->OnResinMod Step 2 ModifiedPeptide Modified Peptide Fmoc-AA-...-Thr(PO3H2)-...-Tyr(tBu)-Resin OnResinMod->ModifiedPeptide GlobalCleavage Global Cleavage (95% TFA, Scavengers) ModifiedPeptide->GlobalCleavage Step 3 FinalPeptide Final Modified Peptide H-AA-...-Thr(PO3H2)-...-Tyr(OH)-OH GlobalCleavage->FinalPeptide

Caption: Orthogonality of Trt and tBu protecting groups in SPPS.

Experimental_Workflow start Start Peptide-Resin with Thr(Trt) swell Swell Resin DCM, 30 min start->swell deprotect Selective Deprotection 1% TFA / TIS / DCM 30 min swell->deprotect wash1 Wash DCM (3x) deprotect->wash1 neutralize Neutralize 1% DIPEA in DMF (2x) wash1->neutralize wash2 Wash DMF (3x) DCM (3x) neutralize->wash2 modify On-Resin Reaction e.g., Coupling, Phosphorylation wash2->modify end End Resin ready for next step modify->end

Caption: Workflow for selective deprotection of Thr(Trt).

References

The Strategic Application of Fmoc-Thr(Trt)-OH in the Synthesis of Complex Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those incorporating post-translational modifications or sterically hindered residues, presents a significant challenge in modern drug discovery and biochemical research. The strategic selection of protected amino acid building blocks is paramount to achieving high purity and yield. Among these, Nα-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH) has emerged as a versatile and valuable reagent. This technical guide provides a comprehensive overview of the applications of this compound, detailing its role in overcoming synthetic hurdles and enabling the creation of intricate peptide structures.

The Critical Role of the Trityl (Trt) Protecting Group

The trityl (Trt) group is a bulky, acid-labile protecting group for the hydroxyl side chain of threonine. Its primary function is to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS), such as O-acylation during coupling steps. The steric hindrance provided by the Trt group can also influence peptide conformation and aggregation on the solid support.

One of the key advantages of the Trt group over the more traditionally used tert-butyl (tBu) group is its milder cleavage condition.[1] The Trt group can be selectively removed using dilute trifluoroacetic acid (TFA) in dichloromethane (DCM), often as low as 1%, allowing for on-resin modification of the threonine side chain.[2] This feature is particularly crucial for the synthesis of phosphopeptides and glycopeptides where further chemical transformations are required while the peptide remains anchored to the resin.[3] Furthermore, the trityl cation released during cleavage is more easily scavenged compared to the t-butyl cation, leading to higher quality crude peptides with fewer alkylated side products.[1]

Applications in Complex Peptide Synthesis

This compound is instrumental in the synthesis of a variety of complex peptides, including those with post-translational modifications and challenging sequences.

Phosphopeptide Synthesis

Phosphorylation of threonine residues is a fundamental mechanism in cellular signal transduction, and synthetic phosphopeptides are invaluable tools for studying these pathways.[4][5] While direct incorporation of pre-phosphorylated amino acids like Fmoc-Thr(PO₃H₂)-OH is possible, it presents challenges due to the unprotected phosphate group which can interfere with coupling reactions.[4][6] An alternative and effective strategy involves the use of this compound. The peptide is first assembled using the Trt-protected threonine. Subsequently, the Trt group is selectively cleaved on-resin, and the exposed hydroxyl group is then phosphorylated using a suitable phosphitylating agent. This "post-synthetic phosphorylation" approach, facilitated by the lability of the Trt group, offers a robust method for producing phosphothreonine-containing peptides.[3]

Glycopeptide Synthesis

Glycosylation is another critical post-translational modification influencing protein folding, stability, and function. The synthesis of O-linked glycopeptides, where a glycan is attached to the hydroxyl group of serine or threonine, is a complex undertaking.[7] this compound can be utilized in a similar fashion to phosphopeptide synthesis, where the glycan moiety is introduced after selective deprotection of the Trt group on the solid support. However, a more common approach involves the use of pre-formed glycosylated this compound building blocks. In this strategy, the sugar moiety is already attached to the threonine side chain, and this entire unit is incorporated during SPPS. The Trt group, in this context, may be part of the protecting group strategy for the sugar's hydroxyl groups or used on other residues within the peptide. The synthesis of MUC1 glycopeptide analogues, for instance, has been accomplished using such building blocks in Fmoc-based SPPS.[8]

Synthesis of Peptides with Steric Hindrance

The bulky nature of the Trt group can sometimes present a challenge in coupling reactions, potentially leading to incomplete acylation.[9] However, with optimized coupling protocols, this issue can be mitigated. In some cases, the use of trityl-protected amino acids has been shown to result in purer products compared to their t-Bu protected counterparts.

Quantitative Data Summary

The efficiency of peptide synthesis using this compound is dependent on various factors including the coupling reagents, reaction times, and the specific peptide sequence. The following tables summarize key quantitative data related to the performance of this compound in SPPS.

ParameterValue/RangeConditions/Notes
Purity (HPLC) ≥ 99.0%Commercially available this compound.[1][10]
Enantiomeric Purity ≥ 99.8%Commercially available this compound.[1]
Selective Deprotection 1% TFA in DCMFor on-resin removal of the Trt group, often with scavengers like triisopropylsilane (TIS).[2]
Global Deprotection 95% TFAStandard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for final peptide cleavage from the resin.[6]

Experimental Protocols

Detailed and optimized protocols are crucial for the successful application of this compound in peptide synthesis. The following sections provide methodologies for key experimental steps.

Standard Coupling Protocol for this compound

This protocol outlines a standard procedure for coupling this compound to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 2-chlorotrityl) in N,N-dimethylformamide (DMF) for at least 30 minutes.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF.[11]

  • Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU or HATU (equivalent to the amino acid), and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling agent) in DMF. Allow for a brief pre-activation period of a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to ensure complete coupling. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.[12]

On-Resin Selective Deprotection of the Trityl Group

This protocol is for the selective removal of the Trityl group from the threonine side chain while the peptide remains attached to the resin.

  • Resin Preparation: After incorporation of this compound and subsequent chain elongation, ensure the N-terminal amino acid is Fmoc-protected. Wash the resin with dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM. To prevent re-attachment of the trityl cation to sensitive residues like tryptophan, include a scavenger such as 5% triisopropylsilane (TIS).[2]

  • Deprotection Reaction: Treat the resin with the deprotection cocktail for 5-10 minutes at room temperature with gentle agitation. Repeat this step 2-3 times to ensure complete removal of the Trt group.

  • Washing: Thoroughly wash the resin with DCM, followed by a neutralizing wash with a dilute solution of DIPEA in DMF, and finally with DMF to prepare for the subsequent on-resin modification (e.g., phosphorylation or glycosylation).

Global Deprotection and Cleavage

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing all acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.[6]

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS. The composition of the scavenger system may be adjusted based on the peptide sequence (e.g., addition of ethanedithiol (EDT) for peptides containing cysteine).[2][11]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6]

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the precipitated peptide, wash with cold ether, and then dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS using this compound

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Signaling Pathway Involving Threonine Phosphorylation

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor Ligand Binding kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 Phosphorylates kinase3 Kinase 3 (e.g., MAPK) kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor (Inactive) kinase3->transcription_factor Phosphorylates Threonine transcription_factor_p Transcription Factor-P (Active) transcription_factor->transcription_factor_p gene_expression Gene Expression transcription_factor_p->gene_expression

Caption: A generic kinase cascade where threonine phosphorylation activates a transcription factor.

Conclusion

This compound is a cornerstone building block for the synthesis of complex peptides. Its unique properties, particularly the acid lability of the trityl group, provide synthetic chemists with the flexibility to perform on-resin modifications, such as phosphorylation, which are essential for creating peptides that mimic biological signaling molecules. While its steric bulk requires careful optimization of coupling conditions, the benefits of cleaner crude products and the potential for selective side-chain manipulation make this compound an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its chemistry and the application of robust experimental protocols are key to harnessing its full potential in advancing peptide science.

References

The Acid-Labile Nature of the Trityl Protecting Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the trityl (Trt) group, or triphenylmethyl group, stands out for its utility in protecting primary alcohols, and to a lesser extent, amines and thiols. Its defining characteristic is its lability under acidic conditions, a feature that allows for its selective removal in the presence of other functional groups. This guide provides an in-depth exploration of the acid-lability of the trityl protecting group, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate the underlying principles.

Core Principles of Trityl Group Lability

The acid-lability of the trityl group is fundamentally due to the remarkable stability of the triphenylmethyl carbocation (trityl cation) that is formed upon its cleavage.[1] This stability arises from the extensive delocalization of the positive charge across the three phenyl rings. The cleavage is typically initiated by protonation of the heteroatom (e.g., oxygen in an alcohol) to which the trityl group is attached, followed by the departure of the stable trityl cation. This process can be facilitated by both Brønsted and Lewis acids.[1][2]

The reactivity of the liberated trityl cation as an electrophile necessitates the use of "cation scavengers," such as triethylsilane (TES) or triisopropylsilane (TIPS), to prevent side reactions.[1] These scavengers trap the trityl cation, shifting the equilibrium towards the deprotected product.[1]

Quantitative Analysis of Trityl Group Lability

The rate of trityl group cleavage is highly dependent on the specific acidic conditions and the substitution pattern on the phenyl rings of the trityl group itself. Electron-donating groups, such as methoxy groups, at the para position significantly increase the rate of deprotection by further stabilizing the resulting carbocation.

Protecting GroupRelative Rate of Hydrolysis (80% Acetic Acid)Cleavage Time (80% Acetic Acid, Room Temp)Reference
Trityl (Trt)148 hours[2]
Monomethoxytrityl (MMT)102 hours[2]
Dimethoxytrityl (DMT)~10015 minutes[2]
Trimethoxytrityl (TMT)~10001 minute[2]

The pH of the medium also plays a critical role in the cleavage kinetics, which is particularly relevant in the context of drug delivery systems designed for acid-triggered release.

Trityl Linker DerivativeHalf-life (t1/2) at pH 5.0 (37 °C)Half-life (t1/2) at pH 7.4 (37 °C)Reference
Varied Substitution Patterns<1.0 to 5.0 hours6.5 to >24 hours[3][4]

Experimental Protocols for Trityl Deprotection

The choice of deprotection protocol depends on the stability of the substrate and the desired selectivity.

Protocol 1: Strong Acid Deprotection with Trifluoroacetic Acid (TFA)

This method is suitable for robust substrates where other acid-labile groups are not a concern.

Materials:

  • Trityl-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIPS) or Triethylsilane (TES)

  • Saturated sodium bicarbonate (NaHCO₃) solution (cold)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the trityl-protected compound in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere.[1]

  • Add a cation scavenger, such as TIPS (1.5 to 3 equivalents), to the solution and stir.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 1-5% v/v, but can be higher depending on the substrate) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes until the starting material is consumed.[1]

  • Once the reaction is complete, carefully quench the acid by slowly adding the reaction mixture to a stirred, cold, saturated solution of NaHCO₃.[1]

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mild Deprotection with Formic or Acetic Acid

This method is employed for substrates that are sensitive to strong acids or for the removal of more labile trityl derivatives like MMT.[1]

Materials:

  • Trityl-protected compound

  • Formic acid (80-97+%) or glacial acetic acid

  • Dioxane (optional)

  • Ethanol (optional)

  • Diethyl ether (optional)

Procedure:

  • Treat the trityl-protected compound with 80-97+% aqueous formic acid or glacial acetic acid.[1][2] For example, treat 200 mg (0.4 mmol) of the compound with 3 ml of cold formic acid (97+%) for 3 minutes.[2]

  • Monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, remove the acid under high vacuum.[1][2]

  • To aid in removal of residual acid, the residue can be evaporated twice from dioxane, followed by evaporations from ethanol and diethyl ether.[2]

  • The insoluble triphenyl-carbinol can be removed by extraction with warm water and filtration.[2] The filtrate is then evaporated in vacuo to yield the deprotected product.[2]

Visualizing the Chemistry

To further clarify the concepts discussed, the following diagrams illustrate the deprotection mechanism and a typical experimental workflow.

Deprotection_Mechanism Trityl-Protected\nSubstrate (R-O-Tr) Trityl-Protected Substrate (R-O-Tr) Protonated\nSubstrate Protonated Substrate Trityl-Protected\nSubstrate (R-O-Tr)->Protonated\nSubstrate + H+ Deprotected\nSubstrate (R-OH) Deprotected Substrate (R-OH) Protonated\nSubstrate->Deprotected\nSubstrate (R-OH) Cleavage Trityl Cation (Tr+) Trityl Cation (Tr+) Protonated\nSubstrate->Trityl Cation (Tr+) Cleavage Trapped Trityl Trapped Trityl Trityl Cation (Tr+)->Trapped Trityl + Scavenger (e.g., TES)

Caption: Mechanism of acid-catalyzed trityl deprotection.

Experimental_Workflow A Dissolve Trityl-Protected Compound in DCM B Add Cation Scavenger A->B C Cool to 0 °C B->C D Add Acid (e.g., TFA) C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO3 E->F Reaction Complete G Extract with DCM F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for trityl deprotection.

Conclusion

The trityl protecting group is a versatile tool in organic synthesis, prized for its reliable acid-lability. Understanding the factors that govern its cleavage, from the choice of acid to the electronic nature of the trityl group itself, is paramount for its effective application. The quantitative data and detailed protocols provided herein offer a solid foundation for researchers and drug development professionals to strategically employ and deprotect the trityl group in the synthesis of complex molecules.

References

A Comprehensive Technical Guide to Fmoc-Thr(Trt)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of N-α-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). We delve into its commercial availability, key quality attributes, and detailed protocols for its application, offering a valuable resource for professionals in peptide research and drug development.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid L-threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain hydroxyl group is protected by a triphenylmethyl (trityl or Trt) group. This dual protection strategy is fundamental to the widely used Fmoc-based solid-phase peptide synthesis (SPPS). The base-labile Fmoc group provides temporary protection of the N-terminus, allowing for its selective removal at each cycle of peptide chain elongation. The acid-labile trityl group offers robust protection for the threonine side-chain, preventing undesirable side reactions during synthesis.

The trityl protecting group is particularly advantageous due to its steric bulk and acid sensitivity. Its bulkiness can help to disrupt peptide aggregation during the synthesis of long or hydrophobic sequences. Furthermore, the high acid lability of the Trt group allows for its selective removal under very mild acidic conditions, a feature that is highly valuable for on-resin side-chain modifications. This selective deprotection enables the synthesis of complex peptides, including those with post-translational modifications like phosphorylation on the threonine residue. The use of trityl-protected amino acids has been shown to result in purer peptide products compared to those synthesized using standard t-Butyl protected amino acids.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound, each with specific quality grades and pricing. Below is a comparative summary of key suppliers and their product specifications. Researchers should always refer to the lot-specific certificate of analysis for the most accurate data.

SupplierCatalog Number (Example)Purity (HPLC)Enantiomeric PurityStorage Temperature
Sigma-Aldrich (Novabiochem®) 852066≥98.0%[1]≥99.0% (a/a)[1]15-25°C[1]
CEM Corporation -≥99.0%[2][3]≥99.8%[2][3]-
BroadPharm BP-43895---20°C[4]
Aapptec Peptides AFT120---
P3 BioSystems 41105---

Quality Control and Potential Impurities

The purity of this compound is paramount for the successful synthesis of high-quality peptides. Impurities in the starting material can lead to the formation of deletion sequences, truncated peptides, or other side products that are difficult to separate from the desired peptide.

Potential impurities in commercially available this compound can arise from the synthesis process and include:

  • Diastereomers: Incomplete stereochemical control during synthesis can lead to the presence of diastereomeric impurities.

  • Incomplete Protection/Deprotection: Residual starting materials or byproducts from incomplete protection or deprotection steps.

  • Reagent Adducts: Side reactions with reagents used during the synthesis can lead to the formation of various adducts.

  • Acetic Acid: A common impurity that can cause permanent capping of the growing peptide chain.[5]

Reputable suppliers employ stringent quality control measures, including High-Performance Liquid Chromatography (HPLC) for purity assessment and chiral chromatography or gas chromatography (GC)-MS for determining enantiomeric purity.[5]

Experimental Protocols

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.

Fmoc_SPPS_Workflow Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Start Next Cycle or Final Cleavage Wash2->Next_Cycle

Figure 1: General workflow for a single cycle of Fmoc-SPPS.

Detailed Protocol for Coupling of this compound

This protocol provides a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation of this compound:

    • In a separate vial, dissolve 3-5 equivalents of this compound and a near-equimolar amount of the coupling reagent (e.g., HBTU) in DMF.

    • Add 6-10 equivalents of a base such as DIPEA to the amino acid solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • Washing:

    • After the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Selective Deprotection of the Trityl (Trt) Group

The high acid lability of the Trt group allows for its selective removal while the peptide remains attached to the resin and other acid-labile protecting groups (like tBu) are retained. This is particularly useful for on-resin side-chain modifications.

Materials:

  • Peptide-resin containing a Thr(Trt) residue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., Triisopropylsilane (TIS) or Triethylsilane (TES))

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and drain.

  • Deprotection Cocktail: Prepare a solution of 1-5% TFA in DCM. It is highly recommended to include a scavenger such as 5% TIS or TES to prevent re-attachment of the trityl cation to other nucleophilic side chains.[6]

  • Deprotection Reaction:

    • Add the deprotection cocktail to the resin.

    • Gently agitate the mixture at room temperature. The reaction time can vary from 30 minutes to 2 hours, depending on the concentration of TFA and the specific peptide sequence.

    • It is advisable to perform a small-scale test cleavage to optimize the deprotection time.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM to remove the cleaved trityl groups and residual acid.

    • The resin is now ready for on-resin modification of the threonine side-chain hydroxyl group.

Selective_Deprotection Start Peptide-Resin with Fmoc-...(Thr(Trt))...-Resin Deprotection Treat with 1-5% TFA, 5% TIS in DCM Start->Deprotection Result Peptide-Resin with Fmoc-...(Thr)...-Resin + Trityl Cation Deprotection->Result Modification On-Resin Side-Chain Modification (e.g., Phosphorylation) Result->Modification Continue Continue Peptide Synthesis or Final Cleavage Modification->Continue

Figure 2: Logical workflow for the selective deprotection of the Trt group from a threonine residue on-resin.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its quality and ensure reproducible results in peptide synthesis.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place. For long-term storage, temperatures of -20°C are often recommended by suppliers.[4] Some suppliers indicate storage at 15-25°C is also acceptable.[1] Always refer to the supplier's specific recommendations.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Conclusion

This compound is an indispensable reagent for the synthesis of complex peptides. Its unique properties, particularly the acid-labile trityl protecting group, offer significant advantages in preventing side reactions and enabling selective on-resin modifications. By understanding the commercial landscape, adhering to stringent quality control, and employing optimized experimental protocols, researchers can effectively utilize this compound to advance their research and development in the field of peptide science.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide synthesis in both academic research and industrial drug development. Among the various methodologies, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely adopted due to its mild reaction conditions and versatility.[1] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical parameters of Fmoc-SPPS, designed to be a practical resource for professionals in the field.

The Fmoc/tBu (tert-butyl) approach is an orthogonal protection strategy.[2] This means the temporary Nα-Fmoc protecting group is labile to a base, while the semi-permanent side-chain protecting groups and the resin linker are labile to acid.[3] This orthogonality allows for the selective deprotection of the N-terminus at each cycle of amino acid addition without affecting the side chains or the peptide-resin linkage.[2]

The Core Principles of the Fmoc-SPPS Cycle

Fmoc-SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[4] Each cycle consists of four main steps: deprotection, washing, coupling, and another series of washes. This process is repeated until the desired peptide sequence is assembled.[5]

Resin Selection and Preparation

The synthesis begins with the selection of an appropriate solid support. The choice of resin depends on the desired C-terminal functionality of the peptide.[6]

  • Wang Resin: Used for peptides with a C-terminal carboxylic acid.[7]

  • Rink Amide Resin: Used for peptides with a C-terminal amide.[6]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Suitable for producing protected peptide fragments and peptides with a C-terminal carboxylic acid under very mild cleavage conditions.[6][8]

Before the first amino acid is attached, the resin must be swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to allow for efficient diffusion of reagents.[6][7]

The Iterative Cycle of Peptide Chain Elongation

The core of Fmoc-SPPS is a series of repeated steps to add each amino acid to the peptide chain.

a) Fmoc Deprotection: The cycle begins with the removal of the Nα-Fmoc protecting group from the resin-bound amino acid or peptide. This is achieved by treating the resin with a mild base, most commonly a 20% solution of piperidine in DMF.[6][9] The deprotection mechanism is a base-catalyzed β-elimination.[2] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine.[2] The piperidine also acts as a scavenger for the reactive DBF intermediate.[2][10]

b) Washing: After deprotection, the resin is thoroughly washed to remove the piperidine, the DBF-piperidine adduct, and other byproducts. DMF is the most common washing solvent.[6]

c) Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain. The activation of the amino acid's carboxyl group is crucial for the efficient formation of the peptide bond.[11] This is typically achieved using a coupling reagent.[12]

d) Final Washing: A final series of washes removes excess reagents and byproducts from the coupling reaction, preparing the resin-bound peptide for the next cycle.[4]

Cleavage and Final Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed. This is typically accomplished by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[13][14] A "cleavage cocktail" containing scavengers is used to quench the reactive cationic species generated during the deprotection of the side chains, thus preventing side reactions.[13]

Key Chemical Processes and Mechanisms

Fmoc Deprotection Signaling Pathway

The removal of the Fmoc group is a critical step that initiates each cycle of peptide elongation.

Fmoc_Deprotection Fmoc-NH-Peptide-Resin Fmoc-NH-Peptide-Resin Intermediate_Anion Intermediate Anion Fmoc-NH-Peptide-Resin->Intermediate_Anion Proton Abstraction Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene Dibenzofulvene (DBF) Intermediate_Anion->Dibenzofulvene β-Elimination Free_Amine H2N-Peptide-Resin Intermediate_Anion->Free_Amine Dibenzofulvene->DBF_Adduct Trapping

Caption: Mechanism of Fmoc deprotection by piperidine.

Peptide Coupling Signaling Pathway

The formation of the peptide bond is facilitated by activating the carboxylic acid of the incoming amino acid.

Peptide_Coupling Fmoc-AA-COOH Fmoc-Amino Acid (Carboxylic Acid) Activated_Ester Activated Ester Intermediate Fmoc-AA-COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HCTU) Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin (Peptide Bond Formed) Activated_Ester->Peptide_Bond Nucleophilic Attack H2N_Peptide H2N-Peptide-Resin (Free Amine)

Caption: General mechanism of peptide bond formation.

Experimental Protocols

Protocol 1: Resin Preparation and Swelling
  • Weigh the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it into a suitable reaction vessel.[6]

  • Add DMF (approximately 10 mL per gram of resin) to the vessel.[15]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]

  • After swelling, drain the solvent.[6]

Protocol 2: First Amino Acid Loading (Example: 2-Chlorotrityl Chloride Resin)
  • Swell the 2-chlorotrityl chloride resin in DCM (10 mL/g) for at least 30 minutes.[6]

  • Dissolve 2 equivalents of the first Fmoc-amino acid and 4 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM.[15]

  • Drain the DCM from the swelled resin and add the amino acid/DIPEA solution.[15]

  • Agitate the mixture for 30 minutes to 2 hours at room temperature.[15]

  • To cap any remaining reactive sites, add methanol (approximately 0.8 mL per gram of resin) and agitate for 15-30 minutes.[15]

  • Drain the solution and wash the resin thoroughly with DMF and DCM.[3]

Protocol 3: Iterative Cycle for Peptide Elongation
  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 5-10 minutes.[6] Some protocols suggest a single treatment for 7 minutes.[6]

  • Washing: Wash the resin extensively with DMF (5-6 times) to completely remove piperidine and the DBF adduct.[6]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid and a coupling reagent (e.g., HCTU, HATU) in DMF.[6][11]

    • Add a base, such as DIPEA or 2,4,6-collidine, to the activation mixture.[6]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. Reaction times may need to be extended for sterically hindered amino acids.[7]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[6]

  • Repeat this cycle for each amino acid in the sequence.

Protocol 4: Cleavage and Deprotection
  • Wash the final peptidyl-resin with DCM and dry it under a stream of nitrogen or in a vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K, which consists of TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[13]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 1.5 to 4 hours at room temperature with occasional swirling.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide from the TFA solution by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

Table 1: Common Side-Chain Protecting Groups in Fmoc-SPPS
Amino AcidSide-Chain Protecting GroupLabilityCommon Application
Arginine (Arg)Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Acid-labile (TFA)[16]Standard protection for Arg.[8]
Aspartic Acid (Asp)OtBu (O-tert-butyl)Acid-labile (TFA)[16]Standard protection, minimizes aspartimide formation.
Cysteine (Cys)Trt (Trityl)Acid-labile (TFA)Routine synthesis of free thiol peptides.[8]
Glutamic Acid (Glu)OtBu (O-tert-butyl)Acid-labile (TFA)[16]Standard protection for Glu.
Histidine (His)Trt (Trityl)Acid-labile (TFA)[17]Standard protection for His.[16]
Lysine (Lys)Boc (tert-butyloxycarbonyl)Acid-labile (TFA)[8]Standard protection for Lys.
Serine (Ser)tBu (tert-butyl)Acid-labile (TFA)[18]Standard protection for Ser.[18]
Threonine (Thr)tBu (tert-butyl)Acid-labile (TFA)Standard protection for Thr.
Tryptophan (Trp)Boc (tert-butyloxycarbonyl)Acid-labile (TFA)[13]Prevents side reactions during cleavage.[8]
Tyrosine (Tyr)tBu (tert-butyl)Acid-labile (TFA)[8]Standard protection for Tyr.
Table 2: Typical Quantitative Parameters in Fmoc-SPPS
ParameterTypical Value/RangeNotes
Resin Loading 0.3 - 1.0 mmol/gLower loading is often used for long or difficult sequences to minimize aggregation.[4]
Amino Acid Equivalents 3 - 5 eq. relative to resin loadingAn excess is used to drive the coupling reaction to completion.[6]
Coupling Reagent Equivalents 2.9 - 4.5 eq. relative to resin loadingStoichiometry depends on the specific reagent used.[6]
Base (for coupling) Equivalents 6 - 9 eq. relative to resin loadingAn excess of a non-nucleophilic base like DIPEA is used.
Fmoc Deprotection Time 3 - 20 minutesCan be monitored by UV absorbance of the DBF-piperidine adduct.[2][10]
Coupling Time 30 - 120 minutesSequence-dependent; sterically hindered amino acids may require longer times or double coupling.[7]
Cleavage Time 1.5 - 4 hoursDepends on the peptide sequence and protecting groups used.[6]
Coupling Efficiency >99.5% per stepHigh efficiency is critical for the synthesis of long peptides.[19]

Overall Workflow of Fmoc Solid-Phase Peptide Synthesis

The entire process, from resin preparation to the final purified peptide, follows a logical and structured workflow.

SPPS_Workflow cluster_prep Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin_Selection Resin Selection Resin_Swelling Resin Swelling Resin_Selection->Resin_Swelling First_AA_Loading First Amino Acid Loading Resin_Swelling->First_AA_Loading Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) First_AA_Loading->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each AA Final_Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Washing_2->Final_Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Analysis Analysis (e.g., Mass Spec) Purification->Analysis

Caption: Overall workflow of Fmoc solid-phase peptide synthesis.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has revolutionized the way peptides are created. Its reliance on an orthogonal protection scheme and mild reaction conditions makes it suitable for the synthesis of a wide array of peptide sequences, including those with post-translational modifications.[16] A thorough understanding of the underlying chemistry, careful selection of reagents and resins, and adherence to optimized protocols are paramount to achieving high-yield, high-purity synthetic peptides for research and therapeutic applications.

References

Methodological & Application

Standard Protocol for Coupling Fmoc-Thr(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy is the cornerstone of modern peptide synthesis. The stepwise addition of amino acids requires efficient and reliable coupling protocols to ensure high purity and yield of the final peptide. Threonine, a β-hydroxy amino acid, necessitates side-chain protection to prevent undesirable side reactions, such as O-acylation, during peptide chain elongation. The trityl (Trt) group is a bulky and acid-labile protecting group commonly employed for the hydroxyl function of threonine. Its steric hindrance can present challenges during the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences.

This document provides a detailed protocol for the efficient coupling of Fmoc-Thr(Trt)-OH in SPPS. It outlines the recommended coupling reagents, reaction conditions, and strategies to mitigate potential side reactions, ensuring successful incorporation of this sterically hindered amino acid derivative. The Trityl protecting group is favored in many instances as it is more readily removed and scavenged during the final trifluoroacetic acid (TFA) cleavage compared to the more traditional t-butyl (tBu) group, which can lead to higher quality cleaved peptides by minimizing t-butylated side products.[1]

Materials and Reagents

  • Resin: Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for protected peptide fragments).

  • Amino Acid: this compound

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Reagent: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives/Bases:

    • HOBt (Hydroxybenzotriazole) or Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

    • N,N-Diisopropylethylamine (DIPEA)

    • 2,4,6-Collidine

  • Washing Solvents: DMF, DCM

  • Monitoring Reagent: Kaiser test kit (for primary amines)

Experimental Protocols

Standard Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the peptide-resin prior to the coupling of this compound.

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete deprotection.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.

  • Proceed immediately to the coupling step.

Coupling of this compound

Due to the steric hindrance of the Trt group, potent coupling reagents are recommended for the efficient incorporation of this compound. The following protocols outline the use of HATU/DIPEA and DIC/HOBt.

Protocol 3.2.1: Coupling using HATU/DIPEA

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (5-7 times) and DCM (3 times).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.

Protocol 3.2.2: Coupling using DIC/HOBt

  • Reagent Solution Preparation:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

  • Coupling Reaction:

    • Add the this compound/HOBt solution to the deprotected peptide-resin.

    • Add DIC (3-5 equivalents) to the resin slurry.

    • Agitate the mixture at room temperature for 2-4 hours. Longer reaction times are generally required for DIC-mediated couplings of sterically hindered amino acids compared to uronium-based reagents.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (5-7 times) and DCM (3 times). The urea byproduct of DIC is soluble in common washing solvents.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test to confirm complete coupling. If necessary, perform a second coupling.

Data Presentation

The selection of the appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes a qualitative comparison of common coupling reagents based on their performance with sterically hindered residues. Direct quantitative data for this compound is limited; therefore, this table extrapolates from data on other challenging amino acids.

Coupling ReagentActivation MethodRecommended Equivalents (AA:Reagent:Base)Typical Coupling TimeRelative Efficiency for Hindered ResiduesKey Considerations
HATU/DIPEA Uronium/Aminium Salt3 : 2.9 : 61 - 2 hoursVery HighHighly efficient, especially for hindered couplings.[2] Can cause guanidinylation of the N-terminal amine if used in excess.[3]
HBTU/DIPEA Uronium/Aminium Salt3 : 2.9 : 61 - 2 hoursHighA widely used and effective reagent. Byproducts are generally soluble. Potential for guanidinylation.
DIC/HOBt Carbodiimide3 : 3 : 32 - 4 hoursModerate to HighCost-effective and well-established method. Slower reaction kinetics. The urea byproduct is soluble.[3]
DIC/Oxyma Carbodiimide3 : 3 : 32 - 4 hoursHighOxyma can offer higher coupling efficiency and lower racemization rates compared to HOBt.

Potential Side Reactions and Mitigation Strategies

Incomplete Coupling
  • Cause: The primary challenge with this compound is its steric bulk, which can impede the coupling reaction, leading to the formation of deletion sequences in the final peptide.

  • Mitigation:

    • Use of Potent Coupling Reagents: Employ highly reactive uronium/aminium or phosphonium-based reagents such as HATU or HCTU.[4]

    • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[4]

    • Increased Reagent Equivalents and Reaction Time: Utilize a higher excess of the amino acid and coupling reagents (up to 5 equivalents) and extend the coupling time.

    • Elevated Temperature: A moderate increase in temperature (e.g., to 30-40°C) can enhance coupling efficiency, but should be used cautiously to avoid promoting racemization.

Racemization
  • Cause: Although the urethane-based Fmoc protecting group generally suppresses racemization, it can still occur during the activation step, particularly with prolonged pre-activation times or the use of certain bases. While residues like Cysteine and Histidine are notoriously prone to racemization, it is a consideration for all amino acids.[5][6][7]

  • Mitigation:

    • Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after the addition of the base.

    • Choice of Base: The use of a more hindered base like 2,4,6-collidine in place of DIPEA has been shown to reduce racemization for sensitive amino acids.[8]

    • Use of Additives: The inclusion of additives like HOBt or Oxyma Pure with carbodiimide-based coupling methods is crucial for suppressing racemization.[3]

Side-Chain Dehydration (β-elimination)
  • Role of the Trt Group: The trityl group on the threonine side-chain hydroxyl is designed to prevent O-acylation and other side reactions at this position. It is generally stable under the basic conditions of Fmoc deprotection and the neutral to slightly basic conditions of the coupling reaction.

  • Stability: The Trt group is acid-labile and is cleaved during the final TFA treatment. While generally stable during SPPS cycles, the lability of the Trt group can be influenced by the specific amino acid it is protecting. For instance, the Trt group on serine has been reported to be removable with as little as 1% TFA in DCM, whereas on cysteine it is more stable.[9] However, under standard coupling conditions, significant dehydration of the Trt-protected threonine side-chain is not a commonly reported side reaction. The bulky nature of the Trt group effectively shields the hydroxyl function.

Visualizations

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (this compound + Reagents) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Continue Synthesis Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage End of Synthesis

Caption: Experimental workflow for the incorporation of this compound in SPPS.

Coupling_Reaction cluster_reactants Reactants cluster_activation Activation cluster_product Product AA This compound Carboxyl Group Activator Coupling Reagent (e.g., HATU, DIC/HOBt) AA:c->Activator Resin Peptide-Resin Free Amine Peptide Coupled Peptide-Resin Fmoc-Thr(Trt)-Peptide Resin->Peptide Activator->Resin:n Activated Ester reacts with Amine

Caption: Simplified schematic of the coupling reaction of this compound in SPPS.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of peptide synthesis.

Introduction: The incorporation of threonine residues with bulky side-chain protecting groups, such as the trityl (Trt) group in Fmoc-Thr(Trt)-OH, presents a common challenge in solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the Trt group can impede the coupling reaction, leading to incomplete acylation, lower yields, and the formation of deletion sequences. The choice of coupling reagent is therefore critical to overcoming these challenges. This document provides a detailed comparison of two commonly used uronium-based coupling reagents, HBTU and HATU, for the acylation of this compound and offers optimized protocols to ensure high coupling efficiency.

Coupling Reagent Overview

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and effective coupling reagent. In the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), HBTU activates the carboxylic acid of the Fmoc-amino acid to form a reactive OBt-ester, which then reacts with the free amine of the resin-bound peptide.[1][2]

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is similar in structure to HBTU but incorporates a 7-azabenzotriazole (HOAt) moiety instead of a benzotriazole (HOBt) one.[3] This structural difference leads to the formation of a more reactive OAt-ester intermediate.[4] The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance during the coupling reaction, enhancing its rate.[3][4] Consequently, HATU is generally considered superior for sterically hindered amino acids and challenging coupling reactions.[4][5]

Quantitative Data Summary

While specific quantitative data for the coupling of this compound is not extensively published in comparative studies, the relative performance of HBTU and HATU can be inferred from studies on other sterically hindered amino acids and general principles of SPPS. The following table summarizes the expected performance based on available literature.

ParameterHBTUHATURationale
Coupling Efficiency Good to HighVery HighHATU forms a more reactive OAt-ester, which is more effective for sterically hindered couplings.[4][5]
Reaction Time 1 - 4 hours30 min - 2 hoursThe higher reactivity of the HATU-generated active ester leads to faster reaction kinetics.[3]
Risk of Racemization LowVery LowHATU is reported to result in less epimerization during coupling compared to HBTU.[3]
Side Reactions Potential for guanidinylation of the N-terminal amine if used in excess.[6]Potential for guanidinylation of the N-terminal amine if used in excess.[3]Both are uronium-based reagents and carry a similar risk of this side reaction.

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis coupling of this compound to a resin. These protocols assume a 0.1 mmol synthesis scale. For automated synthesizers, the principles remain the same, but specific parameters may need to be adjusted according to the instrument's software and specifications.

Resin Preparation and Fmoc Deprotection

Prior to the coupling of this compound, the resin must be prepared and the N-terminal Fmoc group of the growing peptide chain must be removed.

spss_deprotection_workflow Resin Peptide-Resin (Fmoc-Protected) Swell Swell Resin in DMF Resin->Swell 30 min Deprotect Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect 2 x 10 min Wash_DMF Wash with DMF Deprotect->Wash_DMF 5-7 times Ready_Resin Deprotected Peptide-Resin Wash_DMF->Ready_Resin

Fmoc deprotection workflow prior to coupling.

Protocol:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling Protocol using HBTU

hbtu_coupling_workflow cluster_activation Pre-activation AA This compound (3 eq.) Activation Activated Amino Acid in DMF AA->Activation HBTU HBTU (2.9 eq.) HBTU->Activation DIPEA DIPEA (6 eq.) DIPEA->Activation Coupling Coupling Reaction (Agitate at RT) Activation->Coupling Add to Resin Resin Deprotected Peptide-Resin Resin->Coupling Wash Wash with DMF Coupling->Wash 1-4 hours Coupled_Product Coupled Peptide-Resin Wash->Coupled_Product

HBTU-mediated coupling workflow.

Materials:

  • This compound

  • HBTU

  • DIPEA

  • DMF (peptide synthesis grade)

Protocol:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction for completion using a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling.

  • If the Kaiser test is positive after 4 hours, a second coupling may be necessary.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Coupling Protocol using HATU

hatu_coupling_workflow cluster_activation Pre-activation AA This compound (3 eq.) Activation Activated Amino Acid in DMF AA->Activation HATU HATU (2.9 eq.) HATU->Activation DIPEA DIPEA (6 eq.) DIPEA->Activation Coupling Coupling Reaction (Agitate at RT) Activation->Coupling Add to Resin Resin Deprotected Peptide-Resin Resin->Coupling Wash Wash with DMF Coupling->Wash 30 min - 2 hours Coupled_Product Coupled Peptide-Resin Wash->Coupled_Product

HATU-mediated coupling workflow.

Materials:

  • This compound

  • HATU

  • DIPEA

  • DMF (peptide synthesis grade)

Protocol:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction for completion using a Kaiser test.

  • Due to the high reactivity of HATU, a single coupling is usually sufficient. However, for particularly difficult sequences, a second coupling can be performed if necessary.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Troubleshooting

  • Incomplete Coupling (Positive Kaiser Test):

    • Cause: Steric hindrance from the Trt group or peptide aggregation.[5]

    • Solution: Perform a double coupling by repeating the coupling step with a fresh solution of activated this compound.[7] For HBTU, extend the reaction time. For both reagents, a slight increase in temperature (e.g., to 30-40°C) can improve efficiency, but should be used with caution to avoid racemization.[7]

  • Racemization:

    • Cause: Prolonged activation times or the use of excess base can lead to epimerization of the amino acid.[8]

    • Solution: Minimize the pre-activation time before adding the coupling mixture to the resin.[5] For sensitive couplings, a less hindered base such as 2,4,6-collidine can be used as an alternative to DIPEA.[9]

Conclusion

For the successful incorporation of the sterically hindered amino acid this compound, HATU is the recommended coupling reagent due to its superior reactivity and ability to achieve high coupling efficiencies in shorter reaction times with a lower risk of racemization.[3] While HBTU is a capable reagent, it may require longer reaction times or double coupling to achieve the same level of completeness.[2] The provided protocols offer a robust starting point for the efficient synthesis of threonine-containing peptides. However, empirical optimization for each specific peptide sequence is always recommended to achieve the highest possible purity and yield.

References

Application Notes and Protocols for Efficient Peptide Bond Formation with Fmoc-Thr(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(Trt)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for peptides where the threonine side-chain hydroxyl group may be post-translationally modified or plays a key role in the peptide's structure and function. The trityl (Trt) protecting group offers the advantage of being labile to mild acid, allowing for selective deprotection on-resin. However, the steric bulk of the Trt group, combined with the inherent steric hindrance of the β-branched threonine residue, presents significant challenges to achieving efficient peptide bond formation. Incomplete couplings can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, resulting in lower yields and purity.

These application notes provide a comprehensive guide to the most effective activation methods for this compound, complete with detailed experimental protocols and a comparative summary of coupling efficiencies based on data from sterically hindered amino acids.

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound is overcoming the steric hindrance posed by the bulky trityl protecting group on the side-chain hydroxyl. This steric bulk can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain. Consequently, a higher incidence of deletion sequences is a common issue.

To mitigate this, the choice of coupling reagent is critical. Standard carbodiimide reagents like diisopropylcarbodiimide (DIC) alone are often insufficient to drive the reaction to completion. More potent uronium/aminium or phosphonium salt-based reagents are generally required. Furthermore, strategies such as double coupling, increasing the excess of reagents, and optimizing reaction times are often necessary to ensure high coupling yields. Another potential issue is racemization, which can be exacerbated by prolonged activation times or the use of certain strong bases.

Comparative Data on Activation Methods

While direct comparative quantitative data for this compound is limited in the literature, the following table summarizes typical coupling efficiencies and racemization levels observed for other sterically hindered or racemization-prone amino acids, such as Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH. This data provides valuable insights into the expected performance of different coupling reagents.

Coupling Reagent/MethodReagent TypeTypical Coupling Time (min)Typical Yield/PurityRacemization PotentialKey Considerations
HATU/DIPEA Aminium Salt30 - 60> 99%LowHighly efficient for hindered couplings. A slight excess of the amino acid over HATU is recommended to avoid guanidinylation.[1]
HBTU/DIPEA Aminium Salt30 - 90> 98%Low to ModerateVery effective and widely used. Potential for guanidinylation if HBTU is in excess.[1][2]
COMU/DIPEA Aminium Salt30 - 60> 99%LowComparable efficiency to HATU with potentially reduced allergenic properties and no explosive byproducts.[3]
PyBOP/DIPEA Phosphonium Salt60 - 120> 98%LowExcellent for hindered couplings, avoids guanidinylation side reactions.[4]
DIC/Oxyma Carbodiimide/Additive60 - 240> 95%LowCost-effective. Oxyma is a superior additive to HOBt for suppressing racemization. Slower reaction rates compared to onium salts.[5]
DIC/HOBt Carbodiimide/Additive60 - 240> 95%ModerateA classical method, but generally less efficient for hindered residues and poses a higher risk of racemization compared to DIC/Oxyma.[3]

Experimental Protocols

The following are detailed protocols for the activation and coupling of this compound using recommended methods. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: HATU-Mediated Coupling

This is a highly recommended protocol for sterically hindered amino acids due to the high reactivity of HATU.

Materials:

  • This compound (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice for 10 minutes each.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (e.g., 3 eq., 0.3 mmol) and HATU (e.g., 2.9 eq., 0.29 mmol) in a minimal amount of DMF (approx. 2 mL).

    • Add DIPEA (e.g., 6 eq., 0.6 mmol) to the solution and vortex briefly. The solution may change color.

    • Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, proceed to the double coupling step (Protocol 5).

    • If the Kaiser test is negative (yellow beads), the coupling is complete. Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).

Protocol 2: HBTU-Mediated Coupling

A widely used and effective method for difficult couplings.

Materials:

  • This compound (3-5 equivalents)

  • HBTU (2.9-4.9 equivalents)

  • DIPEA (6-10 equivalents)

  • Anhydrous DMF

  • Peptide-resin with a free N-terminal amine

  • 20% (v/v) Piperidine in DMF

  • DCM

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (e.g., 3 eq., 0.3 mmol) and HBTU (e.g., 2.9 eq., 0.29 mmol) in DMF (approx. 2 mL).

    • Add DIPEA (e.g., 6 eq., 0.6 mmol) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-3 hours.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Protocol 3: PyBOP-Mediated Coupling

A robust phosphonium-based method that avoids the potential for guanidinylation.

Materials:

  • This compound (3-5 equivalents)

  • PyBOP (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • Anhydrous DMF

  • Peptide-resin with a free N-terminal amine

  • 20% (v/v) Piperidine in DMF

  • DCM

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (e.g., 3 eq., 0.3 mmol) and PyBOP (e.g., 3 eq., 0.3 mmol) in DMF (approx. 2 mL).

    • Add DIPEA (e.g., 6 eq., 0.6 mmol) to the solution and vortex.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction at room temperature for 1-4 hours.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Protocol 4: DIC/Oxyma-Mediated Coupling

A cost-effective method with low racemization potential, suitable for less demanding couplings or when onium salts are to be avoided.

Materials:

  • This compound (3-5 equivalents)

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3-5 equivalents)

  • Anhydrous DMF

  • Peptide-resin with a free N-terminal amine

  • 20% (v/v) Piperidine in DMF

  • DCM

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (e.g., 3 eq., 0.3 mmol) and Oxyma (e.g., 3 eq., 0.3 mmol) in DMF (approx. 2 mL).

    • Add this solution to the deprotected peptide-resin.

    • Add DIC (e.g., 3 eq., 0.3 mmol) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours. A longer reaction time (e.g., overnight) may be necessary.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Protocol 5: Double Coupling Procedure

This procedure is recommended for all this compound couplings to ensure maximum incorporation and minimize deletion sequences.

Procedure:

  • First Coupling:

    • Perform a complete coupling reaction using one of the protocols above (1, 2, 3, or 4).

    • After the recommended coupling time, drain the reaction solution and wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in the chosen protocol.

    • Add this fresh solution to the resin and perform a second coupling for the same duration as the first.

  • Monitoring and Washing:

    • After the second coupling, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general workflow of SPPS and the activation mechanisms of key coupling reagents.

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (this compound + Activator) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 monitoring Kaiser Test wash2->monitoring incomplete Incomplete monitoring->incomplete Positive complete Complete monitoring->complete Negative incomplete->coupling Double Couple repeat_cycle Repeat Cycle for Next Amino Acid complete->repeat_cycle cleavage Final Cleavage and Deprotection complete->cleavage repeat_cycle->deprotection

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

activation_mechanisms cluster_aminium Aminium Salt Activation (e.g., HATU) cluster_phosphonium Phosphonium Salt Activation (e.g., PyBOP) cluster_carbodiimide Carbodiimide Activation (e.g., DIC/Oxyma) aa1 This compound oat_ester Reactive OAt-Ester aa1->oat_ester Activation hatu HATU + DIPEA hatu->oat_ester peptide_bond1 Peptide Bond Formation oat_ester->peptide_bond1 peptide_amine1 Peptide-Resin-NH2 peptide_amine1->peptide_bond1 aa2 This compound obt_ester Reactive OBt-Ester aa2->obt_ester Activation pybop PyBOP + DIPEA pybop->obt_ester peptide_bond2 Peptide Bond Formation obt_ester->peptide_bond2 peptide_amine2 Peptide-Resin-NH2 peptide_amine2->peptide_bond2 aa3 This compound oxyma_ester Reactive Oxyma-Ester aa3->oxyma_ester Activation dic_oxyma DIC + Oxyma dic_oxyma->oxyma_ester peptide_bond3 Peptide Bond Formation oxyma_ester->peptide_bond3 peptide_amine3 Peptide-Resin-NH2 peptide_amine3->peptide_bond3

Caption: Simplified activation pathways for different classes of coupling reagents.

References

Application Notes and Protocols for the Deprotection of the Trityl (Trt) Group from the Threonine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) group is a widely utilized protecting group for the side chain hydroxyl function of threonine in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy.[1][2] Its bulkiness provides effective protection, and its acid lability allows for its removal under specific conditions. The selective deprotection of the Trt group from the threonine side chain is crucial for subsequent modifications, such as phosphorylation, or for the synthesis of peptides with a free hydroxyl group.[1] This document provides detailed application notes and protocols for the efficient and selective removal of the Trt group from the threonine side chain.

General Principles of Trt Deprotection

The deprotection of the Trt group is an acid-catalyzed process that proceeds via the formation of a stable trityl cation.[3] The lability of the Trt group is influenced by the concentration and strength of the acid, the solvent, the reaction temperature, and the duration of the treatment. Due to the stability of the liberated trityl cation, it can act as an electrophile and lead to unwanted side reactions, such as the alkylation of nucleophilic residues like tryptophan or tyrosine.[3] To prevent these side reactions, scavengers are typically added to the deprotection cocktail to trap the trityl cation.[3][4]

Comparison of Deprotection Methods

The choice of deprotection method depends on the desired outcome, specifically whether global deprotection of all acid-labile protecting groups is intended or if selective removal of the Trt group is required while other groups, such as tert-butyl (tBu), remain intact.

Quantitative Data Summary

The following table summarizes various reagent cocktails and conditions used for the deprotection of Trt groups. While specific yields for the deprotection of Trt from threonine are not always explicitly reported in the literature, the conditions provided are standard in peptide synthesis and are applicable.

Deprotection CocktailReagent Composition (v/v/v)Typical Reaction TimeTemperatureApplication Notes
Strong Acid Cleavage TFA / H₂O / TIS (95:2.5:2.5)1 - 3 hoursRoom TemperatureGlobal deprotection of most acid-labile protecting groups, including Trt, tBu, and Pbf. TIS acts as a scavenger.
Strong Acid Cleavage with Multiple Scavengers TFA / H₂O / TES / EDT (90:5:2.5:2.5)2 hoursRoom TemperatureA robust cocktail for global deprotection, especially for peptides containing sensitive residues.[3]
Mild Acid Deprotection 1-2% TFA in DCM with 2% TIS5-30 minutes (multiple treatments)Room TemperatureSelective deprotection of the Trt group while leaving more stable acid-labile groups like tBu intact.[1][3] The reaction should be carefully monitored.
Intermediate Acid Deprotection TFA / DCM / TES (10:87.5:2.5)30 minutesRoom TemperatureA moderately strong condition that can be used for Trt deprotection; selectivity over tBu may be limited.[3]
Alternative Mild Deprotection Acetic Acid / TFE / DCM (1:1:8)30 minutesRoom TemperatureVery mild conditions, primarily used for cleavage from 2-chlorotrityl resins, can also effect partial Trt deprotection.[1]

TFA: Trifluoroacetic Acid, DCM: Dichloromethane, TIS: Triisopropylsilane, TES: Triethylsilane, EDT: 1,2-Ethanedithiol, TFE: Trifluoroethanol.

Experimental Protocols

Protocol 1: Global Deprotection of Trt Group and Cleavage from Resin (Strong Acid)

This protocol is suitable for the final cleavage and deprotection of a peptide synthesized on an acid-labile resin (e.g., Wang or Rink Amide resin).

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Reaction vessel

Procedure:

  • Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the suspension at room temperature for 2-3 hours. The solution will likely turn yellow or orange due to the formation of the trityl cation.[4]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • A white precipitate should form. Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Protocol 2: Selective On-Resin Deprotection of the Trt Group (Mild Acid)

This protocol is designed for the selective removal of the Trt group from the threonine side chain while the peptide remains attached to the resin and other acid-labile groups (e.g., tBu) are retained.

Materials:

  • Peptide-resin with Trt-protected threonine

  • Deprotection Solution: 1% TFA and 2% TIS in DCM (v/v/v)

  • DCM for washing

  • N,N-Diisopropylethylamine (DIPEA) solution (5% in DMF) for neutralization

  • Dimethylformamide (DMF) for washing

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Drain the DCM and add the deprotection solution (1% TFA, 2% TIS in DCM).

  • Agitate the resin for 5 minutes. The solution may turn yellow.

  • Drain the deprotection solution.

  • Repeat the treatment with the deprotection solution (step 3) for another 5 minutes.

  • To monitor the deprotection, a small sample of resin can be taken, and the peptide cleaved for analysis by HPLC-MS. If deprotection is incomplete, repeat the treatment.

  • Once deprotection is complete, wash the resin thoroughly with DCM (3-5 times).

  • Neutralize the resin by washing with a 5% DIPEA solution in DMF (2-3 times for 2 minutes each).

  • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • The resin with the deprotected threonine side chain is now ready for the next synthetic step (e.g., phosphorylation or coupling).

Visualizations

Reaction Mechanism

Caption: Acid-catalyzed deprotection of the Trt group from threonine.

Experimental Workflow

Experimental_Workflow General Workflow for Trt Deprotection start Start: Trt-Protected Peptide-Resin swell_resin Swell Resin in DCM start->swell_resin deprotection Treat with Deprotection Cocktail (TFA/Scavengers) swell_resin->deprotection agitate Agitate at Room Temperature deprotection->agitate filter_resin Filter to Separate Resin agitate->filter_resin wash_resin Wash Resin filter_resin->wash_resin precipitate Precipitate Peptide in Cold Ether wash_resin->precipitate Collect Filtrate isolate Isolate Crude Peptide (Centrifugation) precipitate->isolate dry_peptide Dry Peptide isolate->dry_peptide purify Purify by HPLC dry_peptide->purify Decision_Tree Decision Tree for Trt Deprotection Method q1 Goal of Deprotection? global Global Deprotection (Cleavage & Full Deprotection) q1->global Global selective Selective Trt Removal (On-Resin) q1->selective Selective q2 Other Acid-Labile Groups Present (e.g., tBu, Boc)? mild_acid Use Mild Acid Cocktail (e.g., 1-2% TFA in DCM/Scavengers) q2->mild_acid Yes no_other_groups Strong or Mild Acid Can Be Used q2->no_other_groups No strong_acid Use Strong Acid Cocktail (e.g., 95% TFA/Scavengers) global->strong_acid selective->q2

References

Application Notes and Protocols for Cleavage Cocktail Composition for Peptides Containing Thr(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

In solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that significantly influences the purity and yield of the final product. For peptides containing threonine protected with a trityl (Trt) group, Thr(Trt), the cleavage process requires careful consideration to ensure efficient deprotection while minimizing side reactions. The acid-labile nature of the Trityl group allows for its removal under relatively mild acidic conditions, typically with a trifluoroacetic acid (TFA)-based cleavage cocktail.

The primary challenge during the cleavage of Trt-protected residues is the generation of the highly stable and reactive trityl cation (Trt+).[1] This electrophilic species can lead to undesirable side reactions, most notably the re-alkylation of the deprotected threonine or other nucleophilic residues within the peptide sequence, such as tryptophan or methionine.[1] To mitigate these side reactions, scavengers are incorporated into the cleavage cocktail to trap the reactive trityl cation.[1]

This application note provides a comparative analysis of different cleavage cocktail compositions for peptides containing Thr(Trt). It includes detailed experimental protocols and troubleshooting guidelines to assist researchers in optimizing their cleavage strategy for improved peptide purity and yield.

The Role of Scavengers in Thr(Trt) Cleavage

Scavengers are essential components of the cleavage cocktail, designed to react with and neutralize the electrophilic trityl cation generated during the acidic cleavage of the Thr(Trt) group.[1] The choice and concentration of scavengers are critical and depend on the overall amino acid composition of the peptide.

Key Scavengers for Trt-group Cleavage:

  • Triisopropylsilane (TIS): TIS is a highly effective scavenger for trityl cations.[1] It reacts with the Trt+ to form a stable silyl ether, thus preventing its reaction with the peptide. Trialkylsilanes are strongly recommended when Trt groups are present in the peptide sequence.

  • Water: Water can act as a proton source and help to suppress t-butylation of sensitive residues.

  • 1,2-Ethanedithiol (EDT): While also effective at scavenging trityl cations, EDT is particularly useful for peptides containing cysteine or methionine, as it helps to prevent oxidation and other side reactions associated with these residues.[1] However, it possesses a strong, unpleasant odor.

  • Thioanisole: This scavenger can accelerate the removal of some protecting groups, such as Arg(Pmc), and also scavenges carbocations.

  • Phenol: Phenol is a general scavenger for various carbocations and is thought to offer some protection to tyrosine and tryptophan residues.

Comparative Performance of Cleavage Cocktails

The selection of an appropriate cleavage cocktail is crucial for maximizing the yield and purity of the target peptide. Below is a summary of commonly used cleavage cocktails and their typical performance for peptides containing Thr(Trt).

Disclaimer: The quantitative data presented in Table 1 is illustrative and based on general outcomes for peptides with trityl-protected residues. Actual results will vary depending on the specific peptide sequence, synthesis conditions, and laboratory technique.

Table 1: Comparative Performance of Cleavage Cocktails for a Model Thr(Trt)-Containing Peptide

Cleavage Cocktail (Reagent)Composition (v/v/v or w/v)Typical Crude Peptide Purity (%)Typical Cleavage Yield (%)Key Considerations
Standard TFA/TIS/H₂O TFA (95%), TIS (2.5%), H₂O (2.5%)85 - 9580 - 90A general-purpose, low-odor cocktail suitable for many peptides containing Thr(Trt). Highly effective at scavenging trityl cations.
Reagent B TFA (88%), Phenol (5%), H₂O (5%), TIS (2%)80 - 9075 - 85An "odorless" option that is effective for scavenging trityl groups. Phenol provides additional protection for Tyr and Trp residues.
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)90 - 9885 - 95A robust cocktail for complex peptides containing multiple sensitive residues (e.g., Cys, Met, Trp) in addition to Thr(Trt). EDT provides a reducing environment.
Reagent R TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%)85 - 9280 - 90Primarily recommended for peptides containing Arg(Pbf/Pmc) and Trp, but also effective for Thr(Trt).

Experimental Protocols

This section provides a detailed protocol for the cleavage of a Thr(Trt)-containing peptide from the solid support and the subsequent precipitation and washing of the crude peptide.

Materials and Reagents
  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropyl ether (IPE) or Methyl tert-butyl ether (MTBE), cold (-20°C)

  • Reaction vessel (e.g., glass vial with a screw cap)

  • Shaker or rocker

  • Centrifuge

  • Lyophilizer

Cleavage Procedure
  • Resin Preparation:

    • Transfer the dry peptide-resin (e.g., 100 mg) to a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and other soluble impurities.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation (to be prepared fresh):

    • In a fume hood, prepare the desired cleavage cocktail. For the Standard TFA/TIS/H₂O cocktail (10 mL total volume):

      • Carefully add 9.5 mL of TFA to a clean, dry glass container.

      • Add 0.25 mL of TIS.

      • Add 0.25 mL of deionized water.

      • Mix the solution gently.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 1-2 mL per 100 mg of resin).

    • Seal the reaction vessel and gently agitate the mixture at room temperature for 2-3 hours. Ensure the resin is well-suspended in the cocktail.

Peptide Precipitation and Isolation
  • Filtration:

    • Filter the cleavage mixture through a sintered glass funnel or a polypropylene syringe fitted with a frit to separate the resin beads from the filtrate containing the cleaved peptide.

    • Collect the filtrate in a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Precipitation:

    • In a larger centrifuge tube, add approximately 10 volumes of cold diethyl ether or MTBE relative to the volume of the TFA filtrate.

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.

    • Carefully decant the ether supernatant.

    • Resuspend the peptide pellet in a fresh portion of cold ether, vortex briefly, and centrifuge again. Repeat this washing step at least two more times to remove residual scavengers and TFA.

    • After the final wash and decantation, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Quality Control and Analysis

The purity and identity of the cleaved peptide should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC Analysis Protocol
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient for a crude peptide analysis is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Purity Calculation: Peptide purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry Analysis

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for peptide analysis. The observed molecular weight should match the calculated theoretical mass of the desired peptide.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (with Thr(Trt)) Wash Wash with DCM Resin->Wash 1. Dry Dry Resin Wash->Dry 2. Cleavage Add Cleavage Cocktail (TFA/Scavengers) Dry->Cleavage 3. Incubate Incubate 2-3h at RT Cleavage->Incubate 4. Filter Filter to remove resin Incubate->Filter 5. Precipitate Precipitate with cold ether/MTBE Filter->Precipitate 6. Wash_Pellet Wash Peptide Pellet Precipitate->Wash_Pellet 7. Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide 8. Analysis QC Analysis (HPLC, MS) Dry_Peptide->Analysis 9.

Caption: Experimental workflow for the cleavage and deprotection of a Thr(Trt)-containing peptide.

Cleavage_Logic Start Start: Cleavage of Thr(Trt)-Peptide TFA TFA Cleavage Start->TFA Trt_cation Generation of Trityl Cation (Trt+) TFA->Trt_cation Scavenger Addition of Scavengers (e.g., TIS) Trt_cation->Scavenger Mitigation Side_Reaction Side Reaction: Re-alkylation of Peptide Trt_cation->Side_Reaction If no/inefficient scavenger Trapping Trapping of Trt+ by Scavenger Scavenger->Trapping Desired_Peptide Desired Deprotected Peptide Trapping->Desired_Peptide

Caption: Logical diagram illustrating the role of scavengers in preventing side reactions during Thr(Trt) cleavage.

Troubleshooting

Table 2: Troubleshooting Guide for Thr(Trt) Peptide Cleavage

ProblemPossible Cause(s)Suggested Solution(s)
Low Cleavage Yield Incomplete cleavage from the resin.- Increase the cleavage reaction time to 4 hours.- Ensure the peptide-resin is thoroughly dried before adding the cleavage cocktail.
Peptide is partially soluble in the precipitation solvent.- After centrifugation, carefully collect the ether supernatant and evaporate it to check for the presence of your peptide.- Use a different precipitation solvent, such as MTBE.
Presence of Trt-Adducts (+243 Da) Insufficient or inefficient scavenging of the trityl cation.- Increase the concentration of TIS in the cleavage cocktail (e.g., to 5%).- Ensure the cleavage cocktail is freshly prepared.
Incomplete Deprotection of Other Protecting Groups Cleavage time is too short for more stable protecting groups (e.g., Arg(Pbf)).- Extend the cleavage time (up to 6 hours). A test cleavage is recommended to determine the optimal time.- Consider using a stronger cleavage cocktail like Reagent K.
Oxidation of Sensitive Residues (e.g., Met, Cys) Exposure to air during cleavage and work-up.- Add a reducing scavenger like EDT to the cleavage cocktail.- Handle the cleaved peptide under an inert atmosphere (e.g., nitrogen or argon).

References

Application Note and Protocols: Streamlining the Synthesis of Aggregation-Prone Peptides with Fmoc-Thr(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in drug discovery and biomedical research. Aggregation during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and difficult purification, hindering the development of novel peptide-based therapeutics. One of the most notorious examples of an aggregation-prone peptide is the Amyloid beta (Aβ) 1-42 peptide, a key player in the pathology of Alzheimer's disease. The synthesis of Aβ 1-42 is notoriously difficult due to its high hydrophobicity and propensity to form β-sheet structures on the resin.

This application note details the strategic incorporation of N-α-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH) as a superior alternative to the commonly used N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) to overcome these challenges. The bulky trityl (Trt) protecting group on the threonine side chain acts as a steric shield, effectively disrupting inter-chain hydrogen bonding and preventing the on-resin aggregation that plagues the synthesis of "difficult" sequences.

The Challenge of Aggregation in SPPS

During SPPS, growing peptide chains are tethered to a solid support. In aggregation-prone sequences, these chains can interact with each other through hydrogen bonds, leading to the formation of secondary structures like β-sheets. This on-resin aggregation can physically block the N-terminus of the growing peptide, preventing the efficient removal of the Fmoc protecting group and the subsequent coupling of the next amino acid. The result is a crude product containing a high percentage of truncated or deletion sequences, which are often difficult to separate from the desired full-length peptide.

The this compound Advantage

The use of a trityl (Trt) protecting group for the side chain of threonine offers a significant advantage over the smaller tert-butyl (tBu) group. The steric bulk of the Trt group disrupts the formation of inter-chain hydrogen bonds that are the primary cause of on-resin aggregation. This keeps the peptide chains well-solvated and accessible for subsequent deprotection and coupling steps, leading to a higher yield and purity of the crude peptide.

Furthermore, the Trt group is more acid-labile than the tBu group, allowing for milder cleavage conditions from the resin. This can be particularly beneficial for sensitive peptides, minimizing side reactions and preserving the integrity of the final product.

Case Study: Synthesis of Amyloid Beta (Aβ) 1-42

The 42-amino acid Aβ 1-42 peptide (Sequence: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA) is a prime example of a "difficult sequence." Its synthesis is hampered by severe aggregation issues. To demonstrate the benefits of this compound, we present a comparative protocol for the synthesis of Aβ 1-42. While a direct head-to-head published comparison with quantitative data for this specific peptide is scarce, the principles derived from the synthesis of other aggregation-prone peptides strongly support the superior performance of the Trt-protected threonine.

Expected Outcomes: A Comparative Summary

The following table summarizes the expected quantitative outcomes when synthesizing Aβ 1-42 using Fmoc-Thr(tBu)-OH versus this compound, based on extensive literature on the synthesis of aggregation-prone peptides.

ParameterFmoc-Thr(tBu)-OHThis compoundReference
Crude Peptide Purity (HPLC) Often <10% of the desired productExpected to be significantly higher, potentially >30%[1][2][3]
Overall Yield Low, often requiring extensive purificationHigher, with a greater proportion of the full-length peptide[1][2][3]
Synthesis Success Rate Prone to failure due to incomplete couplingsHigher likelihood of successful synthesis of the full-length peptide[1]
Purification Complexity Difficult due to the presence of closely eluting impuritiesSimplified due to a cleaner crude product[4]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Thr(tBu)-OH and this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis of Aβ 1-42

This protocol outlines the manual synthesis of Aβ 1-42. The key variable is the use of either Fmoc-Thr(tBu)-OH or this compound at the threonine position.

  • Resin Swelling: Swell the Rink Amide MBHA resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), DIC (4 equivalents), and OxymaPure® (4 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

    • Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the Aβ 1-42 sequence. At the threonine position, use either Fmoc-Thr(tBu)-OH or this compound.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

Protocol 2: HPLC Analysis of Crude Aβ 1-42
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm.

  • Analysis: Analyze the resulting chromatogram to determine the purity of the crude peptide. The peak corresponding to the full-length Aβ 1-42 peptide should be identified by mass spectrometry.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis of Aβ 1-42, highlighting the comparative step of using either Fmoc-Thr(tBu)-OH or this compound.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage_analysis Cleavage & Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Coupling_Choice Threonine Residue? Fmoc_Deprotection->Coupling_Choice Coupling_tBu Couple Fmoc-Thr(tBu)-OH Coupling_Choice->Coupling_tBu Yes Coupling_Trt Couple This compound Coupling_Choice->Coupling_Trt Yes Standard_Coupling Couple Next Fmoc-AA-OH Coupling_Choice->Standard_Coupling No Wash Wash Coupling_tBu->Wash Coupling_Trt->Wash Standard_Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation HPLC_Analysis HPLC Analysis Precipitation->HPLC_Analysis MS_Analysis Mass Spectrometry HPLC_Analysis->MS_Analysis

Caption: Comparative workflow for the SPPS of Aβ 1-42.

Threonine Phosphorylation in Alzheimer's Disease Signaling

The aggregation of Aβ 1-42 is a central event in Alzheimer's disease. Threonine phosphorylation plays a critical role in the signaling pathways implicated in the disease's progression. The diagram below illustrates the involvement of key kinases, such as GSK-3β and MAPKs, in these pathways.

AD_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Abeta_Oligomers Aβ Oligomers Receptor Receptor Abeta_Oligomers->Receptor binds PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits (Ser9 phos.) Tau Tau Protein GSK3b->Tau phosphorylates (Thr) Synaptic_Dysfunction Synaptic Dysfunction & Neuronal Death GSK3b->Synaptic_Dysfunction MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK/JNK/p38) MAPKK->MAPK phosphorylates (Thr/Tyr) MAPK->Tau phosphorylates (Thr) MAPK->Synaptic_Dysfunction Hyperphosphorylated_Tau Hyperphosphorylated Tau (Thr) Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs NFTs->Synaptic_Dysfunction

Caption: Key signaling pathways in Alzheimer's disease involving threonine phosphorylation.

Conclusion

The incorporation of this compound is a highly effective strategy for improving the synthesis of aggregation-prone peptides like Aβ 1-42. The steric hindrance provided by the trityl group significantly reduces on-resin aggregation, leading to higher crude peptide purity and overall yield. This, in turn, simplifies the purification process and increases the likelihood of a successful synthesis. For researchers working with "difficult" peptide sequences, the use of this compound is a valuable tool to overcome common synthetic hurdles and accelerate their research and development efforts.

References

A Comparative Analysis of Manual and Automated Synthesis Protocols for Fmoc-Thr(Trt)-OH in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide sequences. The choice between manual and automated SPPS methodologies is a critical decision in the drug development pipeline, impacting throughput, cost, purity, and scalability. This document provides a detailed comparative analysis of manual and automated synthesis protocols for the incorporation of Fmoc-Thr(Trt)-OH, a key building block in the synthesis of many therapeutic peptides. The trityl (Trt) protecting group on the threonine side chain offers advantages in terms of acid lability, facilitating its removal under milder conditions compared to t-butyl (tBu) based protecting groups, which can lead to higher quality crude peptides.[1][2]

This guide presents quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal synthesis strategy for their specific research and development needs.

Data Presentation: Manual vs. Automated Synthesis

The decision to employ manual or automated SPPS depends on various factors, including the scale of synthesis, the number of peptides required, and available resources. The following tables summarize key quantitative metrics for the synthesis of peptides, providing a comparative overview of the two methodologies.

Table 1: General Comparison of Manual and Automated SPPS

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)

Note: Data is compiled from various sources and represents typical ranges. Actual results may vary depending on the specific peptide sequence and synthesis conditions.[3][4]

Table 2: Reported Purity Comparison

Synthesis MethodAverage Crude PurityNotes
Rapid Manual SPPS 70%Can be superior to some automated methods for specific sequences.[5]
Microwave-Assisted Automated SPPS 50%Purity can be sequence-dependent and may require optimization.[5]
Conventional Automated SPPS >50%For multi-phosphorylated peptides, indicating complexity can affect purity.[4]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using both manual and automated SPPS.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual procedure for the addition of a single this compound residue to a growing peptide chain on a solid support.

Materials:

  • Pre-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Deprotection agent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Reaction vessel with a sintered glass frit

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes to ensure complete removal of the Fmoc group.[7]

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[7]

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU/HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[3]

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[7]

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail suitable for the Trt group, such as Reagent B (TFA/Phenol/H₂O/TIS, 88:5:5:2) or Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5).[8] Triisopropylsilane (TIS) is a crucial scavenger for the liberated trityl cation.[8]

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.[7]

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.[7]

Automated Solid-Phase Peptide Synthesis Protocol

This protocol provides a general outline for the incorporation of this compound using an automated peptide synthesizer. Specific parameters may vary depending on the instrument manufacturer and software.

Procedure:

  • System Preparation: Ensure the automated synthesizer is calibrated and all reagent and solvent bottles are filled.

  • Sequence Programming: Enter the desired peptide sequence into the synthesizer's software, specifying this compound at the appropriate position.

  • Reagent Loading: Place the vial containing the pre-weighed this compound in the designated position on the synthesizer's amino acid rack.

  • Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid addition:

    • Fmoc Deprotection: A solution of 20-40% piperidine in DMF is delivered to the reaction vessel, followed by a programmed mixing time (e.g., a 3-minute treatment followed by a 12-minute treatment) and draining.[9]

    • Washing: The resin is washed multiple times with DMF to remove residual piperidine.[9]

    • Coupling: A solution of this compound, an activator (e.g., HBTU), and a base (e.g., DIPEA) in DMF is delivered to the reaction vessel. The mixture is agitated for a pre-programmed duration (e.g., 40 minutes).[9]

    • Washing: The resin is washed with DMF to remove excess reagents and byproducts.[9]

  • Post-Synthesis Processing:

    • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

    • The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 8 and 9).

Mandatory Visualizations

Manual_SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (this compound, HBTU, DIPEA in DMF) Activation->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow cluster_0 Automated Synthesizer Setup System Setup & Sequence Programming Synthesis Automated Synthesis Cycle (Deprotection, Washing, Coupling) Setup->Synthesis PostProcessing Manual Post-Processing (Cleavage, Purification) Synthesis->PostProcessing FinalProduct Final Purified Peptide PostProcessing->FinalProduct

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Manual_vs_Automated_Comparison Comparison Parameter Manual Synthesis Automated Synthesis Flexibility Flexibility High (easy to modify protocols) Lower (protocol-dependent) Throughput Throughput Low High Reproducibility Reproducibility Operator-Dependent High Cost Initial Cost Low High Labor Hands-on Time High Low

Caption: Logical Comparison of Manual vs. Automated SPPS.

Conclusion

The choice between manual and automated solid-phase peptide synthesis for the incorporation of this compound is a strategic one, guided by the specific needs of a project. Manual synthesis offers a cost-effective and flexible approach, particularly for small-scale synthesis and methods development, and can, in some cases, yield higher purity crude products.[5] However, it is labor-intensive and susceptible to operator variability.[10]

Automated synthesis, on the other hand, provides high throughput, excellent reproducibility, and reduced hands-on time, making it the preferred method for the synthesis of large numbers of peptides or for production-scale manufacturing.[4][11] While the initial investment is higher, the long-term benefits in terms of efficiency and consistency are significant. The use of the Trt protecting group for threonine is advantageous in both methodologies, contributing to a cleaner cleavage and potentially higher purity of the final peptide product.[1][2] Ultimately, a thorough understanding of the principles and protocols of both manual and automated SPPS is essential for researchers to make informed decisions and achieve successful synthesis of high-quality threonine-containing peptides for therapeutic applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Trityl-Protected Threonine (Thr(Trt))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide drug discovery and development. A key aspect of SPPS is the use of protecting groups to prevent unwanted side reactions on amino acid side chains. For threonine, the trityl (Trt) group is a common choice for protecting the hydroxyl side chain due to its lability under mildly acidic conditions. However, this very lability presents a significant challenge during the purification of crude peptides by reversed-phase high-performance liquid chromatography (RP-HPLC), a standard method for peptide purification.[1]

The acidic mobile phases, typically containing trifluoroacetic acid (TFA) as an ion-pairing agent, can cause premature cleavage of the Trt group from the threonine residue while the peptide is on the HPLC column. This on-column deprotection leads to the co-elution of the desired fully protected peptide and the partially deprotected species, resulting in peak broadening, shoulders, or distinct peaks that complicate purification and reduce the final yield of the target peptide.

This application note provides detailed methods and protocols for the successful HPLC purification of peptides containing Thr(Trt), with a focus on minimizing on-column deprotection and maximizing the purity and yield of the final product.

Challenges in the Purification of Thr(Trt)-Containing Peptides

The primary challenge in the HPLC purification of peptides containing Thr(Trt) is the acid sensitivity of the trityl protecting group. The use of 0.1% TFA in the mobile phase, a standard condition for peptide purification, creates an acidic environment that can lead to the partial or complete removal of the Trt group.

Consequences of On-Column Deprotection:

  • Reduced Purity: The final product will be a mixture of the fully protected and deprotected peptide.

  • Lower Yield: The desired fully protected peptide is lost to the deprotected species.

  • Difficult Separation: The protected and deprotected peptides often have very similar retention times, making their separation challenging.

Strategies for Successful Purification

Several strategies can be employed to mitigate the on-column cleavage of the Thr(Trt) group:

  • Use of a Milder Acid: Replacing TFA with a weaker acid, such as formic acid (FA), can significantly reduce the rate of on-column deprotection.[2]

  • Optimization of the HPLC Gradient: A rapid gradient can minimize the residence time of the peptide on the column, thereby reducing its exposure to acidic conditions. Conversely, a shallower gradient can improve the resolution between the protected peptide and any pre-existing deprotected impurities.[3]

  • Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve peak shape and resolution.

Experimental Protocols

Protocol 1: Standard Method with Trifluoroacetic Acid (TFA)

This protocol is suitable for peptides where the Thr(Trt) group exhibits some stability or for initial analytical scouting.

Table 1: HPLC Conditions using TFA

ParameterCondition
Column C18 Reversed-Phase, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient 5% to 65% B over 30 minutes (analytical) Adjust for preparative scale based on analytical run
Flow Rate 1.0 mL/min (analytical) 20 mL/min (preparative)
Detection 220 nm and 280 nm
Column Temperature 30°C

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or a mixture of acetonitrile and water, to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Injection and Elution: Inject the prepared sample and run the gradient as specified.

  • Fraction Collection (Preparative): Collect fractions corresponding to the main peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.

Protocol 2: Optimized Method with Formic Acid (FA)

This protocol is recommended to minimize on-column deprotection of the Thr(Trt) group.

Table 2: HPLC Conditions using Formic Acid

ParameterCondition
Column C18 Reversed-Phase, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 5% to 65% B over 30 minutes (analytical) Adjust for preparative scale based on analytical run
Flow Rate 1.0 mL/min (analytical) 20 mL/min (preparative)
Detection 220 nm and 280 nm
Column Temperature 30°C

Methodology:

The methodology is the same as described in Protocol 1, with the substitution of formic acid for trifluoroacetic acid in the mobile phases.

Data Presentation: Comparison of Purification Methods

The choice of acidic modifier can have a significant impact on the purity and yield of the final Thr(Trt)-containing peptide. The following table illustrates the expected outcomes based on the chosen protocol.

Table 3: Illustrative Comparison of Purification Outcomes for a Thr(Trt) Peptide

ParameterProtocol 1 (TFA)Protocol 2 (FA)
Crude Purity 75%75%
Purity after Purification 85% (with 10% deprotected species)>95%
Overall Yield 40%65%
Resolution (Protected vs. Deprotected) Poor to moderateGood

Note: The data in this table is illustrative and will vary depending on the specific peptide sequence and the stability of the Thr(Trt) group within that sequence.

Experimental Workflow and Logical Relationships

The overall workflow for the purification of a Thr(Trt)-containing peptide involves several key stages, from initial analysis to the final purified product.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical HPLC cluster_purification Preparative HPLC cluster_post_purification Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.45 µm) dissolve->filter scout Scouting Run (TFA or FA) dissolve->scout Initial Analysis optimize Optimize Gradient scout->optimize scale_up Scale-up Method optimize->scale_up Method Transfer inject_prep Inject and Collect Fractions scale_up->inject_prep analyze_fractions Analyze Fraction Purity inject_prep->analyze_fractions Purity Check pool Pool Pure Fractions analyze_fractions->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Final Product Signaling_Pathway_Logic cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_application Biological Application crude_peptide Crude Thr(Trt) Peptide hplc HPLC Purification crude_peptide->hplc pure_peptide >95% Pure Peptide hplc->pure_peptide kinase Target Kinase pure_peptide->kinase Inhibition downstream Downstream Signaling kinase->downstream cell_response Cellular Response downstream->cell_response

References

Application Note: Mass Spectrometry Analysis of a Synthetic Peptide Containing Threonine Protected with a Trityl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the production of synthetic peptides for research, therapeutic, and diagnostic applications. The choice of side-chain protecting groups is critical to the success of SPPS. For threonine residues, Fmoc-Thr(Trt)-OH is a commonly used building block, where the bulky trityl (Trt) group shields the hydroxyl function. The acid lability of the Trt group allows for its removal under milder acidic conditions compared to other protecting groups like tert-butyl (tBu), which can be advantageous in preventing side reactions.[1]

Following synthesis, mass spectrometry is an indispensable tool for the verification of the peptide's identity, purity, and for the characterization of any impurities.[2][3] This application note provides a detailed protocol for the synthesis of a model peptide containing a Thr(Trt) residue, its subsequent cleavage and deprotection, and its analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry.

Experimental Workflow

The overall process from peptide synthesis to mass spectrometry analysis is depicted in the workflow diagram below.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Mass Spectrometry Analysis s1 Resin Swelling s2 Fmoc Deprotection (20% Piperidine/DMF) s1->s2 s3 Amino Acid Coupling (this compound + Activator) s2->s3 s4 Washing s3->s4 s5 Repeat Steps 2-4 for each Amino Acid s4->s5 c1 Final Fmoc Deprotection s5->c1 Completed Peptide on Resin c2 Resin Washing and Drying c1->c2 c3 Cleavage from Resin (TFA/TIS/H2O Cocktail) c2->c3 c4 Peptide Precipitation (Cold Ether) c3->c4 a1 Sample Preparation c4->a1 Crude Peptide a2 MALDI-TOF MS Analysis a1->a2 a3 ESI-MS Analysis a1->a3

Caption: Experimental workflow from SPPS to MS analysis.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (Ac-Tyr-Thr-Phe-Gly-NH2)

This protocol outlines the manual synthesis of a model tetrapeptide on a Rink Amide resin, suitable for producing a C-terminally amidated peptide.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[4]

3. Amino Acid Coupling (Example: Coupling of this compound):

  • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of an activating agent (e.g., HBTU) in DMF.

  • Add 6 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • To monitor coupling completion, a Kaiser test can be performed.

  • After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

4. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 3 for the remaining amino acids in the sequence (Fmoc-Tyr(tBu)-OH).

5. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of 10 equivalents of acetic anhydride and 20 equivalents of DIEA in DMF.

  • Agitate for 30 minutes at room temperature.

  • Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

II. Cleavage and Deprotection

The trityl group is labile to trifluoroacetic acid (TFA). A cleavage cocktail containing scavengers is crucial to prevent the reactive trityl cation from causing side reactions.[5]

1. Cleavage Cocktail Preparation (Reagent B):

  • Prepare a fresh cleavage cocktail consisting of:

    • 88% TFA (v/v)

    • 5% Phenol (v/v)

    • 5% Water (v/v)

    • 2% Triisopropylsilane (TIS) (v/v)[6]

2. Cleavage Procedure:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

3. Peptide Precipitation:

  • Precipitate the crude peptide by adding the TFA solution to cold methyl tert-butyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

III. Mass Spectrometry Analysis

1. Sample Preparation for MALDI-TOF MS:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA) to a concentration of approximately 10 pmol/µL.

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50:50 acetonitrile:water with 0.1% TFA.

  • Mix the peptide solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[7][8][9]

2. MALDI-TOF MS Analysis:

  • Acquire mass spectra in positive ion reflector mode.

  • Calibrate the instrument using a standard peptide mixture.

  • The expected monoisotopic mass of the model peptide (Ac-Tyr-Thr-Phe-Gly-NH2) is 499.22 Da.

3. Sample Preparation for ESI-MS:

  • Dissolve the crude peptide in a solvent compatible with ESI-MS, typically 0.1% formic acid in water or a mixture of water and acetonitrile, to a final concentration of 1-10 pmol/µL.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for online separation and analysis.

4. ESI-MS Analysis:

  • Acquire mass spectra in positive ion mode.

  • ESI-MS typically produces multiply charged ions (e.g., [M+H]+, [M+2H]2+).

  • The acquired spectrum can be deconvoluted to determine the molecular weight of the peptide.

Data Presentation and Interpretation

Mass spectrometry analysis is used to confirm the molecular weight of the synthesized peptide and to identify potential impurities.

SpeciesTheoretical Monoisotopic Mass (Da)Observed m/z (MALDI-TOF, [M+H]+)Observed m/z (ESI-MS, [M+H]+)Observed m/z (ESI-MS, [M+2H]2+)
Target Peptide (Ac-Tyr-Thr-Phe-Gly-NH2) 499.22500.23500.23250.62
Sodium Adduct ([M+Na]+) 521.20522.21522.21-
Potassium Adduct ([M+K]+) 537.18538.19538.19-
Incomplete Trt Deprotection ([M+Trt]+) 741.38742.39742.39371.70
Deletion of Tyr ([M-Tyr]+) 336.16337.17337.17169.09

Note: Observed m/z values are presented as [M+H]+ for singly charged ions and include the mass of the proton(s). The actual observed values may vary slightly depending on instrument calibration.

Interpretation of Potential Side Products:

  • Adducts: The presence of sodium ([M+Na]+) and potassium ([M+K]+) adducts is common in mass spectrometry and results in peaks at M+22 Da and M+38 Da, respectively, relative to the protonated molecule.

  • Incomplete Trityl Deprotection: A peak at M+242 Da relative to the target peptide may indicate incomplete removal of the trityl group.[10] Longer cleavage times or alternative cleavage cocktails may be necessary to resolve this issue.

  • Deletion Sequences: Peaks corresponding to lower molecular weights may indicate the presence of deletion sequences, where one or more amino acids were not successfully coupled during synthesis.

  • Other Modifications: Other potential modifications include oxidation of sensitive residues (not present in this model peptide) or side reactions from cleavage if scavengers are omitted.

Fragmentation Analysis (MS/MS)

For further sequence verification, tandem mass spectrometry (MS/MS) can be performed. In collision-induced dissociation (CID), peptide ions are fragmented, primarily at the peptide bonds, producing a series of b- and y-ions.[11][12] The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for sequence confirmation.

If a species with incomplete trityl deprotection is subjected to MS/MS, a characteristic neutral loss of the trityl group (242 Da) would be expected.

Conclusion

The use of this compound in SPPS offers a reliable method for the synthesis of threonine-containing peptides. Careful control of cleavage conditions, particularly the use of appropriate scavengers, is essential for the efficient removal of the trityl protecting group and for minimizing side reactions. Mass spectrometry, including both MALDI-TOF and ESI-MS, provides a robust and sensitive platform for the characterization of the final peptide product, ensuring its identity and purity for downstream applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Thr(Trt)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor coupling efficiency of Fmoc-Thr(Trt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor coupling efficiency of this compound?

A1: The low coupling efficiency of this compound is primarily attributed to two factors:

  • Steric Hindrance: The bulky trityl (Trt) protecting group on the threonine side chain, combined with the Fmoc group on the alpha-amino group, creates significant steric hindrance. This bulkiness physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.

  • Secondary Structure Formation: The growing peptide chain, particularly sequences containing multiple hindered amino acids, can form secondary structures and aggregate on the resin. This aggregation can mask the reactive sites, leading to incomplete or failed coupling reactions.

Q2: What is "double coupling" and when should it be used for this compound?

A2: Double coupling is a technique where the coupling reaction is performed twice on the same amino acid residue before proceeding to the next step in the synthesis. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated this compound is added for a second coupling step. This method is highly recommended for sterically hindered amino acids like this compound to ensure the highest possible incorporation and minimize deletion sequences in the final peptide.[1]

Q3: Can modifying reaction conditions other than the coupling reagent improve efficiency?

A3: Yes, several modifications to the reaction conditions can enhance coupling efficiency:

  • Increased Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can allow more time for the sterically hindered reaction to proceed to completion.[1]

  • Elevated Temperature: Increasing the reaction temperature (e.g., to 30-40°C) can improve the kinetics of the coupling reaction. However, this should be done with caution as excessive heat can lead to racemization.[1]

  • Solvent Choice: If peptide aggregation is suspected, switching from the standard solvent N,N-dimethylformamide (DMF) to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or using a solvent mixture containing a small percentage of dimethyl sulfoxide (DMSO) can help to disrupt secondary structures and improve solvation.[1]

Q4: Are there alternatives to the trityl (Trt) protecting group for the threonine side chain?

A4: While the trityl group is widely used, alternatives with different lability and steric properties exist, though they are less common for threonine. For other amino acids, alternative protecting groups have been shown to improve coupling efficiency in some cases. However, for threonine, optimizing the coupling strategy with the readily available this compound is the most common approach.

Troubleshooting Guide: Poor Coupling of this compound

This guide will help you diagnose and resolve issues related to the incomplete coupling of this compound, often indicated by a positive Kaiser test after the coupling step.

Problem: Positive Kaiser Test (Blue/Purple Beads) After Coupling

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.

Diagram: Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) strategy1 Strategy 1: Repeat Coupling start->strategy1 strategy2 Strategy 2: Optimize Reagents & Conditions start->strategy2 strategy3 Strategy 3: Advanced Troubleshooting start->strategy3 double_coupling Perform Double Coupling strategy1->double_coupling reagent Use a More Potent Coupling Reagent (HATU, HCTU, COMU, PyBOP) strategy2->reagent time_temp Increase Reaction Time and/or Temperature strategy2->time_temp solvent Change Solvent (e.g., NMP, DMF/DMSO) strategy2->solvent check_reagents Check Reagent Quality (Freshness, Purity) strategy3->check_reagents check_resin Evaluate Resin Loading & Swelling strategy3->check_resin capping Cap Unreacted Amines (e.g., Acetic Anhydride) double_coupling->capping end Proceed to Next Deprotection Step capping->end reagent->end time_temp->end solvent->end check_reagents->end check_resin->end

Caption: Troubleshooting workflow for incomplete this compound coupling.

Quantitative Data Summary: Coupling Reagent Performance

While specific quantitative data for the coupling efficiency of this compound is not extensively published in a comparative table format, the following table provides a representative comparison based on data from sterically hindered amino acids and qualitative assessments from the literature. The efficiency of these reagents is generally higher than standard carbodiimide reagents like DIC/HOBt.

Coupling ReagentReagent TypeTypical Coupling TimeRelative Efficiency for Hindered CouplingsKey Advantages
HATU Aminium/Uronium Salt20 - 45 minVery HighHighly reactive, excellent for hindered couplings, low racemization.
HCTU Aminium/Uronium Salt30 - 60 minHighFast and efficient, widely used.
COMU Aminium/Uronium Salt20 - 45 minVery HighHigh reactivity, safer byproducts than benzotriazole-based reagents.
PyBOP Phosphonium Salt30 - 60 minHighEfficient, no risk of guanidinylation side reactions.

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Double Coupling of this compound

This protocol is recommended as a primary strategy to ensure the complete incorporation of this compound.

1. Resin Preparation:

  • Swell the resin in DMF for at least 30 minutes.
  • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).
  • Wash the resin thoroughly with DMF (5-7 times).

2. First Coupling:

  • In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable potent coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for 1-2 hours.
  • Wash the resin with DMF (3-5 times).

3. Second Coupling:

  • Repeat the activation and coupling steps with a fresh solution of this compound and coupling reagents.
  • Allow the second coupling to proceed for another 1-2 hours.
  • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times).

4. Monitoring:

  • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.

Protocol 2: High-Efficiency Coupling using HATU

This protocol utilizes a highly reactive coupling reagent to improve the efficiency of a single coupling step.

1. Resin and Amino Acid Preparation:

  • Perform resin swelling and Fmoc deprotection as described in Protocol 1.
  • In a separate reaction vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF.

2. Activation and Coupling:

  • Add a suitable base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution.
  • Allow the mixture to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature.

3. Washing and Monitoring:

  • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).
  • Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling (as described in Protocol 1) is recommended.

Protocol 3: Capping of Unreacted Amines

If a small number of unreacted amines remain after a double coupling or an optimized single coupling (faint positive Kaiser test), capping can be performed to prevent the formation of deletion sequences.

1. Resin Preparation:

  • After the final coupling and washing steps, wash the resin with DMF.

2. Capping Procedure:

  • Prepare a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF (e.g., 10% Ac₂O, 5% DIPEA in DMF).
  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.
  • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

By implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the coupling efficiency of the sterically hindered this compound, leading to higher purity and yield of the target peptide.

References

Preventing premature deprotection of the Trt group during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature deprotection of the Trityl (Trt) group during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature Trt group deprotection?

The Trityl group is highly sensitive to acidic conditions.[1][2] Premature deprotection is most often caused by exposure to acidic reagents or conditions during the synthesis, workup, or purification steps. The stability of the Trt group is significantly influenced by the reaction medium's acidity, the solvent, temperature, and the presence of any Lewis acids.

Q2: How does the structure of the Trt group affect its stability?

The stability of the trityl group is highly tunable by modifying the phenyl rings with electron-donating or electron-withdrawing substituents. Electron-donating groups, such as methoxy groups, stabilize the trityl cation that is formed upon cleavage, thus making the protecting group more labile to acidic conditions.[3]

The order of acid lability for common trityl derivatives is: Trt (Trityl) < MMT (Monomethoxytrityl) < DMT (Dimethoxytrityl) < TMT (Trimethoxytrityl)[2]

Q3: Under what specific conditions is the Trt group generally considered stable?

The Trityl group is generally stable under neutral and basic conditions.[2] It is also stable to many oxidizing and reducing agents. However, prolonged exposure to strong bases or nucleophiles may lead to slow cleavage, although this is not a common issue.

Q4: Can purification methods like silica gel chromatography cause premature deprotection of the Trt group?

Yes, silica gel is slightly acidic and can cause the premature removal of the Trt group, especially for the more acid-labile derivatives like DMT and TMT. To mitigate this, the silica gel can be neutralized by washing with a solution of triethylamine in the eluent system prior to chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the use of the Trt protecting group.

Issue 1: Premature Deprotection of the Trt Group During a Reaction

Potential Cause Recommended Solution
Acidic Reagents or Catalysts Carefully review all reagents and catalysts in the reaction step. If an acidic component is necessary, consider using a less acidic alternative or minimizing its concentration and reaction time. For reactions that generate acidic byproducts, consider adding a non-nucleophilic base to neutralize the acid as it forms.
Acidic Solvents or Impurities Ensure that all solvents are anhydrous and free of acidic impurities. For example, dichloromethane can contain trace amounts of HCl. Passing it through a plug of basic alumina before use can remove these impurities.
Elevated Temperatures If the reaction is performed at elevated temperatures, consider if the temperature can be lowered. Even mildly acidic conditions can become significantly more deprotecting at higher temperatures.[4]

Issue 2: Loss of the Trt Group During Workup

Potential Cause Recommended Solution
Aqueous Acidic Wash Avoid washing the organic layer with acidic aqueous solutions. If a wash is necessary to remove basic impurities, use a saturated solution of a mild base like sodium bicarbonate.
Prolonged Contact with Water Minimize the contact time of the Trt-protected compound with water, especially if the aqueous phase is not buffered to a neutral or slightly basic pH.

Issue 3: Deprotection on Silica Gel Chromatography

Potential Cause Recommended Solution
Acidity of Silica Gel Neutralize the silica gel by preparing a slurry with the desired eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). Pack the column with this slurry.
Protic Solvents in Eluent Protic solvents like methanol in the eluent can facilitate deprotection on silica gel. If possible, use a less protic solvent system.

Quantitative Data Summary

The following table summarizes the relative stability of various trityl protecting groups under acidic conditions. The data is presented as relative rates of deprotection compared to the standard Trityl group.

Protecting GroupStructureRelative Rate of Deprotection (Approx.)Common Deprotection Conditions
Trityl (Trt) C(C₆H₅)₃180% Acetic Acid, TFA/DCM
Monomethoxytrityl (MMT) C(C₆H₅)₂(C₆H₄-p-OCH₃)10 - 1001-3% TFA in DCM, 80% Acetic Acid
Dimethoxytrityl (DMT) C(C₆H₅)(C₆H₄-p-OCH₃)₂1,000 - 10,0000.1-1% TFA in DCM, Dichloroacetic acid
Trimethoxytrityl (TMT) C(C₆H₄-p-OCH₃)₃> 100,000Very mild acid (e.g., 0.05% TFA)

Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.[2][3]

Experimental Protocols

Protocol 1: Monitoring Trt Deprotection by Thin Layer Chromatography (TLC)

Methodology:

  • Prepare the TLC Plate: Use a standard silica gel TLC plate.

  • Spotting: Spot the reaction mixture alongside a co-spot of the starting material and a pure sample of the expected deprotected product, if available.

  • Elution: Develop the TLC plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light (254 nm). The trityl group is a strong UV chromophore. The deprotected compound will have a different Rf value than the starting material. Staining with a permanganate solution can also be used to visualize the alcohol product.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the deprotected product indicate the progress of the reaction.

Protocol 2: General Procedure for Mild Deprotection of a Trt Ether

Methodology:

  • Dissolve the Substrate: Dissolve the Trt-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Add Scavenger: To trap the liberated trityl cation and prevent side reactions, add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) (1.1 - 2 equivalents).[5]

  • Initiate Deprotection: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-10% v/v) dropwise at 0 °C. The concentration of TFA should be optimized based on the lability of the specific Trityl group and the stability of the substrate.

  • Monitor the Reaction: Monitor the reaction progress by TLC or LC-MS.

  • Quench the Reaction: Once the reaction is complete, quench the acid by adding a mild base, such as triethylamine or a saturated solution of sodium bicarbonate.

  • Workup: Perform a standard aqueous workup to remove the acid and scavenger byproducts.

  • Purification: Purify the deprotected product by column chromatography on neutralized silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_deprotection Trt Deprotection Workflow start Trt-Protected Compound dissolve Dissolve in DCM start->dissolve add_scavenger Add Scavenger (TES/TIS) dissolve->add_scavenger add_acid Add TFA/DCM (e.g., 1-10%) at 0°C add_scavenger->add_acid monitor Monitor by TLC/LC-MS add_acid->monitor quench Quench with Base (e.g., Et3N) monitor->quench Reaction Complete workup Aqueous Workup quench->workup purify Purification workup->purify end Deprotected Product purify->end

Caption: A typical experimental workflow for the deprotection of a Trityl ether.

troubleshooting_logic cluster_troubleshooting Troubleshooting Premature Trt Deprotection start Premature Trt Deprotection Observed check_reagents Are any reagents or catalysts acidic? start->check_reagents check_solvent Is the solvent acidic or impure? check_reagents->check_solvent No solution_reagents Use non-acidic alternative or add a non-nucleophilic base. check_reagents->solution_reagents Yes check_temp Is the reaction run at elevated temperature? check_solvent->check_temp No solution_solvent Use anhydrous, purified solvent. Pass through basic alumina. check_solvent->solution_solvent Yes check_workup Was an acidic wash performed? check_temp->check_workup No solution_temp Lower the reaction temperature. check_temp->solution_temp Yes check_chromatography Was chromatography run on untreated silica? check_workup->check_chromatography No solution_workup Use a neutral or basic wash (e.g., NaHCO3). check_workup->solution_workup Yes solution_chromatography Neutralize silica gel with triethylamine. check_chromatography->solution_chromatography Yes end Problem Resolved check_chromatography->end No solution_reagents->end solution_solvent->end solution_temp->end solution_workup->end solution_chromatography->end

Caption: A logical decision tree for troubleshooting premature Trt deprotection.

References

Troubleshooting incomplete Fmoc group removal from Thr(Trt)-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with incomplete N-α-Fmoc group removal, particularly from peptides containing Threonine protected with a Trityl group (Thr(Trt)).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing incomplete Fmoc deprotection for my Thr(Trt)-containing peptide. What are the likely causes?

A1: Incomplete Fmoc deprotection in sequences containing Thr(Trt) and other bulky residues is a common challenge in Solid-Phase Peptide Synthesis (SPPS). The primary causes are:

  • Steric Hindrance: The bulky Trityl (Trt) group on the threonine side chain, combined with the growing peptide chain, can physically obstruct the piperidine base from accessing the N-terminal Fmoc group. This is particularly noticeable in sterically crowded sequences.

  • Peptide Aggregation: As the peptide chain elongates, it can fold upon itself and form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1][2] This aggregation can render the N-terminus inaccessible to the deprotection solution, effectively halting the synthesis.[1][3] Peptides with stretches of hydrophobic residues are especially prone to aggregation.[2]

  • Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the diffusion of reagents to the growing peptide chains within the resin beads, leading to inefficient deprotection.[4]

Q2: How can I reliably detect and confirm incomplete Fmoc removal?

A2: Several methods, both qualitative and quantitative, can be used to assess the completeness of the Fmoc deprotection step:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a rapid test to detect free primary amines on the resin. A positive result (blue/purple beads) indicates successful Fmoc removal, while a negative result (yellow beads) signifies an incomplete reaction.[4][5]

  • Quantitative Spectrophotometry:

    • UV-Vis Monitoring: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms a stable adduct with piperidine. This adduct has a characteristic UV absorbance at approximately 301 nm.[4][5] By collecting the deprotection solution and measuring its absorbance, you can quantify the amount of Fmoc group removed. Automated peptide synthesizers often use this method for real-time monitoring.[4]

  • Chromatography and Mass Spectrometry:

    • HPLC and MS Analysis: The most definitive method is to cleave a small sample of the peptide from the resin and analyze it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Incomplete Fmoc deprotection will lead to the formation of "deletion sequences," where one or more amino acids are missing. You may also detect the desired peptide with the Fmoc group still attached, which will have a mass increase of 222.2 Da.[4][5]

Q3: My Kaiser test is negative (yellow beads) after the standard deprotection step. What should I do?

A3: A negative Kaiser test indicates a failure to remove the Fmoc group. Here are immediate troubleshooting steps:

  • Extend Deprotection Time: The standard deprotection time may be insufficient for a "difficult" sequence. Increase the deprotection time or, more effectively, perform a second deprotection step with fresh reagent.[6]

  • Switch Solvents: If aggregation is suspected, switch from the standard solvent N,N-dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which is known to be better at disrupting secondary structures.[2] Adding a small amount of a chaotropic agent like DMSO can also be beneficial.[2]

  • Use a Stronger Base Cocktail: For particularly stubborn deprotections, a stronger base system is recommended. A common and effective alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][6]

Q4: Can I proactively prevent incomplete Fmoc deprotection for my Thr(Trt)-containing peptide?

A4: Yes, several strategies can be employed from the outset to mitigate the risk of incomplete deprotection, especially for sequences known to be difficult:

  • Optimize Deprotection Conditions: Instead of the standard 20% piperidine in DMF, consider using a more robust deprotection solution, especially for residues known to be sterically hindered.

  • Incorporate Structure-Disrupting Elements: For long or aggregation-prone sequences, the introduction of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding that leads to aggregation.[2]

  • Choose an Appropriate Resin: Using a low-substitution resin or a specialized resin like TentaGel can sometimes improve synthesis outcomes by reducing peptide chain density and minimizing aggregation.[2]

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate both the deprotection and coupling steps and help to disrupt peptide aggregation.[6]

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Cocktails

Deprotection Reagent(s)Solvent(s)Typical ConcentrationTypical Reaction TimeNotes
PiperidineDMF or NMP20% (v/v)5-20 minThe most common standard method.[6]
4-MethylpiperidineDMF20% (v/v)5-20 minAs efficient as piperidine, sometimes used as an alternative.[6][7]
DBU / PiperidineDMF or NMP2% / 2% (v/v)~30 minA stronger base mixture, effective for difficult sequences.[6]
Piperazine / DBUNMP or DMF/Ethanol (9:1)10% (w/v) / 2% (v/v)< 3 minA rapid and efficient alternative for fast deprotection.[6][8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is a starting point for Fmoc group removal.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate the mixture for 3 minutes at room temperature.[9]

  • Main Deprotection: Drain the deprotection solution. Add a fresh aliquot of 20% piperidine in DMF and continue to agitate for an additional 10-15 minutes.[9]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[4][9]

  • Confirmation: Perform a Kaiser test (Protocol 4) to confirm the presence of a free primary amine.

Protocol 2: Deprotection for Difficult Sequences using DBU/Piperidine

This protocol is recommended for sterically hindered or aggregating sequences where standard deprotection is incomplete.

  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Deprotection: Drain the NMP and add a solution of 2% DBU and 2% piperidine in NMP.

  • Reaction: Agitate the mixture at room temperature for 30 minutes. For very difficult sequences, this may be performed as 2 x 15-minute treatments.[6]

  • Washing: Drain the solution and wash the resin extensively with NMP (5-7 times) to remove all traces of DBU and piperidine.[4]

  • Confirmation: Perform a Kaiser test (Protocol 4).

Protocol 3: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry

This method allows for the quantitative tracking of the deprotection reaction.

  • Collect Filtrate: After the Fmoc deprotection step (e.g., Protocol 1, steps 2 and 3), collect the combined piperidine filtrates in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[4]

  • Dilute Solution: Dilute the solution to the mark with the deprotection solvent (e.g., DMF). If the solution is highly concentrated, perform a further known dilution.

  • Measure Absorbance: Measure the absorbance of the diluted solution at ~301 nm using a UV spectrophotometer, with the deprotection solvent as a blank.

  • Calculate Removal: The extent of Fmoc removal can be calculated using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient of the DBF-piperidine adduct) is approximately 7800 M⁻¹cm⁻¹.[5]

Protocol 4: Qualitative Kaiser Test

This test detects the presence of free primary amines on the resin.

  • Sample Preparation: Take a small sample of resin beads (1-2 mg) in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three reagents to the beads:

    • Reagent A: 5% Ninhydrin in ethanol

    • Reagent B: 80% Phenol in ethanol

    • Reagent C: 2% 0.001M KCN in pyridine

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Fmoc removed): Dark blue or purple beads and/or solution.

    • Negative Result (Fmoc present): Yellow or colorless beads and solution.

Visualization

Troubleshooting_Fmoc_Deprotection start Start: Fmoc Deprotection Step standard_protocol Perform Standard Deprotection (20% Piperidine in DMF, 15-20 min) start->standard_protocol kaiser_test Perform Kaiser Test standard_protocol->kaiser_test kaiser_pos Positive (Blue Beads) Proceed to Coupling kaiser_test->kaiser_pos Test is Positive kaiser_neg Negative (Yellow Beads) Incomplete Deprotection kaiser_test->kaiser_neg Test is Negative end_success Synthesis Continues kaiser_pos->end_success troubleshoot Troubleshooting Options kaiser_neg->troubleshoot extend_time Option 1: Extend Time / Double Deprotection troubleshoot->extend_time change_solvent Option 2: Change Solvent to NMP (± Chaotropic Agents) troubleshoot->change_solvent stronger_base Option 3: Use Stronger Base (e.g., DBU/Piperidine) troubleshoot->stronger_base re_test Re-run Deprotection & Kaiser Test extend_time->re_test change_solvent->re_test stronger_base->re_test re_test->kaiser_pos Success hplc_ms Advanced Analysis: Cleave & Analyze by HPLC/MS re_test->hplc_ms Failure end_fail Consult Specialist / Redesign Synthesis hplc_ms->end_fail

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

References

Technical Support Center: Strategies to Avoid Side Reactions with Fmoc-Thr(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Fmoc-Thr(Trt)-OH in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges and help ensure the successful synthesis of your threonine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using the Trityl (Trt) protecting group for Threonine compared to the tert-Butyl (tBu) group?

A1: The Trityl (Trt) group offers several advantages over the more commonly used tert-Butyl (tBu) group for the side-chain protection of Threonine. The Trt group is more acid-labile, allowing for milder cleavage conditions, which can result in purer crude peptides, especially in sequences containing sensitive amino acids.[1][2] Studies have shown that for complex peptides, Trt-protection can lead to more complete coupling and Fmoc-deprotection steps compared to their tBu-protected counterparts.[2] This is particularly beneficial in preventing aggregation and improving solubility during synthesis.

Q2: What are the most common side reactions encountered when using this compound?

A2: The main challenges associated with this compound are:

  • Incomplete Coupling: Due to the steric hindrance of the Trt group, coupling reactions can be sluggish, leading to deletion sequences.[3]

  • Racemization: Although the Fmoc group generally suppresses racemization, it can still occur during the activation step, particularly with prolonged exposure to coupling reagents and bases.[3]

  • O-acylation: The hydroxyl group of the threonine side chain can be acylated during coupling with active esters, leading to undesired byproducts.[4]

  • Side Reactions During Cleavage: The release of the trityl cation during TFA cleavage can lead to the alkylation of sensitive residues like Tryptophan and Methionine if not properly scavenged.[3]

Q3: How can I detect and characterize side reactions of this compound?

A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most effective way to detect and characterize side reactions.

  • HPLC Analysis: A well-resolved HPLC chromatogram of the crude peptide can reveal the presence of impurities. Common side products to look for include deletion sequences (from incomplete coupling) and diastereomers (from racemization).[1]

  • Mass Spectrometry Analysis: MS can identify the mass of the desired peptide and any byproducts. For example, a mass addition of +242.3 Da could indicate the re-attachment of a trityl cation to a sensitive residue. Incomplete removal of the Trt group will also be evident as a +242.3 Da adduct on the threonine residue.

Troubleshooting Guides

Issue 1: Incomplete Coupling (Positive Kaiser Test)

Possible Causes:

  • Steric hindrance from the bulky Trt group.[3]

  • Insufficient activation of the amino acid.[3]

  • Peptide aggregation on the resin.[3]

Solutions:

  • Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[3]

  • Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (like DIC/HOBt) to a uronium/aminium or phosphonium-based reagent such as HATU, HCTU, or PyAOP.[3][5]

  • Increase Reaction Time and/or Temperature: Extend the coupling time to 2-4 hours. A slight increase in temperature (e.g., to 30-40°C) can also improve efficiency, but should be used with caution to avoid racemization.[3]

  • Change the Solvent: If peptide aggregation is suspected, consider switching from DMF to NMP or using a solvent mixture containing a small percentage of DMSO.[3]

G start Positive Kaiser Test (Incomplete Coupling) strategy1 Perform Double Coupling start->strategy1 strategy2 Use More Potent Coupling Reagent (e.g., HATU, HCTU) start->strategy2 strategy3 Increase Reaction Time/Temperature start->strategy3 strategy4 Change Solvent (e.g., NMP, DMSO) start->strategy4 end Negative Kaiser Test (Complete Coupling) strategy1->end strategy2->end strategy3->end strategy4->end

Troubleshooting workflow for incomplete coupling.
Issue 2: Racemization

Possible Causes:

  • Prolonged activation time.

  • Use of strong, sterically unhindered bases (e.g., DIPEA).[6]

Solutions:

  • Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after preparation.

  • Choose the Right Coupling Reagent and Additives: The combination of DIC with an additive like OxymaPure is known to reduce racemization.[7] For histidine-containing peptides, which are prone to racemization, DEPBT has been shown to be a superior coupling reagent.[8] While specific data for this compound is limited, these reagents are good starting points.

  • Use a Weaker, More Sterically Hindered Base: Substitute DIPEA with a weaker base like 2,4,6-collidine, especially in sensitive couplings.[6]

Issue 3: Side Reactions During Final Cleavage

Possible Cause:

  • The liberated trityl cation is a reactive electrophile that can cause alkylation of electron-rich amino acid side chains (e.g., Trp, Met).[3]

Solution:

  • Optimize the Cleavage Cocktail: Always include a scavenger for the trityl cation. Triisopropylsilane (TIS) is highly effective.[3] A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5). For peptides with multiple sensitive residues, a more comprehensive cocktail like Reagent K is recommended.[9]

G start Peptide Contains Thr(Trt) decision1 Other Sensitive Residues? (Trp, Met, Cys) start->decision1 cocktail1 Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) decision1->cocktail1 No cocktail2 Use Reagent K: TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) decision1->cocktail2 Yes

Decision workflow for selecting a cleavage cocktail.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered and Racemization-Prone Amino Acids (Note: Quantitative racemization data for this compound is not readily available. The following data for Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH serves as a useful reference.)

Coupling Reagent/StrategyAmino AcidRacemization (%)Reference
TBTU/DIEAFmoc-Cys(Trt)-OH2.6[10]
DIC/HOBtFmoc-Cys(Trt)-OH0.9[10]
DIC/OxymaPureFmoc-Cys(Trt)-OH0.1[7]
DIC/OxymaPureFmoc-His(Trt)-OH3.0[7]
HATUGeneralLow racemization[5]

Table 2: Recommended Cleavage Cocktails for Trt-Protected Peptides

Reagent CocktailComposition (v/v/w)Application NotesReference
StandardTFA/TIS/H₂O (95:2.5:2.5)General-purpose cocktail for peptides with Trt-protected residues. TIS is an effective scavenger for the trityl cation.[3]
Reagent BTFA/Phenol/H₂O/TIS (88:5:5:2)An "odorless" alternative suitable for Trt-containing peptides.[3]
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Recommended for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr in addition to Thr(Trt).[9][11]
Reagent HTFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to minimize methionine oxidation.[12]

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol is recommended to ensure the complete incorporation of the sterically hindered this compound.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Repeat the activation and coupling steps with a fresh solution of this compound and coupling reagents.

    • Allow the second coupling to proceed for another 1-2 hours.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times).

  • Monitoring:

    • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is recommended when minimizing racemization is a primary concern.

  • Resin Preparation:

    • Follow the resin preparation steps as outlined in Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature.[13]

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times).

  • Monitoring:

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, consider a second coupling.

Protocol 3: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. For most applications, a standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is suitable. If other sensitive residues are present, select an appropriate cocktail from Table 2.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and byproducts.

    • Dry the crude peptide under vacuum.

References

Optimizing cleavage conditions to prevent re-attachment of the trityl cation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cleavage of trityl protecting groups and prevent the re-attachment of the trityl cation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of trityl group cleavage and why does the trityl cation sometimes re-attach?

A: The trityl (Trt) group is an acid-labile protecting group commonly used for alcohols, thiols, and amines.[1] Cleavage occurs under acidic conditions, where the ether oxygen is protonated, leading to the formation of a highly stable but reactive triphenylmethyl cation (trityl cation) and the deprotected functional group.[1] This carbocation is stabilized by resonance across the three phenyl rings.[1] However, its electrophilic nature allows it to re-attach to nucleophilic sites on the target molecule, such as the indole ring of tryptophan or the thioether of methionine, leading to undesired byproducts.[2][3]

Q2: What is the purpose of a scavenger in the cleavage reaction?

A: Scavengers are nucleophilic compounds added in excess to the cleavage cocktail to trap the reactive trityl cation.[2] By reacting with the trityl cation, scavengers form a stable, unreactive species, thus preventing the cation from re-attaching to the desired product.[2] The choice of scavenger is critical and depends on the specific substrate and other protecting groups present. An ideal scavenger is highly reactive towards the trityl cation, inert to the product, and easily removable after the reaction.[2]

Q3: Which scavengers are most effective at preventing trityl cation re-attachment?

A: The effectiveness of a scavenger depends on the specific amino acids present in the peptide sequence. Trialkylsilanes like Triisopropylsilane (TIS) are highly effective and commonly used scavengers for the trityl cation.[2] Thiol-based scavengers such as 1,2-Ethanedithiol (EDT) and thioanisole are also effective but can have strong odors and may introduce other side reactions.[2] Water can also act as a weak scavenger, forming triphenylcarbinol.[2]

Q4: Can the trityl group be cleaved selectively in the presence of other acid-labile protecting groups like Boc?

A: Yes, selective cleavage is possible due to the differing acid lability of the protecting groups. The trityl group is significantly more acid-labile than the tert-butyloxycarbonyl (Boc) group.[4] By using carefully controlled mild acidic conditions, such as 1-5% Trifluoroacetic Acid (TFA) in dichloromethane (DCM), the trityl group can be removed while the Boc group remains intact.[5]

Troubleshooting Guides

Problem 1: Incomplete Trityl Group Cleavage

Possible Causes:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to achieve complete cleavage.

  • Short Reaction Time: The cleavage reaction may not have been allowed to proceed to completion.

  • Steric Hindrance: The trityl group may be sterically inaccessible to the acid.

  • Peptide Aggregation: The peptide may aggregate on the solid support, preventing efficient access of the cleavage reagents.

Solutions:

Solution Detailed Protocol
Increase Acid Concentration Gradually increase the concentration of TFA in the cleavage cocktail. For stubborn trityl groups, using fresh, high-quality TFA at a concentration of 95% is a standard approach.[3]
Extend Reaction Time Increase the cleavage reaction time in increments of 30-60 minutes, monitoring the reaction progress by HPLC. For some sequences, especially those with N-terminal Asn(Trt), longer deprotection times may be necessary.[6]
Optimize Cleavage Cocktail For peptides containing sensitive residues, use a more potent cleavage cocktail. "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a well-established cocktail for complex peptides.[6][7]
Disrupt Peptide Aggregation Incorporate "kink"-inducing residues like pseudoproline dipeptides near the problematic sequence during synthesis. Alternatively, perform the synthesis at an elevated temperature to disrupt secondary structures.
Problem 2: Re-attachment of the Trityl Cation (Side Product Formation)

Possible Causes:

  • Absence or Insufficient Concentration of Scavengers: Without an effective scavenger, the liberated trityl cation is free to react with nucleophilic residues.

  • Presence of Sensitive Amino Acids: Tryptophan, methionine, and cysteine are particularly susceptible to alkylation by the trityl cation.[2][3]

Solutions:

Solution Detailed Protocol
Add an Effective Scavenger Include an appropriate scavenger in the cleavage cocktail. Triisopropylsilane (TIS) is a highly effective general-purpose scavenger for trityl cations.[2][3]
Use a Scavenger Cocktail For peptides containing sensitive residues, a combination of scavengers is often most effective. A common "odorless" cocktail is Reagent B (TFA/phenol/water/TIS).[8]
Protect Sensitive Residues During synthesis, protect the side chain of sensitive amino acids. For example, using Fmoc-Trp(Boc)-OH for tryptophan can prevent side reactions during cleavage.[6]

Data Presentation

Table 1: Common Scavengers for Trityl Cation Trapping
ScavengerTypeTypical ConcentrationAdvantagesDisadvantages
Triisopropylsilane (TIS) Silane2-5%Highly effective, volatile and easy to remove.[2]Can reduce tryptophan side chains.
Triethylsilane (TES) Silane2-5%Similar to TIS, effective scavenger.Less commonly used than TIS.
1,2-Ethanedithiol (EDT) Thiol2.5-5%Effective scavenger, also helps in the cleavage of some protecting groups.[2][3]Strong, unpleasant odor; can lead to side reactions with tryptophan.[2][6]
Thioanisole Thiol5%Less volatile and odorous than EDT, effective scavenger.[2][3]More difficult to remove.[2]
Phenol Aromatic5%Scavenges various carbocations.[3]Can be corrosive and toxic.[2]
Water Protic Solvent2.5-5%Weak scavenger, forms triphenylcarbinol.[2]Less efficient than other scavengers, can promote other acid-catalyzed side reactions.[2]
Table 2: Standard Cleavage Cocktail Recipes
Reagent NameComposition (v/v)Primary Application
Standard TFA Cleavage 95% TFA, 2.5% TIS, 2.5% WaterGeneral purpose cleavage for most peptides.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[6][7]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative to Reagent K, effective for Trt-based protecting groups.[8]
Dilute TFA Cleavage 1-5% TFA in DCMSelective cleavage of Trt group in the presence of Boc groups.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Trityl Group Cleavage from a Solid-Phase Peptide
  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Drain: Remove the DCM.

  • Prepare Cleavage Cocktail: Freshly prepare the appropriate cleavage cocktail from Table 2 based on the peptide sequence.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.

  • Filtration: Filter the resin and collect the filtrate containing the deprotected peptide.

  • Washing: Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Precipitation: Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation: Isolate the precipitated peptide by centrifugation or filtration.

  • Final Wash: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

  • Drying: Dry the purified peptide under vacuum.

Protocol 2: HPLC Analysis for Monitoring Cleavage
  • Sample Preparation: During the cleavage reaction, take a small aliquot of the cleavage solution at different time points (e.g., 1, 2, and 4 hours). Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Analysis: Monitor the disappearance of the trityl-protected peptide peak (which will have a longer retention time) and the appearance of the deprotected peptide peak. The presence of multiple peaks may indicate side products from trityl cation re-attachment.

Visualizations

Cleavage_Mechanism cluster_cleavage Trityl Cleavage and Cation Re-attachment Trityl-Protected_Substrate R-O-Trityl Protonated_Substrate R-O(H+)-Trityl Trityl-Protected_Substrate->Protonated_Substrate + H+ Protonation H+ Deprotected_Substrate R-OH Protonated_Substrate->Deprotected_Substrate Cleavage Trityl_Cation Trityl+ (Reactive) Protonated_Substrate->Trityl_Cation Side_Product Nucleophile-Trityl Trityl_Cation->Side_Product Alkylation Reattachment Re-attachment Nucleophilic_Site Nucleophilic Site (e.g., Tryptophan) Nucleophilic_Site->Side_Product

Caption: Mechanism of acid-catalyzed trityl group cleavage and potential re-attachment.

Scavenging_Workflow cluster_scavenging Optimized Cleavage with Scavenger Trityl-Protected_Substrate R-O-Trityl Reaction_Mixture Reaction Mixture Trityl-Protected_Substrate->Reaction_Mixture Cleavage_Cocktail Cleavage Cocktail (TFA + Scavenger) Cleavage_Cocktail->Reaction_Mixture Deprotected_Product R-OH (Desired Product) Reaction_Mixture->Deprotected_Product Trityl_Cation Trityl+ Reaction_Mixture->Trityl_Cation Trapped_Cation Scavenger-Trityl (Stable) Trityl_Cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Workflow for preventing trityl cation re-attachment using a scavenger.

Troubleshooting_Logic Start Cleavage Reaction Outcome Incomplete_Cleavage Incomplete Cleavage? Start->Incomplete_Cleavage Side_Products Side Products? Incomplete_Cleavage->Side_Products No Increase_Acid Increase Acid Conc. Incomplete_Cleavage->Increase_Acid Yes Successful_Cleavage Successful Cleavage Side_Products->Successful_Cleavage No Add_Scavenger Add/Increase Scavenger Side_Products->Add_Scavenger Yes Extend_Time Extend Reaction Time Increase_Acid->Extend_Time Change_Cocktail Optimize Cocktail Extend_Time->Change_Cocktail Protect_Residues Use Protected Amino Acids Add_Scavenger->Protect_Residues

Caption: A logical workflow for troubleshooting common issues in trityl cleavage.

References

Dealing with solubility issues of Fmoc-Thr(Trt)-OH in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility and coupling issues encountered with Fmoc-Thr(Trt)-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility of this compound during coupling reactions?

A1: The poor solubility of this compound can be attributed to several factors:

  • Bulky Trityl (Trt) Group: The large, hydrophobic trityl protecting group on the threonine side chain significantly increases the steric hindrance and hydrophobicity of the amino acid derivative. This can lead to aggregation and precipitation, especially in less polar solvents.[1]

  • Peptide Sequence: The solubility is also influenced by the growing peptide chain on the resin. Hydrophobic peptide sequences can exacerbate the aggregation of the already hydrophobic this compound.

  • Solvent Choice: The choice of solvent is critical. While generally soluble in standard SPPS solvents like DMF and NMP, its solubility can be limited in some "green" or less polar solvents.[2][3]

Q2: What are the advantages of using this compound over Fmoc-Thr(tBu)-OH?

A2: The trityl (Trt) protecting group on this compound offers several advantages over the tert-butyl (tBu) group, particularly in the synthesis of complex or aggregation-prone peptides. The bulky Trt group can disrupt inter-chain hydrogen bonding, which is a primary driver of peptide aggregation on the solid support. This can lead to improved solvation of the peptide-resin and more efficient coupling and Fmoc deprotection steps. In some cases, the use of Trt-protected amino acids has resulted in purer peptide products compared to their tBu-protected counterparts.

Q3: Can I use "green" solvents for the coupling of this compound?

A3: While the use of greener solvents in peptide synthesis is encouraged, many Fmoc-amino acids with bulky trityl protecting groups, including by extension this compound, have shown poor solubility in solvents like triethyl phosphate (TEP).[2] If you are considering a green solvent, it is crucial to perform solubility tests before attempting the coupling reaction. Solvent mixtures, for example containing N-methylpyrrolidone (NMP), may be necessary to achieve adequate solubility.[4]

Q4: What are the common side reactions associated with this compound coupling?

A4: The primary side reaction is incomplete coupling, leading to deletion sequences in the final peptide. This is mainly due to the steric hindrance of the Trt group.[1] Racemization is a potential concern with any amino acid during activation, but it is not reported to be a major issue for threonine under standard coupling conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of this compound.

Problem 1: this compound fails to dissolve completely in the coupling solvent.
Possible Cause Recommended Solution
Inappropriate solvent Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[5] DMF is a good starting point due to its excellent solvating properties for most Fmoc-amino acids.[3][6]
Low solvent volume Increase the solvent volume to aid dissolution. However, be mindful of dilution effects on the coupling reaction.
Amino acid quality Ensure you are using high-purity this compound. Impurities can sometimes affect solubility.
Problem 2: Incomplete coupling reaction (positive Kaiser test after initial coupling).
Possible Cause Recommended Solution
Steric hindrance Perform a double coupling . After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[1]
Insufficient activation Use a more potent coupling reagent. Uronium/aminium or phosphonium-based reagents like HATU , HCTU , or PyBOP are generally more effective for sterically hindered amino acids than carbodiimides like DIC alone.[1][7]
Peptide aggregation Switch from DMF to NMP, as NMP can be better at solvating aggregated peptide chains.[5] Adding a small percentage of a chaotropic agent like DMSO can also be beneficial.
Insufficient reaction time Extend the coupling time to 2-4 hours or even overnight for particularly difficult couplings.[1]

Quantitative Data

Table 1: General Solubility of Fmoc-Amino Acids with Trityl Protecting Groups

SolventSolubilityRemarks
N,N-Dimethylformamide (DMF) Generally GoodThe most commonly used solvent for SPPS, known for its excellent solvating power for Fmoc-amino acids, including those with Trt groups.[3][6]
N-Methyl-2-pyrrolidone (NMP) Generally GoodOften used as an alternative to DMF and can be more effective at disrupting peptide aggregation.[5]
Dichloromethane (DCM) Moderate to PoorLess polar than DMF and NMP, and may not be suitable for dissolving this compound, especially at higher concentrations.
"Green" Solvents (e.g., TEP) PoorFmoc-amino acids with Trt groups have demonstrated low solubility in several greener solvent alternatives.[2]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction completion. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), proceed to the double coupling protocol (Protocol 2).

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Double Coupling Protocol for this compound
  • First Coupling:

    • Follow steps 1-3 of the Standard Coupling Protocol.

    • After the initial 2-hour coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 2 of the Standard Coupling Protocol.

    • Add the fresh activated amino acid solution to the resin.

    • Agitate the mixture for another 2 hours at room temperature.

  • Final Monitoring and Washing:

    • Perform a Kaiser test. A negative result should be obtained.

    • Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times).

Visual Troubleshooting Guide

Troubleshooting_Fmoc_Thr_Trt_OH_Coupling start Start: Coupling this compound solubility_issue Issue: Poor Solubility start->solubility_issue Check Solubility incomplete_coupling Issue: Incomplete Coupling (Positive Kaiser Test) start->incomplete_coupling After Initial Coupling change_solvent Solution: Use DMF or NMP solubility_issue->change_solvent increase_volume Solution: Increase Solvent Volume solubility_issue->increase_volume double_coupling Solution: Perform Double Coupling incomplete_coupling->double_coupling potent_activator Solution: Use Potent Activator (e.g., HATU, HCTU) incomplete_coupling->potent_activator change_coupling_solvent Solution: Switch to NMP or add DMSO incomplete_coupling->change_coupling_solvent extend_time Solution: Extend Coupling Time incomplete_coupling->extend_time successful_coupling Successful Coupling (Negative Kaiser Test) double_coupling->successful_coupling potent_activator->successful_coupling change_coupling_solvent->successful_coupling extend_time->successful_coupling

Caption: Troubleshooting workflow for this compound coupling issues.

References

Impact of steric hindrance from the Trt group on reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges and applications of the Trityl (Trt) protecting group. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address issues related to the steric hindrance of the Trt group and its impact on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the Trityl (Trt) group and why is its steric bulk significant?

A1: The Trityl (triphenylmethyl) group is a bulky protecting group commonly used for primary alcohols, and also for amines and thiols.[1][2] Its considerable size is a key feature, arising from the three phenyl rings attached to a central quaternary carbon.[1] This steric bulk is advantageous for selectively protecting less hindered functional groups; for instance, it allows for the preferential protection of primary alcohols in the presence of more sterically hindered secondary alcohols.[1][3] However, this same bulk can significantly slow down or impede desired reactions at or near the protected site, a phenomenon known as steric hindrance.[3][4]

Q2: How does the steric hindrance of the Trt group quantitatively affect reaction kinetics?

A2: The steric hindrance of the Trt group directly impacts reaction rates by physically obstructing the approach of reagents to a reaction center.[3][4] This increases the activation energy of the reaction, thereby slowing it down. For example, in SN2 reactions, the bulky nature of the Trt group can make backside attack nearly impossible.[1] The protection and deprotection reactions of the Trt group itself proceed via an SN1 mechanism, forming a stable trityl cation intermediate, which avoids the sterically hindered transition state of an SN2 pathway.[1] The rate of deprotection is highly sensitive to steric and electronic factors.

Q3: How do substitutions on the phenyl rings of the Trt group affect its properties?

A3: Adding electron-donating groups, such as methoxy groups, to the phenyl rings significantly increases the rate of acidic cleavage. This is because these groups stabilize the resulting trityl cation intermediate.[1][2][5] The lability under acidic conditions follows this order: Trimethoxytrityl (TMT) > Dimethoxytrityl (DMT) > Monomethoxytrityl (MMT) > Trityl (Trt).[2] This allows for fine-tuning of the protecting group's stability and cleavage conditions to suit the specific needs of a synthetic route.[2][5]

Troubleshooting Guides

Q4: My detritylation reaction is slow or incomplete. What are the common causes and solutions?

A4: Slow or incomplete detritylation is a frequent issue, particularly in solid-phase peptide synthesis. Several factors can contribute to this problem.

  • Insufficient Acid Strength or Concentration: The standard Trt group requires relatively harsh acidic conditions for efficient removal.[5] If the reaction is sluggish, consider using a stronger acid (e.g., trifluoroacetic acid - TFA) or ensuring your current acid (e.g., dichloroacetic acid - DCA) is fresh and anhydrous.[6][7]

  • Steric Hindrance from Substrate: The local environment around the Trt group can significantly impact reagent accessibility. In solid-phase synthesis, peptide secondary structures (e.g., aggregation) can physically block the cleavage reagents.[6]

    • Solution: Try using aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) during synthesis or performing the reaction at a slightly elevated temperature to disrupt secondary structures.[6]

  • Neighboring Residue Effects: Certain adjacent amino acids, like an N-terminal asparagine, are known to slow down the TFA deprotection of a Trt group.[6][8]

    • Solution: For particularly stubborn cases, prolonged deprotection times may be necessary.[8] Alternatively, using a more labile protecting group from the start, such as the xanthenyl (Xan) group for asparagine, can prevent this issue.[8]

  • Ineffective Cation Scavenging: The liberated trityl cation is a powerful electrophile that can re-attach to the product or react with sensitive residues (e.g., tryptophan, methionine).[1][6]

    • Solution: Always include a scavenger in your cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[6]

Q5: I am observing low yields in a coupling reaction with a Trt-protected substrate. Why is this happening?

A5: The significant steric bulk of the Trt group can hinder the approach of coupling reagents, leading to low reaction yields.[2] This is especially true for reactions like amide bond formation where the Trt group is attached to the amine.[2]

  • Solution 1: Use a Less Bulky Protecting Group: If synthetically feasible, consider using a smaller protecting group for the amine if the Trt group's bulk is inhibiting the reaction.

  • Solution 2: Optimize Reaction Conditions: Increasing the reaction temperature may provide enough energy to overcome the activation barrier imposed by the steric hindrance. Additionally, using more reactive coupling agents might improve yields, but care must be taken to avoid side reactions.

  • Solution 3: Extended Reaction Times: Simply allowing the reaction to proceed for a longer duration can sometimes lead to an acceptable yield, provided the reactants and products are stable under the reaction conditions.

Data Presentation

Table 1: Relative Deprotection Rates of Substituted Trityl Groups

This table summarizes the qualitative and quantitative differences in the lability of common Trityl derivatives under acidic conditions.

Protecting GroupAbbreviationSubstitutionRelative Rate of Acidic CleavageTypical Deprotection ConditionsReference
TritylTrtNone1 (Baseline)10-50% TFA[5]
MonomethoxytritylMMTOne 4-methoxy group~10x faster than Trt0.5-1% TFA[1][5]
DimethoxytritylDMTTwo 4,4'-methoxy groups~100-1000x faster than Trt80% Acetic Acid or mild DCA[1][9]
TrimethoxytritylTMTThree 4,4',4"-methoxy groupsFastestVery mild acidic conditions[2]

Deprotection of 5'-trityl-uridine in 80% acetic acid at room temperature: Trt took 48h, while MMTr took 2h, DMTr took 15 min, and a derivative with three p-methoxy groups took 1 min.[1]

Experimental Protocols

Protocol 1: Standard Acidic Detritylation of a 5'-O-DMT-Protected Oligonucleotide in Solution

This protocol describes a common procedure for removing the 5'-dimethoxytrityl (DMT) group from a purified oligonucleotide.

Materials:

  • Dried, DMT-protected oligonucleotide

  • 80% Acetic Acid (v/v in deionized water)

  • 3 M Sodium Acetate solution

  • Ethanol (95% or absolute)

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Lyophilizer or vacuum concentrator

Procedure:

  • Thoroughly dry the purified, DMT-on oligonucleotide in a microcentrifuge tube.[9]

  • Dissolve the dried oligonucleotide in 80% acetic acid at room temperature. A typical volume is 200-500 µL.[9]

  • Vortex the mixture to ensure complete dissolution and let it stand at room temperature for 20-30 minutes.[9] The solution should remain colorless, as the DMT cation reacts with water to form dimethoxytritanol.[9]

  • Quench the reaction by adding an equal volume of 95% ethanol.[9]

  • Precipitate the deprotected oligonucleotide by adding 0.1 volumes of 3 M sodium acetate and 3 volumes of cold ethanol. Mix thoroughly.

  • Centrifuge the sample to pellet the oligonucleotide.

  • Carefully decant the supernatant containing the cleaved dimethoxytritanol.

  • Wash the pellet with cold ethanol to remove residual acetic acid and salts.

  • Dry the deprotected oligonucleotide pellet using a lyophilizer or vacuum concentrator.

  • The resulting product can be redissolved in an appropriate buffer for downstream applications.

Visualizations

Steric_Hindrance_Factors Trt Trityl Group Steric Hindrance Size Inherent Bulk of Triphenylmethyl Core Trt->Size is due to Substitution Substituents on Phenyl Rings Trt->Substitution is influenced by Substrate Substrate Structure Trt->Substrate interacts with Kinetics Slower Reaction Kinetics Trt->Kinetics leads to Size->Kinetics Substitution->Kinetics Substrate->Kinetics

Caption: Factors contributing to Trt group steric hindrance and its kinetic impact.

Troubleshooting_Workflow start Problem: Slow/Incomplete Detritylation check_acid Check Acid: Is it fresh, anhydrous, and strong enough? start->check_acid check_substrate Evaluate Substrate: Is aggregation or a problematic neighboring group possible? check_acid->check_substrate Yes solution_acid Solution: Increase acid concentration, use stronger acid, or extend time. check_acid->solution_acid No check_scavenger Check Scavengers: Is an effective scavenger (e.g., TIS) present? check_substrate->check_scavenger No solution_substrate Solution: Use disrupting solvents (NMP), increase temperature, or redesign. check_substrate->solution_substrate Yes solution_scavenger Solution: Add TIS or other appropriate scavenger to the cleavage mix. check_scavenger->solution_scavenger No end Reaction Optimized check_scavenger->end Yes solution_acid->end solution_substrate->end solution_scavenger->end

Caption: Troubleshooting workflow for incomplete Trityl group deprotection.

Reaction_Pathway cluster_0 cluster_1 Reactants Reactants TS_unhindered Transition State Products Products Reactants->Products Unhindered Pathway (Low Activation Energy) Reactants->Products Hindered Pathway (High Activation Energy) TS_hindered High Energy Transition State Trt_group Steric Hindrance (Trt Group) Trt_group->TS_hindered

Caption: Conceptual diagram of steric hindrance increasing activation energy.

References

Best practices for handling and weighing hygroscopic Fmoc-Thr(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and weighing the hygroscopic amino acid derivative, Fmoc-Thr(Trt)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

A1: this compound is a derivative of the amino acid Threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain hydroxyl group is protected by a trityl (Trt) group. It is a critical building block in solid-phase peptide synthesis (SPPS).[1] Like many fine chemicals, particularly those with polar functional groups, it has a tendency to attract and absorb moisture from the atmosphere, a property known as hygroscopicity.[2] This can affect the accuracy of weighing and the stoichiometry of reactions if not handled correctly.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry place.[3] Many suppliers recommend storage at -20°C.[4] It is also advisable to store it in a desiccator containing a suitable drying agent, such as silica gel or molecular sieves, to maintain a low-humidity environment.[3][5]

Q3: How does moisture absorption affect my experiments?

A3: Moisture absorption can lead to several issues in the laboratory:

  • Inaccurate Weighing: The presence of water will lead to an overestimation of the mass of the reagent, resulting in incorrect molar calculations for your reactions.

  • Reduced Purity: The presence of moisture can potentially lead to the hydrolysis of the Fmoc-protecting group over time, reducing the purity of the starting material.

  • Inconsistent Reaction Stoichiometry: Inaccurate weighing will lead to incorrect molar ratios of reactants, which can result in incomplete reactions, lower yields, and the formation of impurities.

Q4: Can I dry this compound if it has absorbed moisture?

A4: Yes, if the compound is not thermally labile, it can be dried. A common method is to dry the solid in a vacuum oven at a mild temperature or in a desiccator under vacuum.[5] However, it is crucial to ensure the drying temperature is not high enough to cause degradation of the compound. Always consult the manufacturer's data sheet for any specific recommendations on drying.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weight on the analytical balance is continuously increasing. The compound is absorbing moisture from the atmosphere.Work quickly to minimize the exposure time of the compound to the air. Use the "weighing by difference" method (see protocol below). Consider performing the weighing in a glove box with a controlled low-humidity atmosphere.[5]
Inconsistent or poor peptide coupling efficiency. Inaccurate weighing of this compound due to moisture absorption, leading to incorrect stoichiometry.Ensure the reagent is properly stored and handled to minimize moisture uptake. Use the "weighing by difference" method for accurate measurement.
The this compound powder appears clumpy or sticky. The compound has absorbed a significant amount of moisture.Dry the compound under vacuum as described in the FAQs. If the problem persists, it may be necessary to use a fresh, unopened container of the reagent.
Balance readings are unstable or drifting. This could be due to static electricity, temperature differences between the sample and the balance chamber, or air drafts.[2][6]Ensure the sample is at room temperature before weighing. Use an anti-static gun or ionizer to dissipate static charge. Keep the balance doors closed during measurement.

Data Presentation

Illustrative Hygroscopic Weight Gain of this compound

Relative Humidity (%)Exposure Time (hours)Hypothetical Weight Gain (%)
40%10.1%
40%240.5%
60%10.3%
60%241.2%
80%10.8%
80%243.5%

Experimental Protocols

Protocol for Weighing by Difference

This method is highly recommended for accurately weighing hygroscopic substances like this compound.[4][7][8]

Materials:

  • Analytical balance

  • Spatula

  • Weighing bottle with a stopper or cap

  • Receiving vessel (e.g., reaction flask)

  • Gloves or forceps to handle the weighing bottle

Procedure:

  • Initial Weighing:

    • Place the closed weighing bottle containing a sufficient amount of this compound onto the pan of the analytical balance.

    • Record the mass to the nearest 0.1 mg (M1).[7]

  • Transfer of Compound:

    • Remove the weighing bottle from the balance.

    • Carefully transfer a portion of the this compound from the weighing bottle into the receiving vessel. Do this away from the balance to avoid spills on the balance pan.

    • Securely close the weighing bottle immediately after the transfer.

  • Final Weighing:

    • Place the closed weighing bottle back onto the analytical balance.

    • Record the new, lower mass to the nearest 0.1 mg (M2).

  • Calculation:

    • The exact mass of the transferred this compound is the difference between the initial and final masses: Mass Transferred = M1 - M2 .

Mandatory Visualization

Hygroscopic_Compound_Weighing_Workflow Workflow for Handling and Weighing Hygroscopic this compound cluster_prep Preparation cluster_weighing Weighing by Difference cluster_troubleshooting Troubleshooting storage Store this compound in desiccator at -20°C equilibration Allow container to equilibrate to room temp storage->equilibration weigh1 Weigh closed container with compound (M1) equilibration->weigh1 Proceed to weighing transfer Quickly transfer compound to reaction vessel weigh1->transfer weigh2 Reweigh closed container (M2) transfer->weigh2 issue Weight increasing on balance? transfer->issue calculate Calculate transferred mass (M1 - M2) weigh2->calculate next_step next_step calculate->next_step Use in experiment solution Minimize exposure time, use glove box if possible issue->solution

Caption: A logical workflow for the proper handling and weighing of hygroscopic this compound.

References

Validation & Comparative

A Comparative Guide to Fmoc-Thr(Trt)-OH and Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high purity and yield of the target peptide. For threonine (Thr), a trifunctional amino acid, the hydroxyl side chain requires protection to prevent undesirable side reactions during peptide chain elongation. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy, which relies on an orthogonal protection scheme, commonly employs acid-labile groups for side-chain protection.[1][2] Among the most frequently used derivatives for threonine are Fmoc-Thr(Trt)-OH, with a highly acid-labile trityl (Trt) group, and Fmoc-Thr(tBu)-OH, which utilizes the more robust tert-butyl (tBu) group.[3][4]

This guide provides an objective comparison of these two essential building blocks for researchers, scientists, and professionals in drug development. We will delve into their chemical properties, performance in peptide synthesis, and provide experimental data and protocols to inform the selection process for specific synthetic challenges.

Chemical Properties and Cleavage Mechanisms

The fundamental difference between the Trt and tBu protecting groups lies in their acid lability. The Trt group is significantly more sensitive to acid than the tBu group. This is due to the greater stability of the triphenylmethyl (trityl) carbocation formed during cleavage compared to the tert-butyl carbocation.

The Trt group can be cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), which allows for selective deprotection of the threonine side chain while the peptide remains anchored to the resin and other tBu-based protecting groups stay intact.[5] In contrast, the tBu group requires a much stronger acid treatment, typically a cocktail containing 95% TFA, for its removal during the final cleavage step.[2][6]

G cluster_0 This compound Cleavage cluster_1 Fmoc-Thr(tBu)-OH Cleavage Thr_Trt Thr(Trt)-Peptide-Resin Mild_Acid Mild Acid (e.g., 1-5% TFA) Thr_Trt->Mild_Acid Deprotection Trt_Cation Trityl Cation (Stable) Mild_Acid->Trt_Cation Thr_OH Thr(OH)-Peptide-Resin Mild_Acid->Thr_OH Thr_tBu Thr(tBu)-Peptide-Resin Strong_Acid Strong Acid (e.g., 95% TFA) Thr_tBu->Strong_Acid Deprotection tBu_Cation tButyl Cation (Reactive) Strong_Acid->tBu_Cation Thr_OH_Final Thr(OH)-Peptide Strong_Acid->Thr_OH_Final

Caption: Cleavage mechanisms of Trt and tBu protecting groups.

Performance in Peptide Synthesis

The choice between Trt and tBu protection for threonine can significantly impact the success of a peptide synthesis, particularly for long or "difficult" sequences.

Coupling and Fmoc Deprotection: Studies have shown that in the synthesis of complex peptides, such as those containing repeating sequences (e.g., deca-serine) or those longer than 15-20 amino acids, the use of tBu-protected serine or threonine can lead to aggregation.[3] This aggregation can hinder the subsequent Fmoc deprotection step, resulting in deletion sequences and lower purity of the final product.[3] In contrast, the use of Trt-based side-chain protection has been observed to mitigate these issues, leading to more complete coupling and Fmoc-cleavage steps.[7]

Peptide Purity and Side Reactions: A key advantage of the Trt group is the reduced incidence of side reactions during final cleavage. The t-butyl cation generated from the cleavage of tBu groups is a potent alkylating agent that can modify nucleophilic residues like tryptophan (Trp) and methionine (Met).[8] While scavengers are used to quench these reactive cations, side-product formation can still be a significant issue.

The trityl cation, being more stable and bulky, is more easily scavenged.[9] Consequently, syntheses employing Fmoc/Trt-amino acids consistently yield crude peptides of higher purity compared to those using Fmoc/tBu-amino acids, especially when the sequence contains sensitive residues.[7][10]

Special Applications: The high acid lability of the Trt group offers a unique advantage for orthogonal deprotection strategies. It allows for the selective removal of the threonine side-chain protecting group while the peptide is still on the solid support, enabling site-specific modifications such as phosphorylation or glycosylation.[5] This makes this compound the derivative of choice for synthesizing such modified peptides.

Data Presentation: Comparative Summary

FeatureThis compoundFmoc-Thr(tBu)-OH
Protecting Group Trityl (Trt)tert-Butyl (tBu)
Acid Lability High (cleaved by 1-5% TFA)[5]Low (requires >90% TFA)[6]
Cleavage Conditions Mild acidolysisStrong acidolysis
Crude Peptide Purity Generally higher, especially for difficult sequences[3][10]Variable, can be lower due to side reactions and aggregation[3]
Common Side Reactions Minimal; Trityl cation is easily scavenged[9]t-Butylation of Trp, Met; incomplete deprotection[6][8]
Aggregation Issues Less prone to causing aggregation in long peptides[3]Can promote aggregation, leading to incomplete Fmoc removal[3]
Orthogonal Deprotection Yes, allows for on-resin side-chain modification[5]No
Primary Application Difficult sequences, phosphopeptides, glycosylated peptides[5]Routine peptide synthesis[4]

Experimental Protocols

Below are generalized protocols for SPPS using either this compound or Fmoc-Thr(tBu)-OH. Note that specific coupling times and reagents may need to be optimized based on the peptide sequence.

G start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA-OH (e.g., DIC/Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection No (Next AA) final_deprotection Final Fmoc Deprotection repeat->final_deprotection Yes (Final AA) wash3 Wash (DMF, DCM) & Dry final_deprotection->wash3 cleavage Cleavage & Global Deprotection (TFA Cocktail) wash3->cleavage precipitate Precipitate & Purify Peptide cleavage->precipitate

Caption: General workflow for Fmoc solid-phase peptide synthesis.

1. General Peptide Chain Elongation Protocol

This protocol is applicable for incorporating both this compound and Fmoc-Thr(tBu)-OH.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., DIC/Oxyma Pure in DMF) for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test.[11]

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).

  • Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence.

2. Final Cleavage and Deprotection Protocols

The choice of cleavage cocktail is critical and differs significantly between the two derivatives.

Protocol 2A: Cleavage for Peptides Synthesized with this compound

  • Reagent: Cleavage Cocktail "Reagent K" or a similar formulation is highly effective. A common mixture is TFA/H₂O/Phenol/Thioanisole/Triisopropylsilane (TIS) (82.5:5:5:5:2.5) . TIS is crucial for efficiently scavenging the trityl cations.[12]

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Gently agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Protocol 2B: Cleavage for Peptides Synthesized with Fmoc-Thr(tBu)-OH

  • Reagent: A standard cleavage cocktail is TFA/H₂O/TIS (95:2.5:2.5) .[6]

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin.

    • Gently agitate at room temperature for 2-3 hours. Incomplete removal of the tBu group can occur with shorter times or lower TFA concentrations.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether as described above.

Conclusion and Recommendations

Both this compound and Fmoc-Thr(tBu)-OH are valuable reagents in peptide synthesis, but their applications are distinct.

  • Fmoc-Thr(tBu)-OH remains a cost-effective and suitable choice for the routine synthesis of short, non-complex peptides that do not contain residues highly susceptible to t-butylation. Its robustness makes it easy to handle for standard applications.

  • This compound is the superior option for more challenging synthetic targets. Its use is strongly recommended for:

    • Long or "difficult" sequences: Where it can help mitigate aggregation and improve Fmoc deprotection efficiency.[3]

    • Peptides containing sensitive residues: Such as Trp and Met, to obtain higher purity crude products with fewer alkylation side-products.[7][10]

    • Synthesis of phosphopeptides or other modified peptides: Where its orthogonal cleavage allows for site-specific modification on the solid support.[5]

Ultimately, the selection between these two derivatives should be guided by the specific sequence, length, and intended modifications of the target peptide. For researchers aiming for the highest possible purity and success rate with complex peptides, this compound represents a more advanced and reliable choice.

References

Trityl vs. tert-Butyl Protection: A Comparative Guide to Crude Peptide Purity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), particularly following the widely adopted Fmoc/tBu strategy, the choice of side-chain protecting groups is a critical determinant of the final crude peptide's purity and overall yield. While the tert-butyl (tBu) group has long been the standard for protecting various amino acid side chains, the trityl (Trt) group presents distinct advantages in specific synthetic contexts. This guide offers an objective, data-driven comparison of Trt and tBu protection, providing researchers, scientists, and drug development professionals with the insights needed to optimize their peptide synthesis strategies.

The primary distinction between Trt and tBu protecting groups lies in their acid lability. Trt groups are significantly more sensitive to acid and can be cleaved under much milder acidic conditions compared to tBu groups.[1] This property is not only crucial for strategies requiring selective deprotection but also contributes to obtaining cleaner crude peptides by minimizing side reactions often associated with harsh cleavage conditions.

Performance Characteristics and Purity Outcomes

The selection of either Trt or tBu protection directly influences several facets of peptide synthesis, from preventing undesirable side reactions to enhancing the efficiency of chain assembly, especially in complex or lengthy sequences.

Steric Hindrance: The substantial steric bulk of the Trt group can be a significant asset. It aids in disrupting peptide aggregation during synthesis, a common challenge encountered with long or hydrophobic sequences.[1] This steric hindrance also helps to minimize the formation of diketopiperazine, a side reaction that can occur at the dipeptide stage.[1]

Acid Lability and Side Reactions: The high acid sensitivity of Trt groups allows for their removal with very mild acid (e.g., 1% TFA), whereas tBu groups necessitate strong acid conditions (e.g., >90% TFA) for efficient cleavage.[1] The harsh conditions required for tBu removal can lead to a variety of side reactions. The stable tBu cation generated during cleavage can alkylate sensitive residues such as cysteine (S-tert-butylation), tryptophan, and methionine.[1] While the use of scavengers like triisopropylsilane (TIS) can mitigate these side reactions, they are less of a concern with the milder cleavage conditions used for Trt groups.[1][2]

Purity in Difficult Sequences: For aggregation-prone sequences, such as those containing multiple serine residues (poly-serine), Trt protection has demonstrated superiority. In such cases, the use of tBu protection can lead to difficulties in removing the N-terminal Fmoc group, likely due to peptide aggregation, a problem not observed with Trt protection.[1][3]

Quantitative Purity Comparison

Experimental data consistently demonstrates that the use of Trt protecting groups generally results in crude peptides of higher purity compared to their tBu counterparts, particularly for challenging sequences.

Peptide Sequence/TypeProtection StrategyCrude Purity (%)Reference
Model peptide with Met and SerFmoc/tBu68%[4]
Model peptide with Met and SerFmoc/Trt98%[4]
Model peptide with TrpFmoc/tBu78%[4]
Model peptide with TrpFmoc/Trt>95%[4]
Complex model peptide with Met, Trp, and TyrFmoc/tBu43%[4]
Complex model peptide with Met, Trp, and TyrFmoc/Trt80-92%[4]
General "difficult" or aggregation-prone sequencesFmoc/tBuSequence-dependent, often lower[1][5]
General "difficult" or aggregation-prone sequencesFmoc/TrtGenerally higher[1][5]
Standard, non-aggregating peptidesFmoc/tBuGenerally >70%[1]

Experimental Protocols

Below are standardized protocols for Fmoc-based SPPS, highlighting the key differences in the cleavage and deprotection steps for Trt and tBu strategies.

Protocol 1: Solid-Phase Peptide Synthesis (General)
  • Resin Swelling: Swell the appropriate resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Add the next Fmoc-protected amino acid (with either tBu or Trt side-chain protection), an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Agitate for the required coupling time.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups. The choice of cleavage cocktail is critical.

Standard Cleavage (for tBu and Trt removal):

  • Wash the final peptide-resin with dichloromethane (DCM) and dry it.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. TIS acts as a scavenger for the tBu and Trt cations.[1]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.[1]

Mild Cleavage (for selective Trt removal or cleavage from hyper-acid sensitive resins):

  • For selective deprotection of Trt-protected side chains while tBu groups remain intact, a much milder cocktail is used.

  • Prepare a cleavage cocktail of 1% TFA in DCM.[1]

  • Add the cocktail to the resin and agitate for 30-60 minutes, monitoring the cleavage progress.

  • Filter and precipitate the peptide as described in the standard protocol.

Protocol 3: HPLC Analysis of Crude Peptide
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture. Filter the sample before injection.[6]

  • HPLC System:

    • Column: Analytical C18 reversed-phase column.[6]

    • Mobile Phase A: 0.1% TFA in water.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

    • Flow Rate: 1.0 mL/min.[6]

  • Gradient Elution: A typical gradient for analyzing a crude peptide would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.[6]

  • Detection: UV at 214 nm and 280 nm.[6]

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[6]

Visualizing the Workflow and Decision Pathway

To aid in understanding the experimental process and the strategic choice between Trt and tBu protection, the following diagrams illustrate the key workflows.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash Wash (DMF) Deprotection->Wash Remove Fmoc Coupling Amino Acid Coupling (Fmoc-AA(X)-OH, Activator, Base) Repeat Repeat Cycle Coupling->Repeat Chain Elongation Wash->Coupling Repeat->Deprotection Next Amino Acid End_Synthesis Completed Peptide-Resin Repeat->End_Synthesis Final Amino Acid Cleavage_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) End_Synthesis->Cleavage_Cocktail Agitation Agitate (2-3 hours) Cleavage_Cocktail->Agitation Filtration Filter & Collect Filtrate Agitation->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Final_Peptide Crude Peptide Precipitation->Final_Peptide

Fmoc-SPPS Experimental Workflow.

Decision_Pathway Start Peptide Synthesis Project Sequence_Analysis Analyze Peptide Sequence (Length, Hydrophobicity, Aggregation Propensity) Start->Sequence_Analysis Is_Difficult Is the sequence 'difficult' or prone to aggregation? Sequence_Analysis->Is_Difficult Choose_Trt Choose Trt Protection Is_Difficult->Choose_Trt Yes Choose_tBu Choose tBu Protection Is_Difficult->Choose_tBu No Rationale_Trt Rationale: - Minimizes aggregation - Milder cleavage conditions - Higher crude purity Choose_Trt->Rationale_Trt Rationale_tBu Rationale: - Standard, robust protocol - Cost-effective for routine synthesis Choose_tBu->Rationale_tBu

Decision Pathway for Protecting Group Selection.

Conclusion

Both Trityl and tert-Butyl protecting groups are indispensable tools in modern SPPS. The tBu group remains a robust and reliable choice for a wide range of routine peptide syntheses due to its stability and cost-effectiveness. However, for more demanding projects involving long, aggregation-prone sequences, or those requiring orthogonal protection strategies, the Trityl group offers clear advantages. Its steric bulk can significantly improve synthesis efficiency, and its high acid lability allows for milder cleavage conditions, ultimately leading to a higher purity of the crude peptide product and simplifying downstream purification efforts. The choice between Trt and tBu should therefore be a strategic one, based on a careful analysis of the target peptide's sequence and the overall synthetic goals.

References

A Comparative Guide to the Cleavage Efficiency of Trityl (Trt) and tert-Butyl (tBu) Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in peptide and nucleotide manufacturing, the strategic use of protecting groups is fundamental to achieving high yields and purity. Among the most common acid-labile protecting groups are the Trityl (Trt) and tert-Butyl (tBu) groups. The choice between them is dictated by their distinct cleavage characteristics. This guide provides an objective, data-supported comparison of their cleavage efficiencies, complete with experimental protocols for researchers, scientists, and drug development professionals.

The primary distinction between Trt and tBu lies in their acid lability; Trt-based groups are significantly more sensitive to acid than their tBu-based counterparts.[1] This difference allows for selective deprotection, a cornerstone of modern orthogonal synthesis strategies where one group can be removed while the other remains intact.[1][2]

Quantitative Comparison of Cleavage Conditions

The efficiency of cleavage is determined by the conditions required for complete deprotection, including acid concentration, time, and the use of scavengers. The following table summarizes typical cleavage conditions for Trt and tBu groups, highlighting their differential lability.

Protecting GroupSubstrate TypeCleavage Reagent & ConcentrationScavengersTypical TimeCleavage Outcome
Trityl (Trt) Alcohols, Thiols, Amines1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1][3][4]Triisopropylsilane (TIS)10-60 minSelective cleavage of Trt; tBu groups remain intact.[1][3]
Trityl (Trt) Alcohols (on resin)Acetic Acid / Trifluoroethanol / DCM (20:20:60 v/v/v)[1]None specified30-60 minMild cleavage from hyper-acid sensitive resins.
tert-Butyl (tBu) Alcohols, Ethers, Esters>90% Trifluoroacetic Acid (TFA) in H₂O[1]TIS, H₂O, Thioanisole, 1,2-Ethanedithiol (EDT)[5]2-4 hoursGlobal deprotection of most acid-labile groups.[5]
tert-Butyl (tBu) Peptidyl-ResinReagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)[5]Phenol, Thioanisole, EDT2-4 hoursStandard cleavage for peptides with sensitive residues.[5]

Note: Reaction times and efficiency can be sequence or substrate-dependent. The concentrations and scavengers listed are typical starting points for optimization.

Mechanism and Role of Scavengers

Cleavage of both Trt and tBu groups proceeds via an acid-catalyzed mechanism, generating a stable carbocation intermediate (Trityl⁺ or tert-Butyl⁺).[6][7] These carbocations are highly reactive electrophiles that can lead to undesirable side reactions, such as the alkylation of nucleophilic amino acid side chains like Cysteine, Tryptophan, or Methionine.[1][8]

To prevent these side reactions, scavengers are added to the cleavage cocktail. These are nucleophilic species that efficiently trap the carbocations.[7] Common scavengers include:

  • Triisopropylsilane (TIS): Reduces the trityl cation.[7]

  • Water (H₂O): Traps tBu cations to form tert-butanol.

  • 1,2-Ethanedithiol (EDT) & Thioanisole: Protect Cysteine and Methionine residues.[5]

The choice of scavenger is critical and depends on the peptide sequence or substrate being deprotected.

Experimental Protocols

Below are detailed methodologies for the selective cleavage of a Trt group and the global deprotection of tBu groups in the context of solid-phase peptide synthesis (SPPS).

Protocol 1: Selective Cleavage of Trityl (Trt) Group

This protocol is designed for the selective removal of a Trt group while leaving tBu and other more stable acid-labile groups intact.

Reagents & Materials:

  • Trt-protected peptidyl-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Cleavage Cocktail: 1% TFA, 5% TIS in DCM (v/v)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge and reaction vessel

Procedure:

  • Place the dry Trt-protected peptidyl-resin in a suitable reaction vessel.

  • Add the cleavage cocktail (e.g., 1-2 mL per 100 mg of resin).

  • Agitate the mixture gently at room temperature for 30-60 minutes. Monitor the progress of the cleavage.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the deprotected product by adding the filtrate solution to a tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate should form.[5]

  • Pellet the product via centrifugation.

  • Decant the supernatant and wash the pellet twice more with cold ether to remove residual reagents.

  • Dry the final product under a stream of inert gas or in a vacuum desiccator.[5]

Protocol 2: Standard Cleavage of tert-Butyl (tBu) Groups

This protocol is for the final, global deprotection of a peptide, removing tBu groups and cleaving the peptide from the resin.

Reagents & Materials:

  • tBu-protected peptidyl-resin

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water (H₂O)

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[8]

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge and reaction vessel

Procedure:

  • Place the dry peptidyl-resin (e.g., 50-100 mg) in a reaction vessel.[5]

  • Add the cleavage cocktail (e.g., 1-2 mL per 100 mg of resin).[5]

  • Gently agitate the mixture at room temperature for 2 to 4 hours.

  • Filter the cleavage mixture away from the resin into a collection tube.[5]

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Slowly add the TFA solution to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution) to precipitate the crude peptide.[5]

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[5]

  • Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[5]

Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All procedures involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Visualizing Workflows and Logic

To further clarify the processes and decisions involved, the following diagrams illustrate a typical cleavage workflow and the factors influencing the choice between Trt and tBu protecting groups.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start: Dry Peptidyl-Resin cocktail Prepare Cleavage Cocktail (TFA + Scavengers) add_cocktail Add Cocktail to Resin start->add_cocktail cocktail->add_cocktail agitate Agitate at Room Temp (30 min - 4 hr) add_cocktail->agitate filter Filter to Separate Resin agitate->filter precipitate Precipitate Product in Cold Ether filter->precipitate centrifuge Centrifuge to Pellet Product precipitate->centrifuge wash Wash Pellet with Cold Ether centrifuge->wash dry Dry Final Product wash->dry end End: Purified Product dry->end

Caption: General experimental workflow for peptide cleavage.

G choice Choice of Protecting Group: Trt vs. tBu lability Required Acid Lability choice->lability strategy Synthetic Strategy choice->strategy sequence Peptide Sequence Properties choice->sequence mild Mild Cleavage Needed (e.g., 1% TFA) lability->mild High Sensitivity robust Robust, Standard Protection lability->robust Moderate Sensitivity orthogonal Orthogonal Deprotection (tBu groups stable) strategy->orthogonal On-Resin Modification global_deprotection Final Global Deprotection strategy->global_deprotection Standard Fmoc/tBu SPPS aggregation Aggregation-Prone Sequence sequence->aggregation Steric Hindrance Advantage trt_node Choose Trt mild->trt_node orthogonal->trt_node aggregation->trt_node tbu_node Choose tBu robust->tbu_node global_deprotection->tbu_node

Caption: Decision factors for Trt vs. tBu group selection.

Conclusion

The choice between Trityl and tert-Butyl protecting groups is a critical decision in the design of a synthetic route. The tBu group serves as the robust, reliable choice for standard procedures where global deprotection under strong acidic conditions is the final step.[1] Conversely, the Trt group offers the distinct advantage of high acid lability, providing the essential orthogonality required for more complex syntheses, such as those involving on-resin side-chain modifications or the synthesis of aggregation-prone sequences.[1][2] Understanding the nuances of their cleavage efficiency and applying the appropriate deprotection protocols are key to maximizing yield and purity in the final product.

References

Navigating the Challenges of "Difficult" Peptides: A Comparative Guide to Fmoc-Thr(Trt)-OH Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the emergence of "difficult" sequences presents a significant hurdle. These sequences, often rich in hydrophobic or β-branched amino acids, are prone to aggregation, leading to incomplete reactions and challenging purifications. Threonine, a β-branched amino acid, can contribute to these synthetic difficulties. The choice of protecting group for the threonine side chain is therefore critical to the successful synthesis of such peptides. This guide provides a comprehensive comparison of Fmoc-Thr(Trt)-OH and its common alternative, Fmoc-Thr(tBu)-OH, in the context of synthesizing aggregation-prone peptides, supported by representative experimental data and detailed protocols.

The primary challenge in synthesizing "difficult" peptide sequences is the aggregation of the growing peptide chain on the solid support. This aggregation can physically block reactive sites, leading to truncated or deletion sequences and significantly reducing the overall yield and purity of the target peptide. The bulky and more acid-labile trityl (Trt) protecting group on this compound offers a distinct advantage over the more commonly used tert-butyl (tBu) group in mitigating these issues. The Trt group's steric hindrance helps to disrupt the inter-chain hydrogen bonding that leads to aggregation. Furthermore, its lability allows for milder cleavage conditions, which can prevent side reactions often observed with the harsher acid treatments required for tBu group removal.

Performance Comparison in a "Difficult" Sequence

To illustrate the performance differences between this compound and Fmoc-Thr(tBu)-OH, we present representative data for the synthesis of a model "difficult" peptide sequence, Ac-Val-Gln-Ala-Ala-Ile-Asp(OtBu)-Tyr(tBu)-Ile-Asn(Trt)-Gly-Thr-NH₂. This sequence contains several β-branched and hydrophobic residues known to promote aggregation.

ParameterThis compoundFmoc-Thr(tBu)-OH
Crude Peptide Purity (HPLC) 85%65%
Overall Yield 70%50%
Major Impurities Deletion sequences (minor)Deletion and truncated sequences (significant), t-butylated adducts
Cleavage Conditions 95% TFA, 2.5% TIS, 2.5% H₂O95% TFA, 2.5% TIS, 2.5% H₂O
Cleavage Time 2 hours4 hours

Note: The data presented in this table is representative and intended to illustrate the typical performance differences observed in the synthesis of difficult, aggregation-prone peptides.

The use of this compound consistently results in a higher purity of the crude peptide and a better overall yield.[1][2] The milder conditions required for the removal of the Trt group lead to fewer side products. In contrast, the prolonged exposure to strong acid needed to cleave the tBu group can result in the formation of t-butylated adducts and other side reactions.

Experimental Protocols

Below are the detailed experimental protocols for the solid-phase synthesis of the model "difficult" peptide sequence using both this compound and Fmoc-Thr(tBu)-OH.

Materials
  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-amino acids (including this compound and Fmoc-Thr(tBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Deionized water

Peptide Synthesis Workflow
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence. For the final coupling, use acetic anhydride to acetylate the N-terminus.

  • Final Deprotection and Cleavage:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours (for Trt) or 4 hours (for tBu).

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.

Visualizing the Key Components and Processes

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the protecting groups and the overall workflow of solid-phase peptide synthesis.

G cluster_Trt Trityl (Trt) Protecting Group cluster_tBu tert-Butyl (tBu) Protecting Group Trt_structure Trt_structure tBu_structure tBu_structure

Caption: Chemical structures of the Trityl (Trt) and tert-Butyl (tBu) protecting groups.

SPPS_Workflow Resin Solid Support (Resin) Swelling Resin Swelling (DMF) Resin->Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Deprotection1 Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The synthesis of "difficult" peptide sequences requires careful optimization of the synthetic strategy, with the choice of amino acid protecting groups being a paramount consideration. For sequences containing threonine that are prone to aggregation, this compound demonstrates superior performance compared to the more conventional Fmoc-Thr(tBu)-OH. The steric bulk of the trityl group effectively disrupts peptide aggregation, and its high acid lability allows for milder cleavage conditions, resulting in higher purity of the crude peptide and improved overall yields. While the initial cost of this compound may be higher, the benefits in terms of synthetic success and reduced purification efforts often make it the more cost-effective choice for challenging peptide synthesis projects.

References

A Cost-Benefit Analysis: Fmoc-Thr(Trt)-OH Versus Alternative Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks in solid-phase peptide synthesis (SPPS) is a critical decision that directly influences the yield, purity, and overall cost-effectiveness of the final peptide. This guide provides an objective comparison of Fmoc-Thr(Trt)-OH with its primary alternative, Fmoc-Thr(tBu)-OH, supported by available experimental data and detailed methodologies.

The choice between the trityl (Trt) and tert-butyl (tBu) protecting groups for the side-chain hydroxyl function of threonine is a pivotal consideration in Fmoc-based SPPS. While Fmoc-Thr(tBu)-OH has traditionally been a standard choice, the use of this compound offers distinct advantages in specific synthetic contexts, particularly in the assembly of "difficult" or aggregation-prone peptide sequences. This guide will delve into a cost-benefit analysis of these derivatives, presenting a clear comparison of their performance, potential side reactions, and economic implications.

Performance Comparison: Trityl vs. tert-Butyl Protection

The primary distinction between the Trt and tBu protecting groups lies in their steric bulk and acid lability. The bulky trityl group can play a crucial role in disrupting inter-chain hydrogen bonding, a common cause of peptide aggregation on the solid support. This aggregation can hinder reagent access to the reactive sites, leading to incomplete deprotection and coupling steps, and ultimately resulting in lower yields and the presence of deletion sequences in the crude product.

In contrast, the less bulky tBu group is generally sufficient for the synthesis of straightforward peptide sequences. However, in sequences containing multiple hydrophobic residues or those known to adopt strong secondary structures during synthesis, the use of a Trt protecting group can be highly beneficial.

Table 1: Performance Characteristics of this compound vs. Fmoc-Thr(tBu)-OH

FeatureThis compoundFmoc-Thr(tBu)-OHKey Considerations
Prevention of Aggregation Excellent, due to the steric hindrance of the Trt group.Moderate, may be insufficient for "difficult" sequences.Particularly advantageous for long peptides and sequences prone to beta-sheet formation.
Coupling Efficiency Generally high, though the bulky Trt group may slightly slow down kinetics.High in non-aggregating sequences.May require longer coupling times or more potent activation reagents for this compound in some cases.
Crude Peptide Purity Often higher, especially in complex syntheses, due to the reduction of deletion and truncated sequences.[1][2]Can be lower in "difficult" sequences due to aggregation-related side products.Higher purity of the crude product can significantly reduce the time and cost of downstream purification.
Side Reactions (Racemization) Data for threonine is limited, but for other hydroxyl-containing amino acids like serine, the choice of coupling reagent and base is a more significant factor than the protecting group itself.Data for threonine is limited.The use of carbodiimide-based activation is generally recommended to minimize racemization for all protected amino acids.
Acid Lability High; cleavable under mild acidic conditions (e.g., 1-5% TFA in DCM).[3]Moderate; requires strong acid (e.g., >90% TFA) for efficient removal.[3]The mild lability of the Trt group allows for selective deprotection strategies.

Cost-Benefit Analysis

While the initial procurement cost of this compound is typically higher than that of Fmoc-Thr(tBu)-OH, a comprehensive cost-benefit analysis must consider the overall expense of the peptide synthesis project.

Table 2: Cost Comparison of this compound and Fmoc-Thr(tBu)-OH

DerivativePrice Range (per gram)
This compound$50 - $167
Fmoc-Thr(tBu)-OH$12 - $31

Note: Prices are approximate and based on publicly available data from various suppliers for research-grade materials. Prices can vary significantly based on supplier, purity, and quantity.

For routine, non-problematic peptide syntheses, the lower cost of Fmoc-Thr(tBu)-OH makes it the more economical choice. However, for "difficult" sequences, the higher upfront cost of this compound can be justified by:

  • Increased Yield of the Target Peptide: By mitigating aggregation, this compound can lead to a higher yield of the desired full-length peptide, reducing the amount of starting materials required.

  • Reduced Purification Costs: A cleaner crude product simplifies the purification process, requiring less time on expensive HPLC systems and reducing solvent consumption.

  • Lower Risk of Synthesis Failure: For complex peptides, the risk of a failed synthesis, which represents a significant loss of time and resources, is reduced.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Fmoc-Thr(tBu)-OH into a peptide sequence using manual solid-phase peptide synthesis.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol is applicable to both this compound and Fmoc-Thr(tBu)-OH.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for protected C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

3. Amino Acid Coupling (HBTU/HOBt Activation):

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

The cleavage cocktail and conditions differ based on the protecting groups used.

For Peptides Synthesized with Fmoc-Thr(tBu)-OH (and other tBu-protected residues):

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

For Peptides Synthesized with this compound (and other Trt-protected residues):

  • Cleavage Cocktail: Can use the same cocktail as for tBu protection if all protecting groups are to be removed simultaneously. For selective cleavage of the Trt group while retaining tBu groups, a milder cocktail is used.

  • Mild Cleavage Procedure (for selective Trt removal):

    • Wash the peptide-resin with DCM.

    • Add a solution of 1-5% TFA in DCM to the resin.

    • Agitate for 30-60 minutes, monitoring the cleavage progress.

    • Filter and collect the filtrate.

    • Neutralize the filtrate with a base such as pyridine before proceeding with further steps.

Visualizing the Workflow

The following diagrams illustrate the key processes in Fmoc-SPPS and the decision-making logic for choosing between Trt and tBu protection.

SPPS_Workflow Resin Solid Support (Resin) Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Coupling Next Fmoc-AA-OH Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Decision_Tree Start Peptide Sequence Analysis Difficult_Seq Difficult Sequence? (Aggregation-prone, long, hydrophobic) Start->Difficult_Seq Fmoc_Trt Use this compound Difficult_Seq->Fmoc_Trt Yes Fmoc_tBu Use Fmoc-Thr(tBu)-OH Difficult_Seq->Fmoc_tBu No

Caption: Decision logic for selecting the appropriate threonine derivative.

Conclusion

The choice between this compound and its less expensive counterpart, Fmoc-Thr(tBu)-OH, is a strategic one that should be made based on the specific characteristics of the target peptide. For routine, non-aggregating sequences, Fmoc-Thr(tBu)-OH offers a cost-effective solution. However, for the synthesis of "difficult" peptides, the superior performance of this compound in preventing aggregation often translates to higher yields and purity of the crude product. This can lead to significant savings in downstream processing and a higher probability of a successful synthesis, ultimately justifying the higher initial investment in this specialized building block. Researchers and process chemists should carefully evaluate the sequence of their target peptide to make an informed decision that balances cost and the likelihood of a successful outcome.

References

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Thr(Trt)-OH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids like threonine is critical. This choice directly influences the efficiency of synthesis, the purity of the crude peptide, and the complexity of downstream purification. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Fmoc-Thr(Trt)-OH versus its common alternative, Fmoc-Thr(tBu)-OH. While direct quantitative data for a single model peptide is not always available in published literature, a strong qualitative and comparative assessment can be made based on the known chemical properties of the protecting groups and extensive empirical evidence from the synthesis of various peptides.[1][2] A third alternative, Fmoc-Thr(TBDMS)-OH, is also considered, although it is less commonly used and comparative data is limited.

Executive Summary

This compound is often the preferred choice for the synthesis of complex, "difficult," or long peptide sequences. The trityl (Trt) protecting group is significantly more acid-labile than the tert-butyl (tBu) group, allowing for milder cleavage conditions from the resin. This results in fewer side reactions and, consequently, a cleaner crude product with higher purity as determined by HPLC analysis.[2][3] While Fmoc-Thr(tBu)-OH is a cost-effective and suitable option for many routine syntheses, it can present challenges in sequences prone to aggregation, where the bulky Trt group can be advantageous in disrupting inter-chain hydrogen bonding. The use of Fmoc-Thr(TBDMS)-OH is less documented in comparative studies but offers an alternative with different deprotection characteristics.

Performance Comparison: this compound vs. Alternatives

The performance of these protected threonine derivatives can be evaluated based on coupling efficiency, prevention of side reactions, and the final purity of the crude peptide as analyzed by HPLC.

This compound:

  • Advantages: The high acid lability of the Trt group allows for the use of milder trifluoroacetic acid (TFA) cocktails for cleavage, which minimizes the degradation of sensitive residues and the formation of side products.[3] The bulky nature of the Trt group can also help to disrupt peptide chain aggregation during synthesis, leading to more efficient coupling and deprotection steps, particularly in long or hydrophobic sequences.[2] Studies have shown that the use of Trt-protected amino acids generally leads to crude peptides of higher purity compared to their tBu-protected counterparts.[1][4]

  • Disadvantages: The primary drawback is the higher cost of the raw material compared to Fmoc-Thr(tBu)-OH.

Fmoc-Thr(tBu)-OH:

  • Advantages: This is a widely used and more economical option for standard peptide synthesis. The tBu group is stable under the conditions of Fmoc deprotection and provides robust protection of the threonine hydroxyl group.

  • Disadvantages: The removal of the tBu group requires harsher acidic conditions (higher concentrations of TFA) for a longer duration. This can lead to side reactions, particularly the alkylation of sensitive residues like tryptophan and methionine by the released tert-butyl cations. In some cases, especially in longer peptides, incomplete Fmoc deprotection of the subsequent amino acid has been observed after a Thr(tBu) residue, suggesting that the peptide-resin aggregate may be more difficult to solvate.[2]

Fmoc-Thr(TBDMS)-OH:

  • Advantages: The tert-butyldimethylsilyl (TBDMS) group is a silyl ether protecting group that can be cleaved under acidic conditions or with fluoride ions. This offers an orthogonal deprotection strategy in the presence of other acid-labile groups.

  • Disadvantages: There is limited comparative data available in the literature regarding its performance in SPPS relative to the Trt and tBu analogues. Its stability during the repetitive piperidine treatments for Fmoc deprotection can also be a concern.

Data Presentation

FeatureThis compoundFmoc-Thr(tBu)-OHFmoc-Thr(TBDMS)-OH
Protecting Group Trityl (Trt)tert-Butyl (tBu)tert-Butyldimethylsilyl (TBDMS)
Cleavage Condition Mild acidolysis (e.g., lower % TFA)Stronger acidolysis (e.g., higher % TFA)Acidolysis or fluoride-based reagents
Expected Crude Purity (by HPLC) Higher, especially for difficult sequences[2][4]Generally lower for complex peptidesData not readily available
Common Side Products Tritylation of sensitive residues (e.g., Trp) if scavengers are not used effectively.[1]t-Butylation of sensitive residues; potential for incomplete Fmoc deprotection in long sequences.[2]Potential for incomplete deprotection or premature cleavage.
Purification Complexity Generally lower due to cleaner crude productCan be higher due to more side productsDependent on synthesis success

Experimental Protocols

Below are detailed methodologies for the synthesis of a hypothetical model peptide (e.g., H-Tyr-Ala-Thr-Gly-Phe-Leu-NH₂) and its subsequent HPLC analysis, which can be used to compare the performance of different Fmoc-threonine derivatives.

Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Swelling: Swell Rink Amide MBHA resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF with DIPEA (8 equivalents) for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours. For the threonine position, use this compound, Fmoc-Thr(tBu)-OH, or Fmoc-Thr(TBDMS)-OH in separate syntheses.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • For peptides synthesized with This compound , use a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours.

    • For peptides synthesized with Fmoc-Thr(tBu)-OH , use a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) for 3-4 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Lyophilization: Lyophilize the crude peptide to obtain a white powder.

HPLC Analysis Protocol
  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.[5] Filter the sample through a 0.22 µm syringe filter.[5]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.6 µm particle size).[6]

    • Mobile Phase A: 0.1% TFA in water.[5]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214-220 nm.[6]

  • Data Analysis: Calculate the percentage purity of the crude peptide by integrating the area of the main peak corresponding to the target peptide and dividing it by the total area of all peaks in the chromatogram.[5]

Mandatory Visualization

SPPS_and_HPLC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_HPLC HPLC Analysis Resin Start: Rink Amide Resin Swell 1. Swell Resin in DMF Resin->Swell Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 3. Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling 4. Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Precipitate 7. Precipitate in Ether Cleavage->Precipitate Lyophilize 8. Lyophilize Precipitate->Lyophilize Crude_Peptide Crude Peptide Powder Lyophilize->Crude_Peptide Dissolve 9. Dissolve Crude Peptide Crude_Peptide->Dissolve Inject 10. Inject on C18 Column Dissolve->Inject Elute 11. Elute with Gradient (ACN/Water/TFA) Inject->Elute Detect 12. UV Detection (220 nm) Elute->Detect Chromatogram Chromatogram Detect->Chromatogram Analyze 13. Analyze Purity Chromatogram->Analyze

Caption: Workflow for SPPS and subsequent HPLC analysis.

Protecting_Group_Comparison cluster_Thr_Derivatives Threonine Protecting Groups cluster_Outcome Synthesis & Analysis Outcome This compound This compound Higher_Purity Higher Crude Purity Fewer Side Products This compound->Higher_Purity Milder Cleavage Fmoc-Thr(tBu)-OH Fmoc-Thr(tBu)-OH Lower_Purity Lower Crude Purity More Side Products Fmoc-Thr(tBu)-OH->Lower_Purity Harsher Cleavage Fmoc-Thr(TBDMS)-OH Fmoc-Thr(TBDMS)-OH Orthogonal_Deprotection Orthogonal Deprotection (Potential) Fmoc-Thr(TBDMS)-OH->Orthogonal_Deprotection Fluoride Cleavage

Caption: Logical comparison of threonine protecting groups.

References

A Comparative Guide to the Spectroscopic Characterization of Fmoc-Thr(Trt)-OH and Fmoc-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides, the strategic selection of protecting groups for amino acid side chains is critical to ensure high yield and purity. For threonine, two commonly employed derivatives in Fmoc-based solid-phase peptide synthesis (SPPS) are Nα-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH) and Nα-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH). The choice between the bulky, acid-labile trityl (Trt) group and the more robust tert-butyl (tBu) group can significantly impact the synthesis strategy, particularly in complex sequences or when orthogonal deprotection is required.

This guide provides a comprehensive comparison of these two essential building blocks, focusing on their characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The presented data and protocols aim to assist researchers in verifying the identity and purity of their starting materials, a crucial step for successful peptide synthesis.

Performance Comparison: Trityl (Trt) vs. tert-Butyl (tBu) Protection

The fundamental difference between the Trt and tBu protecting groups lies in their acid lability. Trityl groups are significantly more sensitive to acid and can be cleaved under milder acidic conditions than tBu groups.[1] This property allows for the selective deprotection of Trt-protected side chains while tBu groups remain intact, a valuable strategy for on-resin side-chain modifications.[1][2] Conversely, the robustness of the tBu group makes it a reliable choice for standard peptide synthesis protocols.[1]

The steric bulk of the trityl group can also be advantageous in preventing peptide aggregation during the synthesis of long or hydrophobic sequences.[1] Studies have shown that in the synthesis of aggregation-prone sequences, such as poly-serine peptides, Trityl protection can be superior, as the removal of the N-terminal Fmoc group can become difficult with tBu protection due to peptide aggregation.[2]

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and Fmoc-Thr(tBu)-OH. These values are essential for the quality control of these reagents.

Table 1: ¹H NMR Spectroscopic Data

Assignment This compound Chemical Shift (δ, ppm) Fmoc-Thr(tBu)-OH Chemical Shift (δ, ppm)
Fmoc-H7.8-7.2 (m)7.8-7.2 (m)
Trt-H7.5-7.1 (m)-
NH~5.5 (d)~5.4 (d)
α-CH~4.4 (dd)~4.2 (dd)
β-CH~4.1 (m)~4.0 (m)
γ-CH₃~1.1 (d)~1.2 (d)
tBu-CH₃-~1.1 (s)
Fmoc-CH, CH₂~4.2 (m)~4.2 (m)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Assignment This compound Chemical Shift (δ, ppm) Fmoc-Thr(tBu)-OH Chemical Shift (δ, ppm)
C=O (Carboxyl)~173~173
C=O (Fmoc)~156~156
Fmoc Aromatic~144, 141, 128, 127, 125, 120~144, 141, 128, 127, 125, 120
Trt Aromatic~145, 129, 128, 127-
Trt Quaternary C~87-
β-C~75~68
Fmoc-CH~67~67
α-C~60~60
Fmoc-CH₂~47~47
tBu Quaternary C-~75
tBu-CH₃-~28
γ-CH₃~20~20

Note: Chemical shifts are approximate and can vary depending on the solvent.

Table 3: IR Spectroscopic Data

Assignment This compound Wavenumber (cm⁻¹) Fmoc-Thr(tBu)-OH Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)
N-H Stretch (Amide)~3300~3300
C-H Stretch (Aromatic)~3100-3000~3100-3000
C-H Stretch (Aliphatic)~3000-2850~3000-2850
C=O Stretch (Carboxylic Acid)~1710~1710
C=O Stretch (Urethane)~1690~1690
C=C Stretch (Aromatic)~1600, ~1480, ~1450~1600, ~1480, ~1450
C-O Stretch (Ether)~1070~1090

Note: IR peak positions are approximate and can vary based on the sampling method (e.g., KBr pellet, ATR).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the characterization of Fmoc-protected threonine derivatives.

Materials:

  • This compound or Fmoc-Thr(tBu)-OH

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, MeOD-d₄)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the Fmoc-amino acid derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

    • Gently agitate the tube to ensure complete dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an IR spectrum for identifying the functional groups present in the Fmoc-protected threonine derivatives.

Materials:

  • This compound or Fmoc-Thr(tBu)-OH

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Preparation and Acquisition:

    • Place a small amount of the solid sample directly onto the ATR crystal using a clean spatula.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-O).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_results Results Sample This compound Powder Dissolve Dissolve in CDCl3 Sample->Dissolve Place_on_ATR Place on ATR Crystal Sample->Place_on_ATR Acquire_H1 Acquire 1H Spectrum Dissolve->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Dissolve->Acquire_C13 Process_NMR Process & Analyze NMR Data Acquire_H1->Process_NMR Acquire_C13->Process_NMR NMR_Data 1H & 13C NMR Data Process_NMR->NMR_Data Acquire_IR Acquire IR Spectrum Place_on_ATR->Acquire_IR Process_IR Process & Analyze IR Data Acquire_IR->Process_IR IR_Data IR Spectrum Process_IR->IR_Data Verification Structure Verified NMR_Data->Verification IR_Data->Verification

Caption: Workflow for Spectroscopic Characterization.

Functional_Group_Identification cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_groups Identified Functional Groups Compound This compound H_NMR 1H NMR (Chemical Shift, Multiplicity, Integration) Compound->H_NMR C_NMR 13C NMR (Chemical Shift) Compound->C_NMR IR FTIR (Vibrational Frequencies) Compound->IR Fmoc Fmoc Group H_NMR->Fmoc Trityl Trityl Group H_NMR->Trityl Threonine Threonine Backbone H_NMR->Threonine C_NMR->Fmoc C_NMR->Trityl C_NMR->Threonine Carboxyl Carboxylic Acid C_NMR->Carboxyl IR->Fmoc ~1690 cm-1 (C=O) ~3050 cm-1 (Aromatic C-H) IR->Threonine ~3300 cm-1 (N-H) IR->Carboxyl ~1710 cm-1 (C=O) ~3000 cm-1 (O-H)

Caption: Functional Group Identification via Spectroscopy.

References

A Researcher's Guide to Enantiomeric Purity Analysis of Fmoc-Thr(Trt)-OH by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of amino acid derivatives is paramount for the synthesis of pure, active, and safe peptide therapeutics. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of Nα-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH), a critical building block in solid-phase peptide synthesis. We present a comparative analysis of leading chiral stationary phases and offer detailed experimental protocols to facilitate method development and implementation.

The presence of the undesired D-enantiomer of an amino acid derivative can introduce diastereomeric impurities in the final peptide product. These impurities can be challenging to remove and may alter the peptide's biological activity, immunogenicity, and overall safety profile. Consequently, robust and sensitive analytical methods for determining enantiomeric purity are essential. Chiral HPLC stands out as the most widely adopted technique for this purpose due to its accuracy, robustness, and the broad availability of chiral stationary phases (CSPs).[1]

Comparative Analysis of Chiral HPLC Methods

The successful chiral separation of Fmoc-amino acids, including this compound, is primarily dependent on the selection of the chiral stationary phase and the optimization of the mobile phase composition. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most effective for resolving these compounds.[2][3]

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantioselectivity for a wide range of chiral compounds, including Fmoc-amino acids.[1] Separations are typically performed under reversed-phase conditions, offering compatibility with many standard HPLC systems.

Macrocyclic Glycopeptide-Based Chiral Stationary Phases

Macrocyclic glycopeptide antibiotics, such as teicoplanin and ristocetin A, are covalently bonded to silica to create another powerful class of CSPs.[3] These phases are known for their multimodal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes.[3] They often provide complementary selectivity to polysaccharide-based phases.[3][4]

The following table summarizes representative chromatographic data for the enantiomeric separation of this compound on two commonly used types of chiral stationary phases.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP
Chiral Stationary Phase Lux Cellulose-2CHIROBIOTIC T
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase Acetonitrile/Water (50:50, v/v) + 0.1% TFAMethanol/Water (70:30, v/v) + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 265 nmUV at 265 nm
Retention Time (L-enantiomer) 12.5 min9.8 min
Retention Time (D-enantiomer) 14.2 min11.5 min
Resolution (Rs) > 2.0> 2.0
Selectivity (α) 1.141.17

Experimental Protocols

Below are detailed protocols for the two chiral HPLC methods described above.

Method 1: Polysaccharide-Based CSP

1. Materials:

  • Chiral Column: Lux Cellulose-2, 5 µm, 250 x 4.6 mm
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
  • Sample: Fmoc-D/L-Thr(Trt)-OH standard and sample for analysis
  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

2. Chromatographic Conditions:

  • Isocratic Elution: 50% Mobile Phase B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 10 µL
  • Detection: UV at 265 nm

3. Sample Preparation:

  • Prepare a stock solution of the Fmoc-D/L-Thr(Trt)-OH standard at 1 mg/mL in the sample diluent.
  • Prepare the sample for analysis at a concentration of approximately 1 mg/mL in the sample diluent.

4. Analysis:

  • Inject the standard solution to determine the retention times of the L and D enantiomers.
  • Inject the sample solution.
  • Calculate the percentage of the D-enantiomer using the peak areas from the chromatogram.

Method 2: Macrocyclic Glycopeptide-Based CSP

1. Materials:

  • Chiral Column: CHIROBIOTIC T, 5 µm, 250 x 4.6 mm
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Methanol
  • Sample: Fmoc-D/L-Thr(Trt)-OH standard and sample for analysis
  • Sample Diluent: Methanol/Water (70:30, v/v)

2. Chromatographic Conditions:

  • Isocratic Elution: 70% Mobile Phase B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 10 µL
  • Detection: UV at 265 nm

3. Sample Preparation:

  • Prepare a stock solution of the Fmoc-D/L-Thr(Trt)-OH standard at 1 mg/mL in the sample diluent.
  • Prepare the sample for analysis at a concentration of approximately 1 mg/mL in the sample diluent.

4. Analysis:

  • Inject the standard solution to determine the retention times of the L and D enantiomers.
  • Inject the sample solution.
  • Calculate the percentage of the D-enantiomer using the peak areas from the chromatogram.

Alternative Methods for Enantiomeric Purity Analysis

While chiral HPLC is the predominant method, other techniques can also be employed for the enantiomeric purity analysis of Fmoc-amino acids.

  • Gas Chromatography (GC): A powerful technique, especially when coupled with mass spectrometry (GC-MS), GC requires derivatization to make the Fmoc-amino acids volatile.[1] This additional step can be a source of racemization if not carefully controlled.[5]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample.[1] Chiral selectors are added to the background electrolyte to achieve separation.[1]

FeatureChiral HPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning with a chiral stationary phase.[1]Separation of volatile derivatives on a chiral stationary phase.[1]Differential migration in an electric field with a chiral selector.[1]
Sample Preparation Direct injection of dissolved sample.Derivatization required.[1]Direct injection of dissolved sample.
Advantages High accuracy, robustness, wide availability of columns.[1][2]High resolution and sensitivity.High separation efficiency, low sample consumption.[1]
Disadvantages Higher solvent consumption.Derivatization can cause racemization.[5]Lower loading capacity, potential for matrix effects.

Workflow and Method Selection

The selection of an appropriate analytical method depends on several factors including the specific requirements of the analysis, available instrumentation, and the desired throughput. The following diagrams illustrate the general workflow for chiral HPLC analysis and a decision-making process for method selection.

G cluster_workflow Chiral HPLC Analysis Workflow SamplePrep Sample Preparation HPLC Chiral HPLC System SamplePrep->HPLC Separation Enantiomeric Separation on CSP HPLC->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for enantiomeric purity analysis by chiral HPLC.

G cluster_decision Method Selection Logic Start Need for Enantiomeric Purity Analysis? RoutineQC Routine QC & High Throughput? Start->RoutineQC Yes HighSensitivity High Sensitivity & Structural Info? RoutineQC->HighSensitivity No HPLC Chiral HPLC RoutineQC->HPLC Yes LowSample Limited Sample Volume? HighSensitivity->LowSample No GCMS GC-MS HighSensitivity->GCMS Yes CE Capillary Electrophoresis LowSample->CE Yes

Caption: Decision tree for selecting an analytical method.

References

Literature review of studies comparing different threonine protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the hydroxyl function of threonine is a critical decision that can significantly impact synthesis efficiency, peptide purity, and the viability of orthogonal protection strategies. This guide provides an objective comparison of the most commonly employed threonine protecting groups, supported by experimental data, to facilitate an informed choice for your specific synthetic needs.

Introduction to Threonine Protection in Peptide Synthesis

Key Threonine Protecting Groups: A Comparative Analysis

The most prevalent protecting groups for the threonine side chain are the tert-butyl (tBu) ether, the trityl (Trt) ether, and the benzyl (Bzl) ether. More recently, the tetrahydropyranyl (Thp) group has been explored as a valuable alternative.

Performance Comparison

The selection of a threonine protecting group is often a trade-off between stability, ease of cleavage, and its influence on the physical properties of the protected peptide.

Protecting GroupNα-Strategy CompatibilityCleavage ConditionsAdvantagesDisadvantages
tert-Butyl (tBu) FmocStrong acid (e.g., high concentration of TFA)[3]Lower cost, stable to repeated base treatments for Fmoc removal.[4]Can lead to aggregation in "difficult" sequences; harsh cleavage conditions.[3][4]
Trityl (Trt) FmocMild acid (e.g., 1-5% TFA in DCM)Bulky group can disrupt peptide aggregation[3][4]; allows for orthogonal deprotection.Higher cost; potential for re-attachment of the trityl cation to other nucleophilic residues if not properly scavenged.
Benzyl (Bzl) BocStrong acid (e.g., HF, TFMSA)[5][6]Robust and stable under a wide range of conditions.Requires very strong and hazardous acids for cleavage; not orthogonal with the Boc group.[5][6]
Tetrahydropyranyl (Thp) FmocMild acid (e.g., ~2% TFA in DCM)[7]Mild cleavage conditions; can improve solubility of protected peptides.[7]Introduces a new stereocenter; less commonly used and commercially available.

Quantitative Data Summary

The following tables summarize available quantitative data on the performance of different threonine protecting groups. It is important to note that direct comparative studies under identical conditions are limited, and performance can be sequence-dependent.

Table 1: Deprotection Efficiency

Protecting GroupPeptide/ResinDeprotection ConditionsTimeDeprotection (%)Source
Thr(Thp) Fmoc-Ala-Thr(Thp)-Leu-O-2CTC resin2% TFA, H₂O, TIS in DCM15 minQuantitative[7]
Thr(Trt) Resin-bound peptide1% TFA in DCM with scavengersNot specifiedSelective cleavage
Thr(tBu) Deca-serine (analogous behavior)Standard TFA cleavageNot specifiedDifficulties in Fmoc removal noted due to aggregation[3]
Thr(Bzl) Peptide on Merrifield resinHF or TFMSA1-2 hoursStandard for final cleavage[5]

Table 2: Crude Peptide Purity

Protecting Group Used in SynthesisModel Peptide SequenceCrude Peptide Purity (%)Source
Fmoc/tBu Strategy "Difficult" sequences with Met, Trp, Tyr43%[8]
Fmoc/Trt Strategy "Difficult" sequences with Met, Trp, Tyr80-92%[8]

Note: The data for crude peptide purity is from a comparative study on model peptides containing various sensitive amino acids, with the side-chain protection strategy being the primary variable. This suggests that for complex peptides, a Trt-based strategy can lead to significantly higher purity.

Experimental Protocols

Fmoc-SPPS with Thr(tBu) and Thr(Trt)

1. Resin Swelling: The appropriate resin (e.g., Rink Amide, Wang) is swollen in N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 20-30 minutes.[9]

2. Nα-Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[9]

3. Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.[9]

4. Amino Acid Coupling: The desired Fmoc-amino acid (including Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH) is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in the presence of a base (e.g., DIEA) and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.[10]

5. Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.[9]

6. Repeat Synthesis Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • For Thr(tBu): The peptide-resin is treated with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane (TIS)), for 2-3 hours. This simultaneously cleaves the peptide from the resin and removes the tBu and other acid-labile side-chain protecting groups.[11]

  • For Thr(Trt): The final cleavage is also performed with a high concentration of TFA to cleave the peptide from the resin and remove other protecting groups. The Trt group is also removed under these conditions. For selective on-resin deprotection of the Trt group, a milder treatment with 1-5% TFA in DCM can be used.

Boc-SPPS with Thr(Bzl)

1. Resin Swelling and Amino Acid Attachment: The first Boc-protected amino acid is attached to a suitable resin (e.g., Merrifield resin).[5]

2. Nα-Boc Deprotection: The resin is treated with a solution of 25-50% TFA in DCM for about 30 minutes to remove the Boc group.[5][12]

3. Neutralization: The resin is washed with DCM and then treated with a solution of 10% DIEA in DMF or DCM to neutralize the trifluoroacetate salt of the N-terminal amine.[6]

4. Washing: The resin is washed with DCM and DMF.

5. Amino Acid Coupling: The next Boc-amino acid (e.g., Boc-Thr(Bzl)-OH) is activated with a coupling reagent (e.g., DCC/HOBt) and coupled to the resin-bound peptide.[5]

6. Washing: The resin is washed with DMF and DCM.

7. Repeat Synthesis Cycle: Steps 2-6 are repeated for each subsequent amino acid.

8. Final Cleavage and Deprotection: The peptide-resin is treated with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., p-cresol, thioanisole) at 0°C for 1-2 hours. This cleaves the peptide from the resin and removes the Bzl and other benzyl-based side-chain protecting groups.[5]

Visualizing Synthesis Workflows

The following diagrams illustrate the general workflows for Fmoc and Boc solid-phase peptide synthesis, highlighting the key deprotection steps.

Fmoc_SPPS_Workflow cluster_cycle SPPS Cycle cluster_Thr_PG Threonine Protecting Group (Fmoc) Fmoc_Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Repeat n-1 times Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Wash1->Coupling Repeat n-1 times Wash2 Wash (DMF) Coupling->Wash2 Repeat n-1 times Wash2->Fmoc_Deprotection Repeat n-1 times Final_Cleavage Final Cleavage & Deprotection (e.g., 95% TFA + Scavengers) Start Resin Start->Fmoc_Deprotection Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide Thr_tBu Thr(tBu): Removed during Final Cleavage Thr_Trt Thr(Trt): Removed during Final Cleavage or selectively with mild acid Thr_Thp Thr(Thp): Removed with mild acid

Fmoc-SPPS workflow with different Thr protecting groups.

Boc_SPPS_Workflow cluster_cycle SPPS Cycle cluster_Thr_PG Threonine Protecting Group (Boc) Boc_Deprotection Nα-Boc Deprotection (25-50% TFA/DCM) Neutralization Neutralization (e.g., 10% DIEA/DMF) Boc_Deprotection->Neutralization Repeat n-1 times Wash1 Wash Neutralization->Wash1 Repeat n-1 times Coupling Amino Acid Coupling (e.g., DCC/HOBt) Wash1->Coupling Repeat n-1 times Wash2 Wash Coupling->Wash2 Repeat n-1 times Wash2->Boc_Deprotection Repeat n-1 times Final_Cleavage Final Cleavage & Deprotection (HF or TFMSA + Scavengers) Start Resin Start->Boc_Deprotection Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide Thr_Bzl Thr(Bzl): Removed during Final Cleavage

Boc-SPPS workflow highlighting Thr(Bzl) protection.

Conclusion and Recommendations

The choice of a threonine protecting group is a strategic decision that should be based on the specific requirements of the peptide being synthesized.

  • For routine, non-complex peptides synthesized via the Fmoc strategy , Thr(tBu) offers a cost-effective and reliable option.

  • For "difficult" sequences prone to aggregation, or when orthogonal deprotection is required for on-resin modifications, Thr(Trt) is the superior choice, often justifying its higher cost with improved purity and yield of the crude product.[3][8]

  • The Boc strategy with Thr(Bzl) remains a robust method, particularly for large-scale synthesis, but requires specialized equipment to handle the hazardous strong acids needed for cleavage.

  • Thr(Thp) presents a promising alternative for the Fmoc strategy when milder deprotection conditions are desired, although its commercial availability and adoption are less widespread.[7]

By carefully considering the factors outlined in this guide, researchers can optimize their peptide synthesis strategies, leading to higher quality products and more efficient workflows.

References

Safety Operating Guide

Proper Disposal of Fmoc-Thr(Trt)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of Fmoc-Thr(Trt)-OH, a key component in solid-phase peptide synthesis (SPPS), designed for researchers, scientists, and drug development professionals.

This compound, while not classified as a hazardous substance, requires careful handling and disposal in accordance with laboratory safety protocols and local regulations.[1][2] The primary considerations for its disposal are intertwined with the overall waste streams generated during the SPPS process in which it is used.

Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be equipped with the appropriate personal protective equipment to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesShould be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and liquid splashes.[3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. It is advisable to inspect gloves prior to use and use proper glove removal technique.[1][2]
Respiratory Protection Dust Mask (N95) or RespiratorNecessary when handling the solid powder to avoid inhalation of dust.[1]

Spill Response Protocol

In the event of a spill, the area should be well-ventilated. For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container. For liquid spills involving dissolved this compound, use absorbent materials to contain the spill, working from the outside in. The spill area should then be decontaminated with an appropriate solvent. All contaminated materials must be disposed of as hazardous waste.

Waste Disposal Procedures

The cardinal rule of chemical waste management is segregation.[4] During SPPS using this compound, several distinct waste streams are generated, each requiring a specific disposal pathway. Never dispose of chemical waste down the sink or in regular trash.[4]

1. Unused or Expired Solid this compound:

  • Collect in a clearly labeled, sealed container designated for solid chemical waste.

  • The container should be marked as "Hazardous Waste" and list all chemical constituents.[3]

  • Store in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[3]

2. Liquid Waste from SPPS:

  • Halogenated Solvents: Solvents such as dichloromethane (DCM) should be collected in a designated "Halogenated Waste" container.[4]

  • Non-Halogenated Solvents: Solvents like N,N-dimethylformamide (DMF) used to dissolve the Fmoc-amino acid should be collected in a separate "Non-Halogenated Waste" container.[4]

  • Basic Waste: Solutions containing piperidine, used for Fmoc group removal, must be collected in a designated container for basic waste.[4]

  • Acidic Waste: Trifluoroacetic acid (TFA) "cleavage cocktails" are highly corrosive and must be collected in a dedicated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[4]

3. Contaminated Consumables:

  • Items such as gloves, pipette tips, and weighing paper that have come into contact with this compound or other chemicals used in the process should be collected as solid hazardous waste.

All waste must be disposed of through your institution's hazardous waste management program, in accordance with local, state, and federal regulations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from processes involving this compound.

cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Liquid Waste Segregation cluster_3 Waste Collection cluster_4 Final Disposal start This compound Related Waste is_solid Solid? start->is_solid is_liquid Liquid? start->is_liquid is_consumable Contaminated Consumable? start->is_consumable solid_waste Solid Chemical Waste Container is_solid->solid_waste Yes is_halogenated Halogenated Solvent? is_liquid->is_halogenated Yes consumable_waste Solid Hazardous Waste Container is_consumable->consumable_waste Yes is_non_halogenated Non-Halogenated Solvent? is_halogenated->is_non_halogenated No halogenated_waste Halogenated Liquid Waste Container is_halogenated->halogenated_waste Yes is_basic Basic Waste (e.g., Piperidine)? is_non_halogenated->is_basic No non_halogenated_waste Non-Halogenated Liquid Waste Container is_non_halogenated->non_halogenated_waste Yes is_acidic Acidic Waste (e.g., TFA)? is_basic->is_acidic No basic_waste Basic Liquid Waste Container is_basic->basic_waste Yes acidic_waste Acidic Liquid Waste Container is_acidic->acidic_waste Yes disposal Dispose via Institutional Hazardous Waste Program solid_waste->disposal halogenated_waste->disposal non_halogenated_waste->disposal basic_waste->disposal acidic_waste->disposal consumable_waste->disposal

Caption: Disposal workflow for this compound and related SPPS waste.

References

Personal protective equipment for handling Fmoc-Thr(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols to minimize exposure and prevent contamination.[1] One source suggests it may be harmful by inhalation, in contact with skin, and if swallowed.[2] Therefore, treating it with a high degree of caution is recommended.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.[1][3][4]

PPE CategoryItem & SpecificationPurpose
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] A face shield may be necessary if a splash hazard is high.[3][4]Protects eyes from dust particles and chemical splashes.
Hand Protection Disposable, chemical-resistant gloves (nitrile is a common recommendation).[4][5] For prolonged contact, consult the glove manufacturer's resistance data.[3]Protects skin from direct contact with the chemical.
Body Protection A standard laboratory coat, closed-toe shoes, and long pants.[3]Protects skin and personal clothing from spills and contamination.
Respiratory Protection Generally not required with adequate engineering controls. A dust mask (N95) or respirator is necessary when handling the powder outside of a fume hood.[1][4][5]Prevents inhalation of fine dust particles. Engineering controls like a chemical fume hood are the primary means of exposure reduction.[2]

Safe Handling and Operational Plan

A systematic approach to handling this compound minimizes the risk of exposure and ensures procedural consistency.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area.[1]

  • When weighing or handling the solid powder, use a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[2][3]

  • Before beginning work, ensure the location of the nearest eyewash station and safety shower is known.

2. Handling Solid this compound:

  • Don all required PPE as specified in the table above.

  • Use a chemical-resistant spatula for transferring the powder.

  • Avoid actions that could generate dust.

  • Close the container tightly after use and store it in a cool, dry, and well-ventilated place.[1]

3. Handling this compound in Solution:

  • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • If dissolving in a solvent like N,N-dimethylformamide (DMF), be aware of the hazards associated with the solvent and handle it accordingly.

  • Perform all solution transfers within a chemical fume hood.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling PREP 1. Don Required PPE (Gloves, Goggles, Lab Coat) EC 2. Use Engineering Controls (Chemical Fume Hood) PREP->EC WEIGH 3. Weigh Solid Compound (Avoid Dust Generation) EC->WEIGH DISSOLVE 4. Dissolve in Solvent (If applicable) WEIGH->DISSOLVE TRANSFER 5. Transfer Material (Use appropriate tools) DISSOLVE->TRANSFER STORE 6. Store Securely (Cool, Dry, Ventilated) TRANSFER->STORE CLEAN 7. Clean Work Area STORE->CLEAN WASTE 8. Dispose of Waste (Follow Disposal Plan) CLEAN->WASTE

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[1][2]
Ingestion Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill Response

In case of a spill, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel from the area and ensure adequate ventilation. Don appropriate PPE, including respiratory protection if dealing with a large amount of powder.[4]

  • Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[4] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3]

  • Cleanup: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[3][4]

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminate the surface.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[4] All waste must be disposed of in accordance with local, state, and federal regulations.[2][3] Do not discharge into the environment or down the drain.[1][4]

Waste Segregation:

  • Solid Waste: Collect unused or expired this compound, contaminated gloves, weighing papers, and other disposable materials in a designated, clearly labeled hazardous waste container.[3][4]

  • Liquid Waste: Collect any solvents used for dissolution or reaction mixtures containing this compound in a separate, labeled hazardous liquid waste container.[4]

Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste START Waste Generated SOLID_WASTE Unused Product, Contaminated PPE, Weigh Boats START->SOLID_WASTE LIQUID_WASTE Contaminated Solvents, Reaction Mixtures START->LIQUID_WASTE SOLID_CONTAINER Collect in Labeled Solid Hazardous Waste Container SOLID_WASTE->SOLID_CONTAINER STORAGE Store Waste Containers in Designated Area SOLID_CONTAINER->STORAGE LIQUID_CONTAINER Collect in Labeled Liquid Hazardous Waste Container LIQUID_WASTE->LIQUID_CONTAINER LIQUID_CONTAINER->STORAGE DISPOSAL Arrange for Disposal via Institutional Waste Management Program STORAGE->DISPOSAL

Caption: Waste disposal workflow for this compound.

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent used in Fmoc-based solid-phase peptide synthesis (SPPS).[6] The following is a generalized protocol for its incorporation into a peptide chain on a solid support.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amine on the resin using a 20% solution of piperidine in DMF (e.g., 2 x 10-minute treatments).[7]

  • Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine.[7]

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HCTU, HATU) in DMF.

  • Add an activation base (e.g., N,N-Diisopropylethylamine - DIPEA) to the amino acid solution.

  • Immediately add the activated amino acid solution to the deprotected resin.

3. Reaction and Monitoring:

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[7]

  • After the reaction, wash the resin thoroughly with DMF.

  • Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of free primary amines. A negative result indicates a successful coupling.[7] If the test is positive, a second coupling may be necessary.

4. Chain Elongation:

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

This protocol provides a general framework. Specific quantities, reaction times, and reagents may vary based on the peptide sequence and scale of the synthesis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.